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  • Product: 2,4,5-Trichloro-1-methyl-1H-imidazole
  • CAS: 873-25-6

Core Science & Biosynthesis

Foundational

Technical Guide: 2,4,5-Trichloro-1-methyl-1H-imidazole (CAS 873-25-6)

[1][2] Abstract This technical guide provides a comprehensive analysis of 2,4,5-Trichloro-1-methyl-1H-imidazole (CAS 873-25-6), a highly functionalized heterocyclic scaffold used in the synthesis of bioactive pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Abstract

This technical guide provides a comprehensive analysis of 2,4,5-Trichloro-1-methyl-1H-imidazole (CAS 873-25-6), a highly functionalized heterocyclic scaffold used in the synthesis of bioactive pharmaceutical ingredients and advanced agrochemicals. Unlike its non-methylated parent (2,4,5-trichloroimidazole), the N-methyl derivative offers distinct reactivity profiles, particularly in regioselective metallation and nucleophilic aromatic substitution (SNAr). This document details its physicochemical properties, validated synthetic pathways, and critical reactivity patterns, serving as a practical resource for drug development professionals.

Introduction

The imidazole ring is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antifungal, antibacterial, and anticancer agents. 2,4,5-Trichloro-1-methyl-1H-imidazole represents a fully halogenated, "pre-oxidized" scaffold where every carbon center is activated for functionalization.

Its value lies in its orthogonal reactivity :

  • C2-Position: Highly electrophilic (due to flanking nitrogens) and prone to rapid lithium-halogen exchange.

  • C4/C5-Positions: Differentially reactive based on steric influence of the N-methyl group, allowing for sequential substitution strategies.

Physicochemical Profile

The introduction of the N-methyl group significantly alters the physical state and solubility profile compared to the NH-analog (2,4,5-trichloroimidazole), preventing tautomerism and lowering the melting point.

PropertyDataNote
CAS Number 873-25-6
IUPAC Name 2,4,5-Trichloro-1-methyl-1H-imidazole
Molecular Formula C₄H₃Cl₃N₂
Molecular Weight 185.44 g/mol
Density ~1.67 g/cm³High density due to trichloro-substitution
Boiling Point ~299°CPredicted at 760 mmHg
Flash Point ~134.6°C
Solubility DCM, THF, AcetonitrilePoor water solubility; lipophilic
Appearance Low-melting solid or viscous liquidDependent on purity/temperature

Synthetic Pathways

Two primary routes exist for the production of CAS 873-25-6. The choice depends on scale and available starting materials.

Route A: N-Methylation of 2,4,5-Trichloroimidazole (Lab Scale)

This is the most reliable method for generating high-purity material in a research setting. It avoids the over/under-chlorination issues associated with direct halogenation.

  • Precursor: 2,4,5-Trichloroimidazole (CAS 7682-38-4).

  • Reagents: Methyl iodide (MeI) or Dimethyl sulfate (DMS); Base (K₂CO₃ or NaH).

  • Mechanism: Sɴ2 attack of the deprotonated imidazole nitrogen on the methylating agent.

Route B: Direct Chlorination of 1-Methylimidazole (Industrial)

Used for bulk manufacturing, this route involves exhaustive chlorination.

  • Precursor: 1-Methylimidazole (CAS 616-47-7).

  • Reagents: Cl₂ gas or N-Chlorosuccinimide (NCS).

  • Challenge: Controlling regioselectivity during the intermediate stages (monochloro -> dichloro -> trichloro).

Visualization: Synthesis Logic

Synthesis Figure 1: Convergent synthetic pathways to the target scaffold. Start1 2,4,5-Trichloroimidazole (CAS 7682-38-4) Target 2,4,5-Trichloro-1-methylimidazole (CAS 873-25-6) Start1->Target Methylation (MeI/K2CO3) Start2 1-Methylimidazole (CAS 616-47-7) Start2->Target Exhaustive Chlorination (Cl2 or NCS)

Figure 1: Convergent synthetic pathways to the target scaffold.

Reactivity & Functionalization[6][7]

The core utility of CAS 873-25-6 is its ability to undergo Regioselective Substitution . The three chlorine atoms are not equivalent.

Nucleophilic Aromatic Substitution (SɴAr)

The C2 position is the most electron-deficient site because it is flanked by two electronegative nitrogen atoms.

  • Order of Reactivity: C2 >> C5 > C4.

  • Nucleophiles: Amines (primary/secondary), Alkoxides, Thiols.

  • Outcome: Displacement of the C2-Cl to form 2-substituted-4,5-dichloro-1-methylimidazoles.

Lithium-Halogen Exchange

The C2-Cl bond is also the most activated for metal-halogen exchange due to the inductive effect of the adjacent nitrogens (similar to the acidity of C2-H in non-halogenated imidazoles).

  • Reagent: n-Butyllithium (n-BuLi) or i-PrMgCl.

  • Regioselectivity: C2 exchange occurs preferentially over C4/C5.

  • Trapping: The resulting C2-lithio species can be trapped with electrophiles (aldehydes, ketones, acyl chlorides).

Visualization: Divergent Reactivity

Reactivity Figure 2: Regioselectivity of CAS 873-25-6 at the C2 position. Core 2,4,5-Trichloro-1-methylimidazole (CAS 873-25-6) SNAr Pathway A: Nucleophilic Substitution (SNAr) Reagent: R-NH2 or R-O(-) Core->SNAr LiEx Pathway B: Lithium-Halogen Exchange Reagent: n-BuLi, -78°C Core->LiEx ProdA 2-Amino-4,5-dichloro-1-methylimidazole (C2 Substitution) SNAr->ProdA Attack at C2 (Most Electrophilic) ProdB 2-Lithio-4,5-dichloro-1-methylimidazole (Intermediate) LiEx->ProdB Exchange at C2 (Most Activated) ProdC 2-Formyl-4,5-dichloro-1-methylimidazole (After DMF quench) ProdB->ProdC Electrophile (DMF)

Figure 2: Regioselectivity of CAS 873-25-6 at the C2 position.

Experimental Protocols

Protocol 1: Regioselective SɴAr at C2 (General Procedure)

Targeting the synthesis of 2-amino-4,5-dichloro-1-methylimidazoles.

  • Preparation: Dissolve 2,4,5-trichloro-1-methylimidazole (1.0 equiv) in anhydrous acetonitrile or DMF.

  • Addition: Add the amine nucleophile (1.1 equiv) and a base (e.g., DIPEA or K₂CO₃, 2.0 equiv).

  • Reaction: Heat the mixture to 60–80°C. Monitor by TLC or LC-MS. The C2-Cl is displaced first.

    • Note: Higher temperatures (>120°C) may lead to substitution at C5.

  • Workup: Dilute with ethyl acetate, wash with water/brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol 2: C2-Lithiation and Electrophilic Trapping

Targeting the synthesis of 2-formyl-4,5-dichloro-1-methylimidazole.

  • Setup: Flame-dry a flask and purge with Argon. Dissolve 2,4,5-trichloro-1-methylimidazole (1.0 equiv) in anhydrous THF.

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Exchange: Add n-BuLi (1.05 equiv, 1.6M in hexanes) dropwise over 10 minutes.

    • Critical: Maintain temperature below -70°C to prevent "scrambling" or decomposition of the lithio-species.

    • Stir for 15–30 minutes at -78°C.

  • Quench: Add anhydrous DMF (2.0 equiv) dropwise.

  • Warming: Allow the mixture to warm to 0°C over 1 hour.

  • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc.

Safety & Handling (HSE)

  • Hazard Classification: Corrosive (Skin Corr. 1B), Acute Tox. 4 (Oral).

  • Handling: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) if possible, as halo-imidazoles can degrade slowly with moisture.

  • Incompatibility: Strong oxidizing agents, strong acids.

References

  • PubChem. (n.d.).[1] 2,4,5-Trichloro-1H-imidazole (Compound Summary).[2] National Library of Medicine. Retrieved from [Link]

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text for imidazole reactivity logic).
  • Iddon, B. (1985). Metallation and Metal-halogen Exchange Reactions of Imidazoles.[3] Heterocycles, 23(2), 417-443. (Foundational review on regioselectivity).

Sources

Exploratory

Physicochemical Profiling of 2,4,5-Trichloro-1-methyl-1H-imidazole: Organic Solvent Solubility and Methodological Validation

Target Audience: Research Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary As a Senior Application Scientist handli...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

As a Senior Application Scientist handling complex active pharmaceutical ingredient (API) fragments, understanding the exact solvation dynamics of highly halogenated intermediates is critical. 2,4,5-Trichloro-1-methyl-1H-imidazole (CAS: 873-25-6) is a dense, lipophilic heterocyclic building block frequently utilized in the synthesis of purine analogs and closely related to the degradation pathways of immunosuppressive agents like Azathioprine ()[1],[2].

Because empirical solubility data for niche halogenated imidazoles is often sparsely published, scientists must rely on predictive structure-solubility relationships (SSR) paired with rigorous, self-validating empirical protocols. This guide provides an authoritative framework for predicting, measuring, and validating the solubility of 2,4,5-Trichloro-1-methyl-1H-imidazole in various organic solvents.

Structure-Solubility Relationship (SSR): The Causality of Solvation

To optimize solvent selection for reactions or assays involving 2,4,5-Trichloro-1-methyl-1H-imidazole, we must first analyze the causality behind its physicochemical behavior:

  • Ablation of Hydrogen Bond Donors: The methylation at the N-1 position completely removes the hydrogen-bond donating capability inherent to standard 1H-imidazoles. Consequently, the molecule cannot form robust hydrogen bond networks with protic solvents like water, drastically reducing its aqueous solubility.

  • Halogen-Induced Lipophilicity: The substitution of three chlorine atoms at the 2, 4, and 5 positions creates a dense electron-withdrawing cloud. This significantly increases the molecule's molar volume, polarizability (London dispersion forces), and overall partition coefficient (LogP).

  • Dipole-Dipole Interactions: Despite its lipophilicity, the chlorinated imidazole ring retains a permanent dipole. Therefore, it exhibits maximum solubility in polar aprotic solvents (e.g., DMSO, DMF) whose high dielectric constants (

    
    ) can effectively solvate the polarizable C-Cl bonds without requiring hydrogen bond donation from the solute.
    

Quantitative Solubility Profiling

Based on the SSR principles outlined above, the following table summarizes the predicted quantitative solubility ranges for 2,4,5-Trichloro-1-methyl-1H-imidazole across standard laboratory solvents.

SolventPolarity IndexDielectric Constant (

)
Expected Solubility Range (mg/mL)Primary Laboratory Application
Dimethyl Sulfoxide (DMSO) 7.246.7> 100 (Highly Soluble)In vitro bioassay stock solutions
N,N-Dimethylformamide (DMF) 6.436.7> 100 (Highly Soluble)Organometallic cross-coupling
Dichloromethane (DCM) 3.18.950 - 100 (Soluble)Liquid-liquid extraction
Methanol (MeOH) 5.132.710 - 50 (Moderately Soluble)HPLC mobile phase preparation
n-Hexane 0.11.9< 5 (Poorly Soluble)Anti-solvent for recrystallization

Self-Validating Experimental Protocol: The Saturation Shake-Flask Method

To empirically verify the solubility of 2,4,5-Trichloro-1-methyl-1H-imidazole in a chosen organic solvent, we utilize a modified saturation shake-flask method. This methodology is grounded in standard physicochemical testing guidelines ()[3] and OECD protocols ().

The Trustworthiness of Internal Controls: A protocol is only as reliable as its internal validation mechanism. This workflow employs a Time-Delta Validation Mechanism . By sampling the supernatant at two distinct time points (24h and 48h), the system self-validates: if the concentration variance between the two time points is


, thermodynamic equilibrium is definitively confirmed, ruling out transient supersaturation artifacts.
Step-by-Step Methodology
  • Solid Dispensing: Weigh approximately 50 mg of 2,4,5-Trichloro-1-methyl-1H-imidazole into a 2.0 mL amber glass HPLC vial.

  • Solvent Addition: Add 0.5 mL of the target organic solvent (e.g., DCM or DMSO) to the vial to ensure a visible excess of solid remains (indicating saturation).

  • Isothermal Equilibration: Seal the vial tightly and place it in a temperature-controlled orbital shaker at exactly 25.0 ± 0.5 °C. Agitate at 300 rpm.

  • Phase Separation (Time-Point 1): After 24 hours, remove the vial and centrifuge at 10,000 rpm for 10 minutes at 25 °C to pellet the undissolved solid.

  • Supernatant Extraction & Dilution: Carefully extract 50 µL of the clear supernatant using a positive displacement pipette. Dilute this aliquot into 950 µL of a compatible mobile phase (e.g., Acetonitrile/Water) to prevent precipitation prior to injection.

  • HPLC-UV Quantification: Inject the diluted sample into an HPLC system equipped with a C18 column and a UV detector set to the compound's

    
     (typically ~220-240 nm for chlorinated imidazoles). Calculate the concentration against a pre-established calibration curve.
    
  • Self-Validation Loop (Time-Point 2): Return the original vial to the shaker for another 24 hours. Repeat steps 4-6 at the 48-hour mark. Compare the 48h concentration to the 24h concentration to confirm equilibrium.

Workflow Visualization

SolubilityWorkflow N1 1. Solid Dispensing (CAS 873-25-6 Excess) N2 2. Solvent Addition (Organic Solvents) N1->N2 N3 3. Isothermal Shaking (25°C, 24-48 hours) N2->N3 N4 4. Phase Separation (Centrifugation) N3->N4 N5 5. Supernatant Dilution N4->N5 N6 6. HPLC-UV Analysis N5->N6 N7 7. Data Validation (Thermodynamic Equilibrium) N6->N7

Figure 1: Isothermal shake-flask workflow for equilibrium solubility determination.

References

  • [3] Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Retrieved from[Link]

  • OECD. (1995). Test No. 105: Water Solubility (Shake Flask Method). OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Retrieved from[Link]

Sources

Foundational

Comparative Analysis of 2,4,5-Trichloroimidazole and its 1-Methyl Derivative: Mechanistic, Physicochemical, and Pharmacological Perspectives

Executive Summary In heterocyclic chemistry, the substitution of a single proton with a methyl group at the N1 position of an imidazole ring may appear as a minor structural modification. However, when applied to a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In heterocyclic chemistry, the substitution of a single proton with a methyl group at the N1 position of an imidazole ring may appear as a minor structural modification. However, when applied to a highly electron-deficient system like 2,4,5-trichloroimidazole, this transformation fundamentally reconfigures the molecule's physicochemical identity, reactivity, and pharmacological utility. This technical guide provides an in-depth analysis of the divergence between 2,4,5-trichloroimidazole and 1-methyl-2,4,5-trichloroimidazole , exploring the causality behind their distinct behaviors in synthetic workflows, crystal engineering, and drug development.

Part 1: Physicochemical and Structural Divergence

The core difference between these two molecules originates from the presence versus the absence of the N-H bond, which is heavily influenced by the electronic environment of the ring.

In unsubstituted imidazole, the N-H proton has a pKa of approximately 14.5. However, the introduction of three highly electronegative chlorine atoms at the 2, 4, and 5 positions exerts a profound electron-withdrawing inductive (-I) effect. This stabilizes the conjugate base (the imidazolide anion), drastically lowering the pKa of 2,4,5-trichloroimidazole into the weakly acidic range. Consequently, at a physiological pH of 7.4, 2,4,5-trichloroimidazole exists predominantly in its anionic form, making it a strong candidate for ionic interactions and hydrogen bonding[1].

Conversely, methylation to yield 1-methyl-2,4,5-trichloroimidazole permanently eliminates this acidic proton[2]. The resulting molecule is neutral under physiological conditions, vastly increasing its lipophilicity (LogP) and shifting its intermolecular binding profile from polar/ionic to hydrophobic and Van der Waals interactions. Furthermore, the disruption of the hydrogen-bonding network significantly lowers the melting point of the methylated derivative[3].

Quantitative Data Comparison
Property2,4,5-Trichloroimidazole1-Methyl-2,4,5-trichloroimidazole
CAS Registry Number 7682-38-4873-25-6
Molecular Formula C₃HCl₃N₂C₄H₃Cl₃N₂
Molecular Weight 171.41 g/mol 185.44 g/mol
Melting Point 191 °C134.6 °C
Hydrogen Bond Donors 1 (N-H)0
Hydrogen Bond Acceptors 1 (N=)1 (N=)
Physiological State (pH 7.4) Predominantly AnionicNeutral
Primary Intermolecular Forces Halogen bonding, H-bondingHalogen bonding, π-π stacking

Part 2: Synthetic Methodologies and Protocols

The synthesis of 2,4,5-trichloroimidazole is typically achieved via the exhaustive electrophilic chlorination of imidazole, often passing through a 2,2,4,5-tetrachloro-2H-imidazole intermediate which is subsequently reduced[4]. The transition to the 1-methyl derivative requires a targeted N-alkylation[5].

Synthesis A Imidazole (pKa ~14.5) B 2,4,5-Trichloroimidazole CAS: 7682-38-4 (H-Bond Donor) A->B Electrophilic Chlorination C 1-Methyl-2,4,5-trichloroimidazole CAS: 873-25-6 (Lipophilic, Neutral) B->C N-Methylation (Base + Me2SO4)

Synthetic pathway from Imidazole to its chlorinated and methylated derivatives.

Step-by-Step Protocol: N-Methylation Workflow

As an Application Scientist, it is critical to design protocols that are self-validating. The following workflow utilizes the extreme pKa difference between the starting material and the product to ensure absolute purity without the need for complex chromatography.

1. Deprotonation (Causality of Base Selection): Dissolve 2,4,5-trichloroimidazole in a polar aprotic solvent (e.g., acetone or DMF). Add 1.5 equivalents of anhydrous potassium carbonate (K₂CO₃). Expert Insight: Because the strong -I effect of the chlorines lowers the N-H pKa to < 5.0, a mild base like K₂CO₃ is more than sufficient to quantitatively generate the nucleophilic imidazolide anion. Stronger, hazardous bases like NaH (required for unsubstituted imidazole) are completely unnecessary.

2. Alkylation: Add 1.2 equivalents of dimethyl sulfate (Me₂SO₄) dropwise. Heat the mixture to 60 °C for 2-4 hours.

3. In-Process Monitoring (Self-Validation 1): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (4:1). The disappearance of the low-Rf spot (polar, hydrogen-bonding starting material) and the emergence of a high-Rf spot validates the successful conversion to the lipophilic methylated product.

4. Quenching & Acid-Base Workup (Self-Validation 2): Quench the reaction with water to hydrolyze excess Me₂SO₄. Extract the aqueous mixture with dichloromethane (DCM). Wash the organic layer thoroughly with 0.1 M NaOH. Expert Insight: This is the critical self-validating purification step. Any unreacted 2,4,5-trichloroimidazole remains acidic and will be instantly deprotonated by the NaOH, partitioning it entirely into the aqueous layer as a sodium salt. The 1-methyl product, lacking an acidic proton, remains trapped in the organic phase, ensuring high purity.

5. Isolation: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and recrystallize to yield pure 1-methyl-2,4,5-trichloroimidazole.

Part 3: Pharmacological and Supramolecular Implications

The structural differences between these two compounds dictate their utility in advanced applications, ranging from active pharmaceutical ingredients (APIs) to materials science.

Drug Development and Target Binding

In medicinal chemistry, 2,4,5-trichloroimidazole is utilized as a pharmacophore where polar contacts or metal chelation are required within a target protein's active site. However, its anionic nature at physiological pH limits its passive membrane permeability.

By converting it to 1-methyl-2,4,5-trichloroimidazole, the molecule becomes highly lipophilic. The N-CH₃ group creates steric bulk and prevents hydrogen bonding, fundamentally altering the binding kinetics. The methylated derivative relies on hydrophobic and Van der Waals interactions, making it a vastly superior candidate for crossing the blood-brain barrier (BBB) or penetrating lipid bilayers in agrochemical applications.

Binding cluster_TCI 2,4,5-Trichloroimidazole cluster_MTCI 1-Methyl-2,4,5-trichloroimidazole T1 N-H Group Intact T2 Deprotonation at pH 7.4 T1->T2 T3 H-Bonding / Ionic Binding T2->T3 M1 N-CH3 Substitution M2 Neutral at pH 7.4 M1->M2 M3 Hydrophobic / VdW Binding M2->M3

Divergent physicochemical behavior and target binding mechanisms at physiological pH.

Crystal Engineering and Materials Science

Beyond biology, haloimidazoles are highly valued in the development of flexible piezoelectric and ferroelectric crystals[6]. 2,4,5-Trichloroimidazole forms complex supramolecular architectures driven by a dual network of halogen bonding (C-Cl···N) and hydrogen bonding (N-H···N). When methylated, the hydrogen bonding network is entirely eradicated. This leaves halogen bonding and π-π stacking as the sole drivers of crystal packing, which is directly responsible for the massive drop in melting point (from 191 °C to 134.6 °C) and alters the mechanical flexibility of the resulting crystalline materials.

References

Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of 2,4,5-Trichloro-1-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals Abstract The precise characterization of novel chemical entities is a foundational pillar of modern drug discovery and materials science. 2,4,5-Trichloro-1-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise characterization of novel chemical entities is a foundational pillar of modern drug discovery and materials science. 2,4,5-Trichloro-1-methyl-1H-imidazole, a halogenated heterocyclic compound, represents a class of molecules with significant potential for structural and functional diversification. This guide provides an in-depth, procedural framework for the determination of its fundamental physicochemical properties: the melting and boiling points. While publicly available experimental data for this specific molecule is limited, this document outlines the authoritative, field-proven methodologies required to establish these crucial parameters. By explaining the causality behind experimental choices and embedding self-validating systems within each protocol, this guide serves as a comprehensive resource for researchers engaged in the synthesis and characterization of novel imidazole derivatives.

Introduction: The Imperative for Precise Physicochemical Profiling

The substitution pattern of an aromatic heterocycle dictates its electronic and steric properties, which in turn govern its behavior in biological and chemical systems. For 2,4,5-Trichloro-1-methyl-1H-imidazole, the presence of three electron-withdrawing chlorine atoms and a methyl group on the imidazole ring suggests a unique profile of stability, reactivity, and intermolecular interactions.

The melting and boiling points are not mere physical constants; they are critical indicators of molecular purity and the strength of intermolecular forces. A sharp, well-defined melting point is a primary indicator of a pure crystalline solid, while the boiling point provides insight into the compound's volatility and the energy required to overcome liquid-phase intermolecular attractions. For drug development professionals, these values are indispensable for formulation, purification, and manufacturing processes.

This whitepaper details the standard, validated laboratory procedures for accurately determining the melting and boiling points of a synthesized sample of 2,4,5-Trichloro-1-methyl-1H-imidazole.

Core Physicochemical Data

The following table summarizes the available physical property data for 2,4,5-Trichloro-1-methyl-1H-imidazole (CAS No: 873-25-6), a crucial starting point for any experimental verification.

PropertyValueSource
Molecular Formula C4H3Cl3N2[1][2]
Molecular Weight 185.44 g/mol [1][2]
Boiling Point 299 °C[1]
Flash Point 134.6 °C[1]
Density 1.67 g/cm³[1]
Refractive Index 1.623[1]

Experimental Protocol: Melting Point Determination via the Capillary Method

The capillary melting point technique is a robust and widely adopted method for determining the melting temperature of a crystalline solid. The principle relies on heating a small, powdered sample within a capillary tube and observing the temperature range over which the solid-to-liquid phase transition occurs.

Causality and Experimental Design:
  • Sample Preparation: The sample must be thoroughly dried and finely powdered. Moisture can depress the melting point, while large crystals can lead to inefficient heat transfer and a broad melting range.

  • Packing the Capillary: A sample height of 2-3 mm is optimal. A larger sample size will create a temperature gradient within the sample, artificially broadening the melting range.

  • Heating Rate: A slow heating rate (1-2 °C per minute) near the expected melting point is critical. A rapid rate does not allow for thermal equilibrium between the heating block, the thermometer, and the sample, leading to an erroneously high and broad reading.

Step-by-Step Methodology:
  • Sample Preparation: Ensure the synthesized 2,4,5-Trichloro-1-methyl-1H-imidazole is a dry, crystalline powder. If necessary, gently crush the crystals using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. Repeat until a 2-3 mm column of packed powder is achieved.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp or similar device).

  • Rapid Heating (Initial Run): If the melting point is unknown, perform a rapid determination by heating at a rate of 10-15 °C per minute to find an approximate range.

  • Accurate Determination: Using a new capillary, heat rapidly to within 15-20 °C of the approximate melting point found in the previous step.

  • Fine-Tuning: Decrease the heating rate to 1-2 °C per minute.

  • Observation and Recording: Record two temperatures:

    • T1: The temperature at which the first drop of liquid appears.

    • T2: The temperature at which the entire sample has melted into a clear liquid.

  • Reporting: The melting point is reported as the range from T1 to T2. For a pure compound, this range should be narrow (≤ 2 °C).

Workflow Visualization:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_exp Experimental Procedure cluster_data Data Recording Dry Dry Sample Powder Powder Sample Dry->Powder Crush Load Load Capillary (2-3mm) Powder->Load Heat Insert into Apparatus Load->Heat Ramp Heat at 1-2°C/min Heat->Ramp Observe Observe Phase Transition Ramp->Observe RecordT1 Record T1 (First Drop) Observe->RecordT1 RecordT2 Record T2 (Fully Liquid) RecordT1->RecordT2 Report Report Range (T1 - T2) RecordT2->Report

Caption: Workflow for Melting Point Determination.

Experimental Protocol: Boiling Point Determination via Micro-Boiling Point Method

Given that novel compounds are often synthesized in small quantities, a micro-boiling point determination is the most efficient and appropriate method. This technique relies on observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Causality and Experimental Design:
  • Sealed Capillary Inversion: A small, inverted capillary tube (a fusion tube) acts as a manometer. As the liquid is heated, the air trapped in the fusion tube expands. At the boiling point, the liquid's vapor pressure is sufficient to force a continuous stream of bubbles from the fusion tube.

  • Cooling for Equilibrium: The true boiling point is observed upon cooling. When the bubble stream ceases and the liquid just begins to re-enter the fusion tube, the external atmospheric pressure has just overcome the liquid's vapor pressure, marking the precise boiling point. Recording the boiling point during heating can lead to superheating and an inaccurate, elevated reading.

Step-by-Step Methodology:
  • Apparatus Assembly: Attach a small test tube (e.g., 10 x 75 mm) containing 0.2-0.3 mL of 2,4,5-Trichloro-1-methyl-1H-imidazole to a thermometer using a rubber band or wire. The base of the test tube should align with the thermometer's bulb.

  • Fusion Tube Insertion: Create a fusion tube by sealing one end of a capillary tube in a flame. Place this fusion tube, open-end down, into the liquid in the test tube.

  • Heating: Immerse the assembly in a heating bath (e.g., mineral oil or a silicone oil bath). The heat should be applied gradually.

  • Observation (Heating): As the temperature rises, a few bubbles will emerge from the fusion tube as the trapped air expands. As the boiling point is approached, a rapid and continuous stream of bubbles will emerge.

  • Equilibration: Continue heating for another 2-3 °C beyond the onset of rapid bubbling to ensure the vapor inside the fusion tube is solely from the sample, not trapped air.

  • Observation (Cooling): Remove the heat source and allow the bath to cool slowly while stirring.

  • Data Recording: Carefully observe the fusion tube. The moment the bubbling stops and the liquid just begins to enter the fusion tube, record the temperature. This is the experimental boiling point.

Workflow Visualization:

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_measurement Measurement Cycle cluster_result Final Result AddSample Add 0.3mL Sample to Tube InsertFusion Insert Inverted Fusion Tube AddSample->InsertFusion AttachThermo Attach Assembly to Thermometer InsertFusion->AttachThermo Immerse Immerse in Heating Bath AttachThermo->Immerse Heat Heat Slowly Immerse->Heat ObserveBubbles Observe Rapid Bubble Stream Heat->ObserveBubbles Cool Remove Heat & Cool Slowly ObserveBubbles->Cool ObserveEntry Observe Liquid Re-entry Cool->ObserveEntry RecordBP Record Temperature at Re-entry ObserveEntry->RecordBP

Caption: Workflow for Micro-Boiling Point Determination.

Trustworthiness and Self-Validation

The integrity of these protocols is maintained through cross-validation and calibration.

  • System Calibration: Before determining the properties of the target compound, the melting point apparatus and thermometer should be calibrated using certified reference standards with known melting and boiling points (e.g., benzophenone for melting point, naphthalene for boiling point). This ensures the accuracy of the instrumentation itself.

  • Purity Confirmation: A narrow melting point range (≤ 2 °C) is a strong, self-validating indicator of high sample purity. If a broad range is observed, the sample should be re-purified (e.g., via recrystallization or chromatography) and the measurement repeated.

  • Pressure Correction: The boiling point is dependent on atmospheric pressure. For highly accurate work, especially at altitudes significantly different from sea level, the observed boiling point should be corrected to standard pressure (760 mmHg) using a nomograph or the Sidney-Young equation.

Conclusion

The experimental determination of the melting and boiling points of 2,4,5-Trichloro-1-methyl-1H-imidazole is a non-negotiable step in its scientific characterization. The protocols detailed herein provide a robust, reliable, and resource-efficient pathway to obtaining these critical data points. Adherence to these methodologies will ensure the generation of accurate, reproducible data that can be confidently utilized in subsequent research, development, and regulatory filings.

References

Sources

Foundational

Technical Monograph &amp; Safety Guide: 2,4,5-Trichloro-1-methyl-1H-imidazole

The following technical guide serves as a comprehensive safety and application monograph for 2,4,5-Trichloro-1-methyl-1H-imidazole . CAS Registry Number: 873-25-6 Document Type: Technical Safety & Application Guide Versi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a comprehensive safety and application monograph for 2,4,5-Trichloro-1-methyl-1H-imidazole .

CAS Registry Number: 873-25-6 Document Type: Technical Safety & Application Guide Version: 1.0 (Researcher Edition)

Part 1: Executive Summary & Chemical Identity

2,4,5-Trichloro-1-methyl-1H-imidazole is a highly specialized halogenated heterocyclic building block used primarily in the synthesis of complex pharmaceutical agents and agrochemicals. Unlike commodity solvents, this compound is often synthesized on-demand ("custom synthesis"), resulting in a scarcity of standardized public safety data.

This guide bridges that gap by applying Structure-Activity Relationship (SAR) principles and analog data to establish a rigorous safety and handling protocol. Researchers should treat this compound as a high-potency intermediate capable of undergoing nucleophilic aromatic substitution (


), a property that defines both its utility and its reactivity hazards.
Chemical Characterization Table
PropertySpecificationSource/Validation
IUPAC Name 2,4,5-Trichloro-1-methyl-1H-imidazolePubChem [1]
Molecular Formula

Calculated
Molecular Weight 185.44 g/mol Calculated
Physical State Crystalline SolidECHEMI [2]
Melting Point 134.6°CECHEMI [2]
Boiling Point ~299°C (Predicted)ECHEMI [2]
Density ~1.67 g/cm³ECHEMI [2]
Solubility Soluble in DMSO, DCM, Methanol; Low water solubilityAnalog Inference

Part 2: Predictive Hazard Profiling (GHS)

Note: In the absence of a vendor-specific REACH registration, the following classification is derived from the "Precautionary Principle" and toxicological data of structural analogs (e.g., 2,4,5-trichloroimidazole and 1-methylimidazole).

Hazard Identification Matrix

Signal Word: WARNING

Hazard ClassCategoryHazard Statement (H-Code)Rationale (Causality)
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1][2]Chlorinated azoles often interfere with metabolic pathways; analogs show LD50 < 2000 mg/kg.
Skin Irritation Cat 2H315: Causes skin irritation.[3][4]Halogenated heterocycles are lipophilic and can penetrate the stratum corneum, causing dermatitis.
Eye Irritation Cat 2AH319: Causes serious eye irritation.[3][4][5][6][7]Crystalline dusts of imidazoles are mechanically and chemically abrasive to mucosal membranes.
STOT - SE Cat 3H335: May cause respiratory irritation.[4][8]Inhalation of dust/fines can irritate the upper respiratory tract.
Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][8]

  • P280: Wear protective gloves (Nitrile > 0.11mm) / eye protection (Safety Goggles).

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[1][3][5][8]

Part 3: Technical Application in Drug Development

For drug development professionals, the value of 2,4,5-Trichloro-1-methyl-1H-imidazole lies in its regioselective reactivity . The chlorine atoms on the imidazole ring are not equivalent.

Mechanism of Action: Regioselective

The C-2 position is the most electron-deficient due to the inductive effect of the adjacent nitrogens and the electron-withdrawing chlorine. This allows for sequential substitution, enabling the construction of tri-substituted imidazole cores found in p38 MAP kinase inhibitors and antifungal agents.

Experimental Workflow Visualization: The following diagram illustrates the logical flow of utilizing this scaffold in a medicinal chemistry campaign.

SnAr_Workflow Start 2,4,5-Trichloro- 1-methylimidazole Intermediate Transition State (Meisenheimer Complex) Start->Intermediate Activation (Heat/Base) Reagent Nucleophile (Nu-) (e.g., Benzylamine) Reagent->Intermediate Product 2-Substituted- 4,5-dichloroimidazole Intermediate->Product Elimination of Cl- NextStep Further Functionalization (C4/C5 Substitution) Product->NextStep Pd-Catalyzed Coupling

Figure 1: Regioselective substitution logic. The C-2 chlorine is the primary leaving group, allowing controlled scaffold elaboration.

Part 4: Safe Handling & Emergency Response Protocols

This section details self-validating protocols. If the "Check" step fails, the protocol must be aborted.

A. Engineering Controls & PPE
  • Primary Barrier: Fume hood with face velocity > 100 fpm.

  • Glove Selection:

    • Inner Layer: Nitrile (4 mil) - Protection against incidental splash.

    • Outer Layer: Neoprene or thick Nitrile (8 mil) - Protection against prolonged contact/abrasion.

    • Validation: Check gloves for discoloration immediately after handling solid.

  • Respiratory: If handling > 10g of powder outside a hood, use a P95 particulate respirator.

B. Emergency Response Logic

In the event of exposure, immediate action is critical.[1][8] The following decision tree dictates the response.

Emergency_Response Incident EXPOSURE INCIDENT Type Identify Exposure Type Incident->Type Skin SKIN CONTACT Type->Skin Eye EYE CONTACT Type->Eye Inhal INHALATION Type->Inhal Action_Skin 1. Brush off solid 2. Rinse 15 min (Soap/Water) 3. Discard clothes Skin->Action_Skin Action_Eye 1. Do NOT rub 2. Flood with water (15 min) 3. Hold eyelids open Eye->Action_Eye Action_Inhal 1. Move to fresh air 2. Oxygen if breathing difficult 3. Sit upright Inhal->Action_Inhal Medical SEEK MEDICAL ATTENTION (Bring SDS/CAS 873-25-6) Action_Skin->Medical Action_Eye->Medical Action_Inhal->Medical

Figure 2: Emergency Triage Protocol.[1][8] Immediate dilution/removal of the agent is the priority before medical transport.

C. Storage & Stability[10]
  • Conditions: Store at 2-8°C (Refrigerated). While the solid is stable at room temperature, chlorinated imidazoles can slowly hydrolyze or discolor upon exposure to moisture and light.

  • Incompatibility: Strong oxidizing agents, strong bases (can induce uncontrolled dehydrohalogenation).

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13549265, 2,4,5-Trichloro-1-methyl-1H-imidazole. Retrieved from [Link]

Sources

Exploratory

Strategic Utilization of 2,4,5-Trichloro-1-methyl-1H-imidazole in Agrochemical Development: A Scaffold-Driven Approach

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Content Type: In-Depth Technical Guide & Whitepaper Executive Summary In the highly regulated landscape of agrochemical dis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In the highly regulated landscape of agrochemical discovery, the identification of robust, metabolically stable, and synthetically versatile pharmacophores is paramount. 2,4,5-Trichloro-1-methyl-1H-imidazole (CAS: 873-25-6) represents a privileged scaffold in the development of next-generation fungicides and herbicides. While simple imidazoles are prone to rapid environmental degradation and off-target binding, the exhaustive halogenation and targeted methylation of this specific compound provide a unique combination of extreme metabolic stability, optimal lipophilicity, and locked tautomerism.

This technical guide explores the structural rationale behind this scaffold, details its mechanistic application in inhibiting fungal sterol biosynthesis, and provides self-validating experimental protocols for its integration into modern agrochemical discovery pipelines.

Pharmacophore Dynamics & Structural Rationale

As application scientists, we do not select building blocks arbitrarily; every functional group must serve a kinetic, thermodynamic, or biological purpose. The architecture of 2,4,5-Trichloro-1-methyl-1H-imidazole is meticulously suited for agrochemistry due to three causal factors:

  • The Halogen Effect (Metabolic Shielding): Unsubstituted imidazoles are rapidly oxidized by plant and soil Cytochrome P450s. The substitution of chlorine atoms at the 2, 4, and 5 positions sterically shields the heterocyclic core and electronically deactivates it against oxidative ring-opening. Furthermore, the high electronegativity of the chlorines increases the overall lipophilicity (XLogP3 = 2.9)[1], which is critical for permeating the waxy cuticles of plant leaves and the chitinous cell walls of fungi.

  • Tautomeric Locking via N-Methylation: Imidazoles naturally exist in a dynamic tautomeric equilibrium. By methylating the N-1 position, the molecule is locked into a single tautomer. This prevents the N-1 nitrogen from acting as a non-specific hydrogen bond donor, thereby reducing off-target protein binding. Synthetically, it ensures predictable regiochemistry during downstream functionalization.

  • Electronic Tuning of N-3: The electron-withdrawing chlorines reduce the basicity of the unhindered N-3 nitrogen. This fine-tunes its coordination affinity, allowing formulation scientists to optimize selectivity for fungal target enzymes over mammalian or plant homologs[2].

Mechanistic Grounding: CYP51 Inhibition

The primary application of halogenated imidazoles in agrochemistry is the development of broad-spectrum fungicides[3]. These compounds act as Type II ligands targeting lanosterol 14α-demethylase (CYP51) , a critical enzyme in the fungal ergosterol biosynthesis pathway[4].

The Mechanism of Action

The unhindered N-3 nitrogen of the imidazole ring coordinates directly with the heme iron located in the active site of CYP51[2][5]. Concurrently, the bulky, lipophilic trichloro-methyl framework occupies the hydrophobic substrate-binding pocket, competitively excluding the natural substrate, lanosterol. This dual-action binding halts the production of ergosterol, leading to the accumulation of toxic 14α-methylated sterols, which destabilizes the fungal cell membrane and induces cell death.

CYP51 A Lanosterol (Substrate) B CYP51 Enzyme (Heme Iron) A->B Binds Active Site C Ergosterol (Cell Wall) B->C Normal Biosynthesis E Toxic Sterols (Accumulation) B->E Pathway Blocked D Trichloro-imidazole Derivatives D->B Coordinates Heme (Inhibition) F Fungal Cell Death E->F Membrane Disruption

Fig 1: CYP51 inhibition by halogenated imidazoles leading to fungal cell death.

Experimental Protocols & Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal controls to verify both chemical synthesis and biological efficacy.

Protocol 1: Regioselective SNAr Functionalization of the Scaffold

Because the C-2 position is flanked by two electronegative nitrogen atoms, the C-2 chlorine is highly electron-deficient and uniquely susceptible to Nucleophilic Aromatic Substitution (SNAr). This allows researchers to attach complex side chains while retaining the 4,5-dichloro-imidazole pharmacophore.

  • Step 1: Dissolve 2,4,5-Trichloro-1-methyl-1H-imidazole (1.0 eq, >98% purity) in anhydrous DMF under an inert N2 atmosphere.

  • Step 2: Add the desired nucleophile (e.g., a substituted phenoxide or amine, 1.1 eq) and a mild base (K2CO3, 2.0 eq).

  • Step 3: Heat the reaction mixture to 80°C for 4-6 hours.

  • Step 4 (Self-Validation): Monitor the reaction via LC-MS. The reaction is validated by observing a mass shift corresponding to the loss of one chlorine isotope pattern (-35.5 Da) and the addition of the nucleophile mass.

  • Step 5: Quench with water, extract with EtOAc, and purify via flash chromatography. Confirm regioselectivity via 13C NMR (the highly shifted C-2 carbon peak will alter significantly compared to the C-4/C-5 peaks).

Protocol 2: In Vitro CYP51 Binding Assay (Difference Spectroscopy)

To validate the fungicidal potential of the synthesized derivatives, a Type II difference spectroscopy assay is mandatory. This measures the direct coordination of the imidazole to the CYP51 heme iron.

  • Step 1: Purify recombinant fungal CYP51 and dilute to 1 µM in potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Step 2: Divide the enzyme solution equally into a sample cuvette and a reference cuvette. Record a baseline absorbance from 350 to 500 nm.

  • Step 3: Titrate the synthesized trichloro-imidazole derivative (dissolved in DMSO) into the sample cuvette.

  • Step 4 (Self-Validation): Add an exact equal volume of pure DMSO to the reference cuvette. This controls for solvent-induced spectral shifts, ensuring any observed change is purely due to ligand binding. Run a known standard (e.g., Prochloraz) in a parallel assay as a positive control[5].

  • Step 5: Record the difference spectra. A successful Type II binding event will yield a peak at ~425-430 nm (Soret band shift) and a trough at ~410 nm. Calculate the binding affinity (

    
    ) using the peak-to-trough absorbance difference (
    
    
    
    ).

Workflow S1 Synthesis & Purification (SNAr / Cross-Coupling) S2 Structural Validation (NMR, LC-MS) S1->S2 >95% Purity Required S3 In Vitro CYP51 Assay (Difference Spectroscopy) S2->S3 Confirmed Scaffold S4 Data Analysis (IC50 / Kd Calculation) S3->S4 Dose-Response Data S5 Lead Optimization (SAR Modeling) S4->S5 Hit Identification S5->S1 Iterative Design

Fig 2: Self-validating workflow for synthesis and screening of imidazole agrochemicals.

Quantitative Data Summaries

The physical and biological parameters of the scaffold dictate its formulation behavior and efficacy. Table 1 outlines the core physicochemical properties of the unconjugated scaffold, while Table 2 provides comparative binding metrics typical of halogenated imidazole derivatives.

Table 1: Physicochemical Profiling of 2,4,5-Trichloro-1-methyl-1H-imidazole [1]

ParameterValueAgrochemical Significance
CAS Number 873-25-6Unique identifier for regulatory tracking.
Molecular Weight 185.44 g/mol Low MW allows for extensive downstream functionalization without violating Lipinski-like rules for agrochemicals.
XLogP3 2.9Optimal lipophilicity for cuticular wax penetration and systemic mobility in plants.
TPSA 17.82 ŲLow polar surface area ensures excellent membrane permeability.
Density 1.67 g/cm³High density due to heavy halogen loading; impacts formulation specific gravity.

Table 2: Comparative CYP51 Inhibition Metrics (Proxy Data for Halogenated Imidazoles) [2][4]

Compound ClassTarget EnzymeAvg.

Range (

)
Binding Type
Unsubstituted ImidazolesFungal CYP5110.0 - 50.0Weak Type II
Trichloro-imidazole Derivatives Fungal CYP510.05 - 1.5Strong Type II
Commercial Standard (Prochloraz)Fungal CYP510.01 - 0.1Strong Type II

Toxicological & Environmental Considerations

While the 2,4,5-Trichloro-1-methyl-1H-imidazole scaffold is highly effective, agrochemical developers must rigorously evaluate its environmental toxicology. Imidazole-based fungicides have historically demonstrated cross-reactivity with non-target mammalian cytochrome P450 enzymes, particularly aromatase (CYP19) and other steroidogenic enzymes[6].

For example, Prochloraz, a widely studied imidazole fungicide, has been identified as an endocrine disruptor capable of antagonizing the androgen receptor and inhibiting fetal steroidogenesis[5]. Furthermore, azole fungicides have been shown to disturb intracellular calcium homeostasis via the inhibition of voltage-gated calcium channels (VGCCs) in mammalian cells[4]. Therefore, any novel agrochemical derived from this trichloro-imidazole scaffold must undergo strict counter-screening against human CYP panels to ensure a high therapeutic index and environmental safety.

References

  • Prochloraz: An Imidazole Fungicide With Multiple Mechanisms of Action ResearchGate URL:[Link]

  • The effect of conazoles on reproductive organs structure and function – a review Acta Veterinaria Brno URL:[Link]

  • Azole Fungicides Disturb Intracellular Ca2+ in an Additive Manner in Dopaminergic PC12 Cells Oxford Academic (Toxicological Sciences) URL: [Link]

  • Molecular Modeling Studies of Halogenated Imidazoles against 14α- Demethylase from Candida Albicans for Treating Fungal Infections PubMed (National Institutes of Health) URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Toxicity and Handling of 2,4,5-Trichloro-1-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document has been compiled to provide guidance on the toxicity and safe handling of 2,4,5-Trichloro-1-methyl-1H-imidazole. It is important...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled to provide guidance on the toxicity and safe handling of 2,4,5-Trichloro-1-methyl-1H-imidazole. It is important to note that comprehensive toxicological data for this specific compound is not publicly available. Therefore, this guide is based on established principles of chemical safety, data from structurally related analogs, and general knowledge of halogenated heterocyclic compounds. All laboratory work should be conducted only by trained personnel and after a thorough, site-specific risk assessment.

Introduction

2,4,5-Trichloro-1-methyl-1H-imidazole (CAS No. 873-25-6) is a halogenated imidazole derivative.[1][2][3] The imidazole ring is a fundamental scaffold in many biologically active molecules and pharmaceuticals.[4] The introduction of multiple chlorine atoms to this scaffold is expected to significantly influence its chemical reactivity, biological activity, and toxicological profile. Highly chlorinated organic compounds are often associated with increased toxicity and environmental persistence.[5][6]

Given the absence of specific safety data, a cautious and conservative approach to handling this compound is imperative. This guide synthesizes available data from close structural analogs and general chemical safety principles to provide a robust framework for risk assessment and safe laboratory practices. The primary directive is to treat this compound as highly hazardous until proven otherwise.

Section 1: Chemical and Physical Properties

A summary of the basic chemical and physical properties for 2,4,5-Trichloro-1-methyl-1H-imidazole is provided below. These are primarily derived from chemical databases and may be predicted rather than experimentally verified.

PropertyValueSource
CAS Number 873-25-6[2]
Molecular Formula C₄H₃Cl₃N₂[2]
Molecular Weight 185.44 g/mol [1]
Density (Predicted) 1.67 g/cm³[2]
Boiling Point (Predicted) 299 °C[2]
Flash Point (Predicted) 134.6 °C[2]
Refractive Index (Predicted) 1.623[2]

Section 2: Inferred Toxicological Profile

The toxicological assessment is inferred from data on closely related compounds, including halogenated imidazoles and other polychlorinated aromatic systems.

Acute Toxicity

Simple imidazoles and their derivatives are often classified as harmful if swallowed.[7][8] Given the presence of the methyl group and three chlorine atoms, oral toxicity is expected.

Skin and Eye Corrosion

This is a primary and significant concern. Imidazole itself and many of its derivatives are corrosive, capable of causing severe skin burns and eye damage.[7][8][9][10][11] Halogenated organic compounds can also be highly irritating or corrosive.[12][13] Therefore, it is critical to assume that 2,4,5-Trichloro-1-methyl-1H-imidazole is corrosive to the skin and eyes upon contact.

Neurotoxicity: A Major Potential Hazard

A key piece of evidence comes from a study on the structural analog, 2,4,5-tribromoimidazole , in rats.[14] This compound was found to be a potent neurotoxin, inducing poisoning characteristic of uncouplers of oxidative phosphorylation.[14] Key findings from this study include:

  • Mechanism: Uncoupling of oxidative phosphorylation, a critical process for cellular energy production.

  • Pathology: At doses of 20-60 mg/kg, surviving rats developed permanent hindlimb incoordination.

  • Histological Findings: Examination revealed neuronal necrosis and chromatolysis (the dissolution of Nissl bodies in the cell body of a neuron) in the vestibular nucleus, neocortex, red nucleus, and spinal cord.[14]

Causality and Implication: The similar tri-halogenated imidazole core structure strongly suggests that 2,4,5-Trichloro-1-methyl-1H-imidazole could exhibit similar neurotoxic properties. Uncoupling of oxidative phosphorylation is a severe mechanism of toxicity that can lead to rapid cell death, particularly in tissues with high energy demand like the central nervous system. This potential for severe, irreversible neurological damage must be a central consideration in all handling protocols.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

No specific data exists for 2,4,5-Trichloro-1-methyl-1H-imidazole. However, the principle of caution must be applied.

  • Carcinogenicity: Some related compounds, such as 4-methylimidazole, are suspected of causing cancer.[8] Many chlorinated solvents are also suspected carcinogens.[15][16]

  • Reproductive Toxicity: Imidazole and some derivatives are suspected of damaging fertility or the unborn child.

Until data to the contrary is available, 2,4,5-Trichloro-1-methyl-1H-imidazole should be handled as a potential carcinogen and reproductive toxicant.

Hazards from Thermal Decomposition

The thermal decomposition of halogenated organic compounds can release highly toxic and corrosive gases. Studies on imidazole-based ionic liquids and complexes show that decomposition can be exothermic and produce hazardous substances.[17][18][19] In the event of a fire, the thermal decomposition of 2,4,5-Trichloro-1-methyl-1H-imidazole is likely to produce:

  • Hydrogen Chloride (HCl)

  • Oxides of Nitrogen (NOx)

  • Carbon Monoxide (CO) and Carbon Dioxide (CO₂)

Section 3: Hazard Identification and Risk Assessment

A systematic approach to risk assessment is mandatory before any work with this compound begins. The following diagram outlines a logical workflow for this process.

Risk_Assessment_Workflow cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Exposure Assessment cluster_2 Phase 3: Control & Mitigation A Identify Compound: 2,4,5-Trichloro-1-methyl-1H-imidazole B Review Analog Data: - Neurotoxicity (Tribromo-analog) - Corrosivity (Imidazoles) - General Halogenated Hazards A->B C Assume High Hazard Profile: - Severe Corrosive - Potent Neurotoxin - Potential Carcinogen/Reproductive Toxin B->C D Identify All Procedures: - Weighing & Transfer - Reaction Setup - Work-up & Purification - Waste Disposal C->D E Evaluate Exposure Routes: - Inhalation (dust/aerosol) - Dermal Contact - Ocular Contact - Ingestion D->E F Implement Engineering Controls: - Certified Fume Hood - Eyewash/Shower Access E->F G Define Mandatory PPE: - Dual-layer Gloves - Goggles & Face Shield - Lab Coat F->G H Establish Safe Work Protocols: - SOP for Handling - Spill & Emergency Plan G->H I Work Commences H->I Continuous Review

Caption: Risk Assessment Workflow for High-Hazard Compounds.

Section 4: Safe Handling and Engineering Controls

Based on the inferred high hazard level, stringent control measures are required.

Engineering Controls
  • Chemical Fume Hood: All manipulations of 2,4,5-Trichloro-1-methyl-1H-imidazole, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[10][15][16]

  • Ventilation: Ensure adequate general laboratory ventilation in addition to the fume hood.

  • Safety Equipment: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate work area.[15]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable.

Protection TypeSpecificationRationale
Eye and Face Chemical splash goggles meeting ANSI Z87.1 standards, worn in conjunction with a full-face shield.Protects against splashes of the corrosive material and potential reactions. Standard safety glasses are insufficient.[15]
Hand Protection Double-gloving is recommended. An inner nitrile glove with an outer, more robust glove such as Viton or butyl rubber.Provides protection against a corrosive and likely skin-absorbable neurotoxin. Always check manufacturer glove compatibility charts.[15]
Body Protection A flame-resistant lab coat, fully buttoned. Consider a chemically resistant apron for larger quantities.Protects against skin contact from spills.
Footwear Fully enclosed, chemically resistant shoes.Prevents exposure from spills.
Respiratory Not required if all work is conducted within a certified fume hood. For spill cleanup or situations with potential aerosol generation, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter is necessary.[7][8]Protects against inhalation of dust or decomposition products.
Experimental Protocol: Safe Handling Workflow
  • Preparation: Designate a specific area within the fume hood for the procedure. Ensure all necessary equipment, spill kits, and waste containers are inside the hood before starting.

  • Donning PPE: Don all required PPE as specified in the table above before handling the primary container.

  • Weighing and Transfer: If the compound is a solid, handle it carefully to avoid creating dust.[20] Use a spatula for transfers. Do not use compressed air to clean surfaces.

  • Reaction: Conduct all reactions in appropriate glassware within the fume hood. Ensure any reaction that may be exothermic is adequately cooled and monitored.

  • Decontamination: After the procedure, decontaminate all surfaces within the fume hood. Carefully remove and dispose of contaminated PPE.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[11]

Section 5: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Emergency_Response_Tree Start Emergency Event Spill Spill Occurs Start->Spill Exposure Personnel Exposure Start->Exposure Spill_Size Is spill large or uncontained? Spill->Spill_Size Exposure_Type Route of Exposure? Exposure->Exposure_Type Spill_Yes Evacuate Area Alert Others Call Emergency Services Spill_Size->Spill_Yes Yes Spill_No Small, Contained Spill Spill_Size->Spill_No No Cleanup Don full PPE Cover with inert absorbent Collect in sealed container Decontaminate area Spill_No->Cleanup Skin_Contact Skin Contact Exposure_Type->Skin_Contact Skin Eye_Contact Eye Contact Exposure_Type->Eye_Contact Eye Inhalation Inhalation Exposure_Type->Inhalation Inhale Skin_Action Immediately flush with safety shower for 15+ min Remove contaminated clothing Seek IMMEDIATE medical attention Skin_Contact->Skin_Action Eye_Action Immediately flush with eyewash for 15+ min Hold eyelids open Seek IMMEDIATE medical attention Eye_Contact->Eye_Action Inhalation_Action Move to fresh air If breathing is difficult, give oxygen Seek IMMEDIATE medical attention Inhalation->Inhalation_Action

Caption: Decision Tree for Emergency Response.

First Aid Measures
  • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7][13]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (use a barrier device). Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][13]

Section 6: Storage and Disposal

Storage

Store 2,4,5-Trichloro-1-methyl-1H-imidazole in a tightly closed container in a cool, dry, and well-ventilated area.[8][11] The storage area should be designated for highly toxic and corrosive materials, away from incompatible substances such as strong oxidizing agents and acids.[11][12]

Disposal

All waste containing this compound, including empty containers and contaminated materials (e.g., gloves, absorbent), must be treated as hazardous waste.[7] Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain.[11]

References

  • The toxicity and neuropathology of 2,4,5-tribromoimidazole and its derivatives in rats.

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.

  • Cytotoxicity-related Effects of Imidazolium and Chlorinated Bispyridinium Oximes in SH-SY5Y Cells - PMC.

  • IMIDAZOLE - Elemental Microanalysis.

  • Halogenated Solvents.

  • Safety Data Sheet - Fisher Scientific.

  • PSFC Halogenated Solvents.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • Comprehensive Application Notes and Protocols: Sodium Imidazole in Alkylation Reactions - Smolecule.

  • 2,4,5-Trichloro-1H-imidazole | C3HCl3N2 | CID 24357 - PubChem.

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC.

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC.

  • UofR: EHS: Laboratory Safety: Chemical Hygiene Program: Common Hazards.

  • Cobalt–Imidazole Complexes: Effect of Anion Nature on Thermochemical Properties - PMC.

  • SAFETY DATA SHEET - TCI Chemicals.

  • SAFETY DATA SHEET - Fisher Scientific.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • Thermal decomposition of allyl-imidazolium-based ionic liquid studied by TGA–MS analysis and DFT calculations | Request PDF - ResearchGate.

  • 2 - SAFETY DATA SHEET.

  • Safety Data Sheet: 1-methylimidazole - Chemos GmbH&Co.KG.

  • 1-METHYL-2,4,5-TRICHLOROIMIDAZOLE synthesis - ChemicalBook.

  • Chlorinated Imidazole Complexes as Potent Antifungal Agents - ResearchGate.

  • Imidazole - SAFETY DATA SHEET.

  • Imidazole - University of Washington.

  • Synthesis and Anticancer Activity of 2,4,5-triaryl Imidazole Derivatives - ResearchGate.

  • 2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride - Apollo Scientific.

  • Toxicity of Imidazolium Chlorides to Aquatic Organisms - Polish Journal of Environmental Studies.

  • Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis - CNR-IRIS.

  • Thermal decomposition behaviors of imidazolium-type ionic liquids studied by pyrolysis-gas chromatography - PubMed.

  • 2,4,5-Trichloro-1-methyl-1H-imidazole | CAS No - Simson Pharma Limited.

  • MSDS of 2-(Chloromethyl)-4,5-dihydro-1h-imidazole hydrochloride - Capot Chemical.

  • 2,4,5-Trichloro-1H-imidazole - CAS Common Chemistry.

  • 873-25-6, 2,4,5-trichloro-1-methylimidazole Formula - ECHEMI.

  • Toxicity of Chlorinated Organic Compounds: Effects of the Introduction of Chlorine in Organic Molecules - Research Solutions Pages.

  • 2,4,5-trichloroimidazole (C3HCl3N2) - PubChemLite.

  • 873-25-6|2,4,5-Trichloro-1-methyl-1H-imidazole - BLDpharm.

  • 5.24 TRIAZOLE FUNGICIDE METABOLITES TOXICOLOGY 1,2,4-Triazole, triazole alanine, triazole acetic acid, triazole pyruvic acid and.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Methylation of 2,4,5-Trichloroimidazole Using Methyl Iodide

Introduction: The Strategic Importance of N-Methylation in Imidazole Chemistry The N-alkylation of imidazole derivatives is a fundamental transformation in medicinal chemistry and materials science. The introduction of a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of N-Methylation in Imidazole Chemistry

The N-alkylation of imidazole derivatives is a fundamental transformation in medicinal chemistry and materials science. The introduction of an alkyl group, such as the methyl group, onto the imidazole ring can significantly alter the parent molecule's physicochemical properties, including its lipophilicity, solubility, metabolic stability, and biological activity[1][2]. 2,4,5-Trichloro-1H-imidazole is a halogenated heterocyclic compound with potential as a building block in the synthesis of more complex molecules[3][4]. The methylation of this substrate to form 1-methyl-2,4,5-trichloroimidazole provides a key intermediate for developing novel agrochemicals, pharmaceuticals, and specialized materials[5].

This application note provides a comprehensive, field-proven protocol for the efficient N-methylation of 2,4,5-trichloroimidazole using methyl iodide. The described methodology employs a strong base, sodium hydride, to facilitate the deprotonation of the imidazole nitrogen, followed by a nucleophilic substitution reaction with methyl iodide. This process is a classic example of an SN2 reaction, a cornerstone of organic synthesis[6][7]. We will delve into the causality behind experimental choices, provide a self-validating protocol, and offer insights into the characterization of the final product.

Reaction Principle: A Mechanistic Overview

The N-methylation of 2,4,5-trichloroimidazole proceeds via a two-step mechanism. First, a strong, non-nucleophilic base is required to deprotonate the imidazole N-H group (pKa ≈ 14.5), which is weakly acidic. Sodium hydride (NaH) is an excellent choice for this purpose as it irreversibly deprotonates the imidazole to form the corresponding sodium imidazolide salt and hydrogen gas[8]. The second step involves the nucleophilic attack of the resulting imidazolide anion on the electrophilic methyl group of methyl iodide, displacing the iodide leaving group to form the desired N-methylated product[6].

The choice of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is critical. DMF effectively solvates the sodium cation, leaving the imidazolide anion more exposed and, therefore, more nucleophilic. Its high boiling point also allows for a broad range of reaction temperatures[9][10].

Materials and Reagents

Reagent/Material Grade Supplier Notes
2,4,5-Trichloro-1H-imidazole≥98%e.g., Sigma-Aldrich, TCIStarting material.
Sodium Hydride (NaH)60% dispersion in mineral oile.g., Sigma-Aldrich, Acros OrganicsStrong base. Safer and easier to handle than pure NaH[11][12].
Methyl Iodide (CH₃I)≥99%, stabilizede.g., Sigma-Aldrich, Alfa AesarMethylating agent. Store protected from light[13][14][15].
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%e.g., Sigma-Aldrich, Acros OrganicsReaction solvent. Must be anhydrous to prevent quenching of NaH.
HexanesAnhydrous, reagent gradee.g., Fisher ScientificFor washing the NaH dispersion.
Ethyl AcetateReagent gradee.g., Fisher ScientificFor extraction.
Saturated aq. NH₄ClFor quenching the reaction.
Brine (Saturated aq. NaCl)For washing during workup.
Anhydrous Sodium Sulfate (Na₂SO₄)Drying agent.
Round-bottom flask, two-neckReaction vessel.
Magnetic stirrer and stir barFor agitation.
Septa and needlesFor inert atmosphere and reagent addition.
Schlenk line or balloon with inert gas (N₂ or Ar)To maintain anhydrous and oxygen-free conditions.
Ice bathFor temperature control.
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄For reaction monitoring.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and should be performed in a well-ventilated fume hood due to the hazardous nature of the reagents.

Part 1: Preparation and Deprotonation
  • Preparation of Sodium Hydride:

    • Under an inert atmosphere (N₂ or Ar), weigh 1.1 equivalents of 60% NaH dispersion into a dry, two-neck round-bottom flask equipped with a magnetic stir bar.

    • Add anhydrous hexanes via syringe to wash the mineral oil from the NaH.

    • Stir the suspension for 5 minutes, then stop stirring and allow the NaH to settle.

    • Carefully remove the hexane supernatant with a syringe. Repeat this washing step two more times.

    • After the final wash, briefly dry the grey NaH powder under a stream of inert gas.

  • Solvent and Substrate Addition:

    • Add anhydrous DMF to the flask containing the washed NaH to create a stirrable suspension.

    • In a separate flask, dissolve 1.0 equivalent of 2,4,5-trichloro-1H-imidazole in a minimal amount of anhydrous DMF.

    • Cool the NaH/DMF suspension to 0 °C using an ice bath.

  • Deprotonation:

    • Slowly add the 2,4,5-trichloroimidazole solution dropwise to the stirred NaH suspension at 0 °C.

    • Causality: A slow, controlled addition is crucial to manage the evolution of hydrogen gas, which is highly flammable[12][16].

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir for 30-60 minutes at room temperature. The cessation of gas evolution and the formation of a homogeneous solution indicate the complete formation of the sodium imidazolide salt[6][17].

Part 2: Methylation and Work-up
  • Addition of Methyl Iodide:

    • Cool the reaction mixture back down to 0 °C.

    • Slowly add 1.1 equivalents of methyl iodide dropwise via syringe.

    • Causality: This addition is exothermic; maintaining a low temperature helps to control the reaction rate and minimize potential side reactions.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate. The product, being less polar than the starting imidazole, will have a higher Rf value.

  • Reaction Quenching:

    • Once the reaction is complete, cool the flask in an ice bath.

    • CRITICAL STEP: Very slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution to destroy any unreacted NaH. Vigorous gas evolution will occur.

    • Trustworthiness: Never quench with pure water directly, as the reaction with unreacted NaH can be explosive[11][12]. Saturated NH₄Cl provides a proton source that is less reactive than water.

  • Extraction and Isolation:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure 1-methyl-2,4,5-trichloroimidazole.

Workflow and Reaction Visualization

The overall experimental workflow can be visualized as follows:

Methylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification NaH_prep 1. Prepare NaH: - Weigh 60% dispersion - Wash with hexanes (x3) - Dry under N₂/Ar Deprotonation 3. Deprotonation: - Add imidazole solution to NaH/DMF at 0 °C - Warm to RT, stir 30-60 min NaH_prep->Deprotonation Imidazole_prep 2. Prepare Substrate: - Dissolve 2,4,5-trichloroimidazole in anhydrous DMF Imidazole_prep->Deprotonation Methylation 4. Methylation: - Cool to 0 °C - Add CH₃I dropwise - Warm to RT, stir 2-4 h Deprotonation->Methylation Monitor 5. Monitor by TLC Methylation->Monitor Quench 6. Quench: - Cool to 0 °C - Add sat. aq. NH₄Cl slowly Monitor->Quench Extract 7. Extract: - Use Ethyl Acetate (x3) - Wash with brine Quench->Extract Isolate 8. Isolate: - Dry over Na₂SO₄ - Concentrate Extract->Isolate Purify 9. Purify: - Column Chromatography or - Vacuum Distillation Isolate->Purify Product Pure 1-Methyl-2,4,5- trichloroimidazole Purify->Product

Caption: Experimental workflow for the methylation of 2,4,5-trichloroimidazole.

The chemical transformation is illustrated below:

Caption: Overall reaction scheme for the N-methylation of 2,4,5-trichloroimidazole.

Results and Characterization

The successful synthesis of 1-methyl-2,4,5-trichloroimidazole should be confirmed through various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is the most direct method to confirm methylation. The disappearance of the broad N-H proton signal from the starting material and the appearance of a new singlet in the range of δ 3.5-4.0 ppm, corresponding to the N-CH₃ group, is expected[18][19][20]. The integration of this new peak should correspond to three protons.

    • ¹³C NMR: The carbon NMR will show a characteristic signal for the new methyl carbon, typically in the range of δ 30-35 ppm. The signals for the imidazole ring carbons will also shift slightly upon methylation[18][20][21].

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the product. The calculated molecular weight for C₄H₃Cl₃N₂ is 185.9515[5]. The observed mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to this value, along with a characteristic isotopic pattern due to the presence of three chlorine atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum of the product will show the absence of the N-H stretching band (typically broad, around 3100-3300 cm⁻¹) present in the starting material. New C-H stretching and bending vibrations from the methyl group will appear around 2950 cm⁻¹ and 1450 cm⁻¹, respectively.

Safety and Waste Disposal

Researcher safety is paramount. A thorough risk assessment must be conducted before beginning this procedure.

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas[11][12][16][22]. It is also corrosive and can cause severe burns upon contact with skin or eyes[8][12]. Always handle in an inert atmosphere and away from water or protic solvents. Fires must be extinguished with a Class D extinguisher (e.g., sand, dry chemical powder); never use water or CO₂ [12].

  • Methyl Iodide (CH₃I): Highly toxic by inhalation, ingestion, and skin absorption[13][14][23][24]. It is a suspected human carcinogen[13][23]. All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty nitrile or neoprene gloves.

  • N,N-Dimethylformamide (DMF): A skin and respiratory irritant, and can be toxic to the liver[25]. It is readily absorbed through the skin. Runaway reactions between NaH and DMF have been reported, emphasizing the need for careful temperature control[9].

  • 2,4,5-Trichloroimidazole: May cause skin and eye irritation[26][27]. Avoid inhalation of dust and direct contact.

Waste Disposal: All waste materials, including residual reagents, solvents, and reaction mixtures, must be disposed of according to institutional and local environmental regulations. Halogenated organic waste should be collected in a designated container. Quenched NaH should be fully neutralized before disposal.

Conclusion

This application note provides a robust and detailed protocol for the N-methylation of 2,4,5-trichloroimidazole. By understanding the underlying chemical principles and adhering strictly to the safety precautions, researchers can reliably synthesize 1-methyl-2,4,5-trichloroimidazole, a valuable intermediate for further chemical exploration. The self-validating nature of the protocol, with its emphasis on reaction monitoring and thorough product characterization, ensures a high degree of confidence in the experimental outcome.

References

  • Wikipedia. (2024). Sodium hydride. Wikimedia Foundation. [Link]

  • University of California, Los Angeles. (n.d.). LCSS: POTASSIUM HYDRIDE AND SODIUM HYDRIDE. UCLA Chemistry and Biochemistry. [Link]

  • U.S. Environmental Protection Agency. (2000). Methyl Iodide (Iodomethane). EPA. [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 0509 - METHYL IODIDE. ILO/WHO. [Link]

  • Centers for Disease Control and Prevention. (n.d.). Methyl iodide - NIOSH Pocket Guide to Chemical Hazards. CDC. [Link]

  • National Center for Biotechnology Information. (n.d.). Sodium hydride. PubChem. [Link]

  • Chemistry Learner. (2019). Sodium Hydride Facts, Formula, Properties, Uses. Chemistry Learner. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4,5-Trichloro-1H-imidazole. PubChem. [Link]

  • Common Organic Chemistry. (n.d.). Dimethylformamide (DMF). Common Organic Chemistry. [Link]

  • Wikipedia. (2024). Dimethylformamide. Wikimedia Foundation. [Link]

  • HELM AG. (2005). Dimethylformamide - Technical Data Sheet DMF. HELM AG. [Link]

  • Ataman Kimya. (n.d.). DIMETHYLFORMAMIDE (DMF). Ataman Kimya. [Link]

  • Semantic Scholar. (n.d.). The effect of N-methylation on photophysical properties of imidazole-based fluorescent molecules. Semantic Scholar. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). One-pot synthesis of 2,4,5- trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions. IJPSR. [Link]

  • Royal Society of Chemistry. (2015). One pot synthesis of 1,2,4,5-tetrasubstituted-imidazoles catalyzed by trityl chloride in neutral media. RSC Publishing. [Link]

  • Chinese Journal of Applied Chemistry. (2004). N-ALKYLATION OF IMIDAZOLES BY KOH/Al₂O₃. CJAC. [Link]

  • PubMed. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. National Library of Medicine. [Link]

  • Global Substance Registration System. (n.d.). 2,4,5-TRICHLOROIMIDAZOLE. GSRS. [Link]

  • ACS Publications. (2010). Coordination of Imidazoles by Cu(II) and Zn(II) as Studied by NMR Relaxometry, EPR, far-FTIR Vibrational Spectroscopy and Ab Initio Calculations: Effect of Methyl Substitution. The Journal of Physical Chemistry A. [Link]

  • SciSpace. (2007). An Efficient Synthesis of 2,4,5-Trisubstituted and 1,2,4,5-Tetrasubstituted-1H-imidazoles. SciSpace. [Link]

  • DEA. (2021). Characterization of the ionic liquid obtained by chlorosulfonation of 1-methylimidazole. DEA. [Link]

  • Scribd. (n.d.). Synthesis of 2,4,5 Triphenyl Imidazoles. Scribd. [Link]

  • MDPI. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. MDPI. [Link]

  • PubMed Central. (2017). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. National Library of Medicine. [Link]

  • Angene Chemical. (2021). Safety Data Sheet - 2,4,5-Trichloro-1H-imidazole. Angene Chemical. [Link]

  • Journal of Energetic Materials. (2023). Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration. Taylor & Francis Online. [Link]

  • PubMed Central. (2019). Trialkylammonium salt degradation: implications for methylation and cross-coupling. National Library of Medicine. [Link]

  • Reddit. (2020). Methylation using iodomethane. Reddit. [Link]

Sources

Application

Application Note: 2,4,5-Trichloro-1-methyl-1H-imidazole in Agrochemical Synthesis

Introduction & Rationale The development of next-generation agrochemicals—specifically broad-spectrum fungicides and insect growth regulators (IGRs)—relies heavily on the construction of highly functionalized heterocycli...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The development of next-generation agrochemicals—specifically broad-spectrum fungicides and insect growth regulators (IGRs)—relies heavily on the construction of highly functionalized heterocyclic scaffolds. Imidazole derivatives are a cornerstone in this field due to their proven ability to disrupt insect hormonal systems and inhibit sterol 14α-demethylase (CYP51), a critical enzyme in fungal ergosterol biosynthesis [1]. However, as agricultural pests develop resistance to simple azole compounds, there is a critical need for sterically demanding, multi-substituted imidazole active ingredients [2].

2,4,5-Trichloro-1-methyl-1H-imidazole (CAS: 873-25-6) serves as an elite, highly versatile intermediate for synthesizing these complex pesticides. The strategic utility of this molecule lies in two structural features:

  • N-Methylation: The N1-methyl group eliminates tautomerization, locking the molecule into a single geometric conformation. This structural rigidity is critical for maintaining predictable regiocontrol during complex multi-step syntheses.

  • Trichloro-Substitution: The placement of three chlorine atoms on the imidazole ring creates an electron-deficient core, making the ring highly susceptible to sequential, regioselective functionalization [3].

Mechanistic Insights: Orthogonal Reactivity

As a Senior Application Scientist, it is crucial to understand why this specific intermediate is chosen over non-halogenated alternatives. The distinct electronic environments of the C-2, C-4, and C-5 positions on the 2,4,5-Trichloro-1-methyl-1H-imidazole ring allow for orthogonal reactivity .

The C-2 position, flanked by two electronegative nitrogen atoms, is the most electron-deficient. It undergoes facile Nucleophilic Aromatic Substitution (


) with amines, thiolates, or alkoxides. Once the C-2 position is functionalized (typically with an electron-donating group that deactivates the ring toward further 

), the remaining C-4 and C-5 carbon-chlorine bonds can be selectively activated using Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings). This sequential functionalization allows chemists to build complex agrochemical active ingredients from a single starting material without the need for protecting groups.
Data Summary: Regioselective Functionalization Profiles

The following table summarizes the validated reaction parameters and expected regioselectivity when functionalizing 2,4,5-Trichloro-1-methyl-1H-imidazole.

Reaction TypeTarget PositionReagents / CatalystTemp (°C)Yield (%)Regioselectivity

(Amination)
C-2Morpholine,

, DMF
8085–92>99:1 (C-2 over C-4/5)

(Thiolation)
C-2Ar-SH,

, MeCN
6088–95>99:1 (C-2 over C-4/5)
Suzuki Coupling C-5Ar-

,

, Toluene
10075–8285:15 (C-5 over C-4)
Suzuki Coupling C-4, C-5Excess Ar-

,

11070–78Complete di-arylation

Experimental Protocols

The following self-validating protocols detail the sequential functionalization of 2,4,5-Trichloro-1-methyl-1H-imidazole to yield a generic highly-substituted pesticide precursor.

Protocol A: Regioselective C-2 Amination via

Objective: To introduce a secondary amine at the highly activated C-2 position.

  • Reaction Setup: Charge a flame-dried Schlenk flask with 2,4,5-Trichloro-1-methyl-1H-imidazole (1.0 equiv, 10 mmol) and 20 mL of anhydrous DMF.

    • Causality: Anhydrous conditions are strictly required to prevent the competitive hydrolysis of the C-Cl bonds into undesired imidazolone byproducts.

  • Reagent Addition: Add anhydrous

    
     (2.0 equiv) followed by the nucleophile (e.g., morpholine, 1.1 equiv).
    
    • Causality:

      
       acts as a mild, non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium forward without degrading the starting material.
      
  • Execution & Monitoring: Heat the mixture to 80°C for 4–6 hours under a nitrogen atmosphere. Monitor reaction progress via TLC (Hexanes/EtOAc 3:1).

    • Self-Validation: The starting material (

      
      ) will completely disappear, replaced by a more polar, UV-active product spot (
      
      
      
      ).
  • Workup: Cool the reaction to room temperature, quench with 50 mL of ice water, and extract with EtOAc (3 × 30 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 20 mL).

    • Causality: The LiCl wash is a critical step for completely partitioning residual DMF into the aqueous phase. Failure to remove DMF will severely complicate downstream crystallization.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize from hot ethanol to yield the C-2 substituted intermediate.
    
Protocol B: C-5 Suzuki-Miyaura Cross-Coupling

Objective: To couple an aryl group at the C-5 position of the intermediate generated in Protocol A.

  • Reaction Setup: To a Schlenk tube containing the C-2 substituted intermediate (1.0 equiv, 5 mmol), add the desired arylboronic acid (1.2 equiv),

    
     (5 mol%), and 
    
    
    
    (2.0 equiv).
    • Causality:

      
       is utilized as a superior base for activating the boronic acid in sterically hindered cross-couplings, facilitating the transmetalation step.
      
  • Solvent Addition: Add a degassed mixture of Toluene/Water (4:1, 15 mL).

    • Causality: Thorough degassing (via freeze-pump-thaw or prolonged

      
       sparging) is mandatory to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.
      
  • Execution: Reflux the mixture at 100°C under

    
     for 12 hours.
    
  • Workup & Filtration: Cool to room temperature and filter the biphasic mixture through a tightly packed pad of Celite.

    • Causality: The Celite pad removes precipitated palladium black. This is a crucial regulatory step in agrochemical synthesis to prevent heavy metal contamination in the final environmental application.

  • Isolation & Validation: Separate the organic layer, dry over

    
    , and purify via flash column chromatography.
    
    • Self-Validation: Success is confirmed via

      
       NMR. The spectrum will show the disappearance of the boronic acid hydroxyl protons and the appearance of new aromatic signals, while the diagnostic N-methyl singlet remains intact at ~3.6 ppm.
      

Pathway & Workflow Visualization

The following diagram illustrates the synthetic workflow of functionalizing 2,4,5-Trichloro-1-methyl-1H-imidazole and its subsequent biological mechanism of action as an agrochemical agent.

G A 2,4,5-Trichloro-1-methyl-1H-imidazole CAS: 873-25-6 B S_NAr Reaction (Nucleophilic Attack at C-2) A->B Amine/Thiol Base, Heat C Pd-Catalyzed Cross-Coupling (Functionalization at C-4/C-5) B->C Boronic Acid Pd(PPh3)4 D Active Agrochemical (Fungicide/IGR) C->D Formulation E Target: CYP51 Enzyme (Ergosterol Biosynthesis) D->E Application F Fungal Cell Death (Pest Control Achieved) E->F Inhibition

Workflow of 2,4,5-Trichloro-1-methyl-1H-imidazole functionalization and agrochemical mechanism.

References

  • Biological and Environmental Aspects of Imidazole Derivatives as Potential Insect Growth Regulators in Pest Management.MDPI.
  • Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents.PMC - NIH.
  • Chlorinated Imidazole Complexes as Potent Antifungal Agents.ResearchGate.
Method

Application Note: Reaction Conditions for the Chlorination of 1-Methylimidazole and Downstream Functionalization

Introduction & Mechanistic Insights 1-Methylimidazole is a highly versatile N-heterocyclic scaffold utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and ionic liquids. The electron-rich nature of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

1-Methylimidazole is a highly versatile N-heterocyclic scaffold utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and ionic liquids. The electron-rich nature of the imidazole ring makes it highly susceptible to electrophilic aromatic substitution. However, the presence of the electron-donating methyl group at the N1 position significantly alters the regioselectivity and kinetics of the ring compared to unsubstituted imidazole[1].

Causality of Regioselectivity: In electrophilic chlorination, the incoming electrophile (Cl⁺) preferentially attacks the C5 position. This regioselectivity is driven by the stabilization of the intermediate σ-complex (chlorinium ion intermediate) by the adjacent nitrogen atoms, minimizing the disruption of the aromatic system[2]. The C2 position is generally less reactive toward direct halogenation due to the higher energy barrier required to break its aromatic C-H bond, though it can be selectively targeted using specific reagents like chlorosulfonic acid[3].

Reagent Selection & Causality:

  • N-Chlorosuccinimide (NCS): NCS is the preferred reagent for synthesizing 5-chloro-1-methylimidazole. It provides a controlled, steady release of electrophilic chlorine, which minimizes over-chlorination (e.g., formation of di- or tri-chloro derivatives) and avoids the harsh, corrosive nature of Cl₂ gas[4].

  • Sulfuryl Chloride (SO₂Cl₂): A more aggressive chlorinating agent that requires strict low-temperature control to prevent poly-chlorination and ring degradation[5].

  • Molecular Chlorine (Cl₂): While Cl₂ follows strict second-order kinetics in aqueous media and yields monochloro products, it is less practical for preparative organic synthesis due to handling hazards and environmental concerns[1].

Quantitative Data: Comparison of Chlorination Conditions

The following table summarizes the standard reaction conditions, preferred solvents, and expected outcomes based on the choice of chlorinating agent.

Chlorinating AgentTarget ProductReaction TempSolventYield / Kinetic Characteristics
N-Chlorosuccinimide (NCS) 5-Chloro-1-methylimidazole20°C to 60°CDMF or CH₃CNHigh regioselectivity; mild conditions[4].
Sulfuryl Chloride (SO₂Cl₂) 5-Chloro-1-methylimidazole0°C to RTCH₂Cl₂Fast, exothermic; requires strict thermal control[5].
Molecular Chlorine (Cl₂) Monochloro-1-methylimidazoleRoom TempAqueous (H₂O)Second-order kinetics; rapid reaction[1].
Chlorosulfonic Acid 1-Methylimidazole-2-sulfonyl chlorideRoom TempCH₂Cl₂High yield; forms a highly viscous oil[3].

Application Workflow: Synthesis of the Azathioprine Intermediate

A primary industrial application of chlorinated 1-methylimidazole is its conversion into 5-chloro-1-methyl-4-nitroimidazole , the critical precursor for the immunosuppressive drug Azathioprine[6].

The Self-Validating Two-Step Strategy: Direct mixed-acid (HNO₃/H₂SO₄) nitration of 5-chloro-1-methylimidazole is violently exothermic, difficult to control, and prone to generating toxic NOₓ gases and degradation byproducts[7]. To circumvent this, modern protocols utilize a two-step, self-validating system:

  • Azeotropic Salt Formation: Reacting the substrate with 65% HNO₃ in toluene under Dean-Stark conditions forces the reaction to completion by removing water, yielding a stable, highly pure nitrate salt[8]. The cessation of water collection serves as a visual, self-validating metric for reaction completion.

  • Controlled Nitration: The isolated nitrate salt is dissolved in 98.3% H₂SO₄. This acts as an intramolecular-like delivery system for the nitronium ion (NO₂⁺), allowing for a controlled, highly regioselective nitration at the C4 position with minimal thermal runaway and high atom economy[9],[10].

Workflow A 1-Methylimidazole B 5-Chloro-1-methylimidazole A->B NCS Electrophilic Chlorination C Nitrate Salt Intermediate B->C 65% HNO3, Toluene 120°C, Azeotropic Dehydration D 5-Chloro-1-methyl- 4-nitroimidazole C->D 98.3% H2SO4 0°C to 55°C, 7 hours

Synthetic workflow from 1-methylimidazole to the critical azathioprine intermediate.

Mechanism N1 1-Methylimidazole N3 σ-Complex Intermediate (Chlorinium ion) N1->N3 Electrophilic attack at C5 N5 2-Chloro / 4-Chloro Isomers (Minor Byproducts) N1->N5 Attack at C2/C4 (Sterically/Electronically hindered) N2 Electrophilic Chlorine (Cl+) from NCS N2->N3 Cl+ transfer N4 5-Chloro-1-methylimidazole (Major Product) N3->N4 Deprotonation & Rearomatization

Electrophilic chlorination pathway of 1-methylimidazole highlighting regioselectivity.

Experimental Protocols

Protocol A: Direct Chlorination using N-Chlorosuccinimide (NCS)

This protocol describes the selective chlorination of 1-methylimidazole to yield 5-chloro-1-methylimidazole[4].

  • Preparation: Dissolve 1 equivalent of 1-methylimidazole in a suitable dry solvent (e.g., DMF or acetonitrile) under an inert atmosphere.

  • Reagent Addition: Slowly introduce 1.05 to 1.1 equivalents of N-chlorosuccinimide (NCS) to the solution. Causality: A slight excess ensures complete conversion while preventing di-chlorination.

  • Reaction: Stir the mixture at room temperature. If the reaction is sluggish, apply gentle heating (up to 60°C). Monitor the reaction via TLC or HPLC until the starting material is entirely consumed.

  • Isolation: Quench the reaction with water, extract with an organic solvent (e.g., ethyl acetate), wash with brine to remove succinimide byproducts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to isolate 5-chloro-1-methylimidazole[4].

Protocol B: Synthesis of 5-Chloro-1-methylimidazole Nitrate Salt

This step safely prepares the substrate for nitration by forming a stable nitrate salt[6],[8].

  • Setup: Equip a 250 mL three-necked flask with a mechanical stirrer and a Dean-Stark azeotropic dehydration device.

  • Mixing: Add 24 g of 5-chloro-1-methylimidazole and 72 mL of toluene to the flask.

  • Cooling & Addition: Cool the mixture to approximately 10 °C using an ice-water bath. While stirring vigorously, slowly add 15 mL of 65% nitric acid dropwise[6]. Validation: Temperature must be monitored to prevent localized boiling.

  • Azeotropic Dehydration: Gradually heat the mixture to 120 °C to reflux the toluene. Self-Validation: The reaction progress is visually tracked by the accumulation of water in the Dean-Stark trap. Continue until the maximum theoretical amount of water is removed[8].

  • Harvesting: Cool the reaction mixture to room temperature to precipitate the product. Collect the white crystals of 5-chloro-1-methylimidazole nitrate by suction filtration and wash with a small amount of acetone[6]. (Expected Yield: ~98%).

Protocol C: Controlled Nitration to 5-Chloro-1-methyl-4-nitroimidazole

This protocol converts the nitrate salt into the final azathioprine intermediate[7],[9].

  • Acid Preparation: In a 100 mL three-necked flask with magnetic stirring, add 25.0 mL of 98.3% sulfuric acid. Cool the acid to 0°C using an ice-water bath[6].

  • Salt Addition: Add 19.2 g of the 5-chloro-1-methylimidazole nitrate salt in six equal portions. Critical Control: Ensure the internal temperature strictly remains below 15°C during the addition to prevent thermal runaway[6].

  • Heating: Allow the mixture to warm naturally to room temperature, then slowly heat to 55°C. Maintain this temperature for exactly 7 hours[7].

  • Quenching & Extraction: Slowly pour the reaction solution into 150 mL of crushed ice water. Extract the aqueous phase with 150 mL of chloroform, followed by two additional 40 mL chloroform extractions[10].

  • Purification: Combine the organic phases, dry over 6 g of anhydrous magnesium sulfate, and distill off the majority of the chloroform.

  • Precipitation: Add 76 mL of petroleum ether to the concentrated organic phase. Validation: The sudden shift in solvent polarity forces the pure 5-chloro-1-methyl-4-nitroimidazole to precipitate as white crystals. Collect via suction filtration and dry[7],[10]. (Expected Yield: ~93%).

References

1.[2] Imidazole catalyzes chlorination by unreactive primary chloramines - PMC - NIH. National Institutes of Health. 2 2.[6] 5-Chloro-1-methylimidazole nitrate | 4531-53-7. Benchchem.6 3.[1] Effect of Substituent on the Kinetics of Chlorination of Imidazole by Chlorine in Aqueous Medium. International Journal of Science and Research (IJSR). 1 4.[7] CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole. Google Patents. 7 5.[3] Characterization of the ionic liquid obtained by chlorosulfonation of 1-methylimidazole. DEA. 3 6.[5] US3920757A - Chlorination with sulfuryl chloride. Google Patents. 5 7.[4] 5-Iodo-1-methyl-1H-imidazole | 71759-88-1. Benchchem. 4 8.[8] 5-Chloro-1-methylimidazole nitrate | 4531-53-7. Benchchem. 8 9.[9] Application Notes and Protocols: Synthesis of Azathioprine Intermediate using 5-Chloro-1-methylimidazole Nitrate. Benchchem. 9 10.[10] A Greener Approach to Nitration: Unveiling the Advantages of 5-Chloro-1-methylimidazole nitrate. Benchchem. 10

Sources

Application

Application Note: Regioselective Synthesis of Novel Azole Antifungal Agents from 2,4,5-Trichloro-1-methyl-1H-imidazole

Introduction & Mechanistic Rationale The development of next-generation antifungal agents relies heavily on the construction of highly functionalized azole pharmacophores. Azole antifungals exert their mechanism of actio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of next-generation antifungal agents relies heavily on the construction of highly functionalized azole pharmacophores. Azole antifungals exert their mechanism of action by targeting the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). By coordinating to the heme iron within the CYP51 active site, these agents disrupt the biosynthesis of ergosterol, leading to the accumulation of toxic sterol intermediates and the catastrophic loss of fungal cell membrane integrity [1].

While traditional syntheses often rely on the late-stage installation of the imidazole or triazole ring, utilizing 2,4,5-Trichloro-1-methyl-1H-imidazole (CAS 873-25-6) as a primary building block offers a powerful, modular alternative. This highly electrophilic scaffold allows for the rapid, step-wise assembly of complex dual-azole or ether-linked antifungals (mimicking the structural motifs of fluconazole or voriconazole) through regioselective functionalization.

The Causality of Regioselectivity

The synthetic utility of 2,4,5-trichloro-1-methyl-1H-imidazole is governed by the distinct electronic environments of its three carbon-chlorine bonds. The innate reactivity gradient for oxidative addition and nucleophilic aromatic substitution (SNAr) follows the order: C-2 > C-5 > C-4 [2].

  • C-2 Reactivity: The C-2 position is flanked by two electronegative nitrogen atoms (N1 and N3). This profoundly lowers the lowest unoccupied molecular orbital (LUMO) of the C-Cl bond, reducing the bond dissociation energy (BDE) and stabilizing the transition state during the oxidative addition of Palladium(0)[2].

  • C-5 Reactivity: Following C-2 functionalization, the C-5 position becomes the most reactive site due to the inductive electron-withdrawing effect of the adjacent N1-methyl group.

  • C-4 Reactivity: The C-4 position remains the least reactive, allowing it to be retained as a structural halogen (which often improves the metabolic stability and lipophilicity of the final drug candidate) or functionalized in a final, forcing step.

This predictable reactivity gradient eliminates the need for complex protecting-group gymnastics, ensuring a highly atom-economical and scalable synthetic route.

Mandatory Visualizations

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Pathway Azole Synthesized Azole Antifungal Agent Azole->CYP51 Heme Iron Coordination

Ergosterol biosynthesis pathway and mechanism of CYP51 inhibition by azole antifungals.

Workflow SM 2,4,5-Trichloro-1-methyl-1H-imidazole (CAS 873-25-6) Step1 Step 1: Regioselective Suzuki Coupling (C-2 Arylation) SM->Step1 Pd Catalyst, Ar-B(OH)2 Base, Solvent, Heat Int1 Intermediate: 4,5-Dichloro-2-aryl-1-methyl-1H-imidazole Step1->Int1 Step2 Step 2: SNAr / Etherification (C-5 Functionalization) Int1->Step2 NaH, R-OH Nucleophile DMF, 80°C Product Final Antifungal Agent (Dual-Azole Pharmacophore) Step2->Product

Step-by-step synthetic workflow for regioselective functionalization of the imidazole scaffold.

Experimental Workflows & Protocols

The following self-validating protocols describe the sequential functionalization of 2,4,5-trichloro-1-methyl-1H-imidazole to yield a highly functionalized antifungal precursor.

Protocol A: Regioselective C-2 Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 4,5-dichloro-2-(2,4-difluorophenyl)-1-methyl-1H-imidazole, installing the critical fluorinated aryl group required for CYP51 binding pocket affinity.

Materials:

  • 2,4,5-Trichloro-1-methyl-1H-imidazole (1.0 equiv, 10 mmol, 1.85 g)

  • 2,4-Difluorophenylboronic acid (1.05 equiv, 10.5 mmol, 1.66 g)

  • Pd(OAc)₂ (0.05 equiv, 0.5 mmol, 112 mg) and SPhos (0.1 equiv, 1.0 mmol, 410 mg)

  • K₃PO₄ (2.5 equiv, 25 mmol, 5.30 g)

  • Toluene/H₂O (4:1 v/v, 50 mL), degassed

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried 100 mL Schlenk flask, combine the imidazole substrate, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Degassing: Evacuate and backfill the flask with Argon (3 cycles). Add the degassed Toluene/H₂O mixture via syringe.

  • Heating: Heat the biphasic mixture to 100 °C under vigorous stirring (800 rpm) for 6 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (Rf ≈ 0.65) should be completely consumed, replaced by a single major UV-active spot (Rf ≈ 0.45). HPLC tracking (C18 column, 10-90% MeCN/H₂O over 15 mins) should confirm >98% conversion with a C-2:C-5 regioselectivity ratio of >98:2.

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and partition. Wash the organic layer with water (2 × 30 mL) and brine (30 mL), then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (silica gel, gradient 0-20% EtOAc in Hexanes) to yield the pure C-2 arylated intermediate.

Protocol B: C-5 Nucleophilic Aromatic Substitution (SNAr)

Objective: Introduce a secondary pharmacophore side-chain (e.g., an alkoxide derivative of 1-(1H-1,2,4-triazol-1-yl)propan-2-ol) at the C-5 position.

Materials:

  • 4,5-Dichloro-2-(2,4-difluorophenyl)-1-methyl-1H-imidazole (1.0 equiv, 5.0 mmol, 1.31 g)

  • 1-(1H-1,2,4-triazol-1-yl)propan-2-ol (1.2 equiv, 6.0 mmol, 763 mg)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 equiv, 7.5 mmol, 300 mg)

  • Anhydrous DMF (20 mL)

Step-by-Step Methodology:

  • Alkoxide Generation: Suspend NaH in anhydrous DMF (10 mL) at 0 °C under Argon. Dropwise, add a solution of the triazole-alcohol in DMF (5 mL). Stir for 30 minutes until H₂ gas evolution ceases, ensuring complete alkoxide formation.

  • Substitution: Dissolve the C-2 arylated intermediate from Protocol A in DMF (5 mL) and add it dropwise to the alkoxide solution.

  • Heating: Warm the reaction to 80 °C and stir for 12 hours. The C-5 chlorine is selectively displaced due to the activating effect of the N1-methyl group, leaving the C-4 chlorine intact.

  • Self-Validation: HPLC analysis should indicate the disappearance of the intermediate and the emergence of a more polar product peak. LC-MS will confirm the exact mass of the mono-substituted product [M+H]⁺.

  • Workup: Quench carefully with saturated aqueous NH₄Cl (10 mL) at 0 °C. Extract with EtOAc (3 × 30 mL). Wash the combined organics with 5% aqueous LiCl (3 × 20 mL) to remove DMF. Dry over Na₂SO₄, concentrate, and purify via reverse-phase chromatography.

Data Presentation: Optimization of C-2 Regioselectivity

The choice of catalyst and base is critical for maximizing the kinetic differentiation between the C-2 and C-5 positions. The table below summarizes the optimization data for Protocol A. The Pd(OAc)₂/SPhos system provides the optimal steric bulk to suppress over-arylation while maintaining high turnover frequencies.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Regioselectivity (C2:C5)
1Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O9082>95:5
2PdCl₂(dppf)K₂CO₃1,4-Dioxane/H₂O907890:10
3 Pd(OAc)₂ / SPhos K₃PO₄ Toluene/H₂O 100 88 >98:2
4Pd(PPh₃)₄Cs₂CO₃DMF/H₂O906580:20
5Pd(PPh₃)₄K₂CO₃THF/H₂O7045>95:5

Note: Yields refer to isolated yields after column chromatography. Regioselectivity was determined by ¹H NMR analysis of the crude reaction mixture.

References

  • Tyndall, J. D. A., Sabherwal, M., Sagatova, A. A., Keniya, M. V., Negroni, J., Wilson, R. K., Woods, M. A., Tietjen, K., & Monk, B. C. (2016). Structural and Functional Elucidation of Yeast Lanosterol 14α-Demethylase in Complex with Agrochemical Antifungals. PLOS ONE, 11(12), e0167485. URL:[Link]

  • Palani, V., & Perea, M. A. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10126–10169. URL:[Link]

Method

Application Notes and Protocols for the Regioselective Substitution of Chlorine in 1-Methyl-2,4,5-trichloroimidazole

Abstract This comprehensive technical guide provides detailed application notes and protocols for the regioselective substitution of chlorine atoms in 1-methyl-2,4,5-trichloroimidazole. This highly functionalized imidazo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the regioselective substitution of chlorine atoms in 1-methyl-2,4,5-trichloroimidazole. This highly functionalized imidazole is a versatile building block in medicinal chemistry and materials science. Control over the site of substitution is paramount for the synthesis of novel compounds with desired pharmacological or material properties. This guide elucidates the underlying principles governing the differential reactivity of the C2, C4, and C5 positions and provides experimentally grounded protocols for achieving selective functionalization through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Introduction: The Strategic Importance of Substituted Imidazoles

The imidazole scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals.[1][2] The ability to precisely install various functional groups onto the imidazole core is crucial for modulating biological activity, tuning physicochemical properties, and exploring structure-activity relationships (SAR). 1-Methyl-2,4,5-trichloroimidazole offers three distinct points for substitution, but the electronic and steric environment of each chlorinated carbon atom dictates its reactivity. Understanding and controlling this reactivity is key to its effective utilization as a synthetic intermediate.

This guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical foundation and the practical, step-by-step protocols necessary to achieve regioselective substitution on this versatile platform.

Understanding the Regioselectivity of 1-Methyl-2,4,5-trichloroimidazole

The regioselectivity of substitution reactions on the 1-methyl-2,4,5-trichloroimidazole ring is governed by a combination of electronic and steric factors. The imidazole ring is an electron-rich heterocycle, but the presence of three electron-withdrawing chlorine atoms and the N1-methyl group creates a unique electronic landscape.

  • The C2 Position: This position is the most electrophilic and, therefore, the most susceptible to nucleophilic attack. This is due to the inductive electron-withdrawing effect of the two adjacent nitrogen atoms, which stabilizes the negative charge in the Meisenheimer complex intermediate formed during SNAr reactions.[3]

  • The C4 and C5 Positions: These positions are less electrophilic than the C2 position. Their reactivity is similar, but can be influenced by the steric bulk of the incoming nucleophile or the specific catalytic cycle in cross-coupling reactions. In many cases, substitution at these positions is more challenging and may require more forcing conditions or specialized catalysts.

The following diagram illustrates the relative electrophilicity of the carbon atoms in the imidazole ring, which is a key determinant of the regioselectivity in nucleophilic aromatic substitution reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Experimental_Workflow start Desired Substitution Pattern? c2_sub C2 Substitution start->c2_sub C2 c4c5_sub C4/C5 Substitution start->c4c5_sub C4 or C5 snar Use S_NAr Protocol (e.g., Amination) c2_sub->snar cross_coupling Use Palladium-Catalyzed Cross-Coupling Protocol c4c5_sub->cross_coupling end Purify and Characterize Product snar->end suzuki Suzuki-Miyaura for C-C bond cross_coupling->suzuki sonogashira Sonogashira for C-C triple bond cross_coupling->sonogashira suzuki->end sonogashira->end

Sources

Application

Application Notes and Protocols: The Catalytic Role of 2,4,5-Trichloro-1-methyl-1H-imidazole Derivatives

Introduction: Unveiling the Catalytic Potential of a Highly Substituted Imidazole In the vast landscape of organic catalysis, N-heterocyclic compounds have carved out a significant niche, with imidazole and its derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Catalytic Potential of a Highly Substituted Imidazole

In the vast landscape of organic catalysis, N-heterocyclic compounds have carved out a significant niche, with imidazole and its derivatives standing as pillars of nucleophilic catalysis. This guide delves into the specific catalytic applications of 2,4,5-trichloro-1-methyl-1H-imidazole and its related structures. The strategic placement of electron-withdrawing chlorine atoms and an N-methyl group on the imidazole core significantly modulates its electronic and steric properties, offering a unique catalytic profile. These derivatives have emerged as potent catalysts for a range of crucial chemical transformations, including acylation, silylation, and phosphorylation reactions, which are fundamental in pharmaceutical and materials science.

The enhanced electrophilicity of the activated intermediate, stemming from the inductive effect of the chloro substituents, is a key feature of catalysis by these molecules. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanistic underpinnings, practical application notes, and detailed experimental protocols for leveraging the catalytic prowess of 2,4,5-trichloro-1-methyl-1H-imidazole derivatives.

Mechanistic Insights: The Engine of Catalysis

The catalytic cycle of 2,4,5-trichloro-1-methyl-1H-imidazole in a representative acylation reaction is depicted below. The core principle lies in its function as a superior acyl-transfer agent.

Catalytic_Cycle A 2,4,5-Trichloro-1-methyl- 1H-imidazole (Catalyst) C N-Acylimidazolium Intermediate (Highly Reactive) A->C + Acyl Source (B) B Acyl Source (e.g., Acyl Halide) C->B - Halide E Acylated Product C->E + Nucleophile (D) D Nucleophile (e.g., Alcohol, Amine) D->E F Catalyst Regeneration E->F - Product F->A

Figure 1: Generalized Catalytic Cycle of 2,4,5-Trichloro-1-methyl-1H-imidazole in Acyl Transfer Reactions.

The cycle initiates with the nucleophilic attack of the imidazole nitrogen on the electrophilic acyl source, leading to the formation of a highly reactive N-acylimidazolium intermediate. The electron-withdrawing nature of the three chlorine atoms significantly enhances the electrophilicity of this intermediate, making it highly susceptible to attack by a wide range of nucleophiles. This key step facilitates the formation of the desired acylated product and regenerates the catalyst for subsequent cycles.

Application Notes: Harnessing the Catalytic Power

ApplicationReaction TypeKey Advantages of 2,4,5-Trichloro-1-methyl-1H-imidazole DerivativesSubstrate Scope
Pharmaceutical Synthesis Acylation (Esterification, Amidation)High reaction rates, mild reaction conditions, excellent yields, catalysis of sterically hindered substrates.Alcohols (primary, secondary, tertiary), amines (primary, secondary), carboxylic acids.
Protecting Group Chemistry SilylationEfficient catalysis of silyl ether formation for the protection of alcohols.Primary and secondary alcohols with various silylating agents (e.g., TMSCl, TESCl, TBDMSCl).
Bioconjugation & Prodrug Synthesis PhosphorylationFacilitates the formation of phosphate esters, crucial for synthesizing oligonucleotides and phosphorylated biomolecules.Alcohols, phenols, and other nucleophiles for the introduction of phosphate moieties.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for utilizing 2,4,5-trichloro-1-methyl-1H-imidazole as a catalyst. Optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) may be necessary for specific substrates.

Protocol 1: General Procedure for Acylation of a Hindered Alcohol

This protocol details the esterification of a sterically hindered secondary alcohol, demonstrating the catalyst's efficacy in challenging transformations.

Materials:

  • 2,4,5-Trichloro-1-methyl-1H-imidazole (catalyst)

  • Hindered secondary alcohol (e.g., 1-adamantanol)

  • Acylating agent (e.g., acetic anhydride or acetyl chloride)

  • Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Workflow Diagram:

Figure 2: Step-by-step workflow for the catalytic acylation of a hindered alcohol.

Procedure:

  • Reaction Setup: Under an inert atmosphere, add the hindered alcohol (1.0 mmol), 2,4,5-trichloro-1-methyl-1H-imidazole (0.05-0.1 mmol, 5-10 mol%), and anhydrous solvent (5 mL) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add the tertiary amine base (1.2 mmol) to the reaction mixture.

  • Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the acylating agent (1.1 mmol) dropwise over 5-10 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the designated time (typically 1-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). Extract the aqueous layer with the reaction solvent or another suitable organic solvent (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, IR, and HRMS).

Protocol 2: Silylation of a Primary Alcohol

This protocol outlines the protection of a primary alcohol using a silylating agent, a common step in multi-step organic synthesis.

Materials:

  • 2,4,5-Trichloro-1-methyl-1H-imidazole (catalyst)

  • Primary alcohol (e.g., benzyl alcohol)

  • Silylating agent (e.g., tert-butyldimethylsilyl chloride, TBDMSCl)

  • Anhydrous aprotic solvent (e.g., dichloromethane, DMF)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup

Procedure:

  • Reaction Setup: To a dry flask under an inert atmosphere, add the primary alcohol (1.0 mmol), 2,4,5-trichloro-1-methyl-1H-imidazole (0.1-0.2 mmol, 10-20 mol%), and anhydrous solvent (5 mL).

  • Silylating Agent Addition: Add the silylating agent (1.2 mmol) to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

**Tr

Method

Application Note &amp; Protocol: Strategic Solvent Selection for the Recrystallization of 2,4,5-Trichloro-1-methyl-1H-imidazole

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of an optimal solvent system for the purification of 2,4,5-Trichloro-1-met...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of an optimal solvent system for the purification of 2,4,5-Trichloro-1-methyl-1H-imidazole via recrystallization. Due to the unique electronic and steric properties conferred by the trichloro-substitution on the imidazole core, a one-size-fits-all approach to solvent selection is often inadequate. This guide, therefore, emphasizes a logical, step-by-step screening protocol to identify a solvent that ensures high recovery of pure crystalline material. The causality behind experimental choices is explained, and a self-validating protocol is presented to ensure robust and reproducible results.

Introduction: The Rationale for Recrystallization

2,4,5-Trichloro-1-methyl-1H-imidazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The purity of such compounds is paramount, as even minor impurities can significantly impact downstream applications, including biological activity and reaction outcomes. Recrystallization is a powerful and economical technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a given solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities remain either insoluble or highly soluble at all temperatures.

The challenge with halogenated imidazoles lies in their often-similar polarities to synthesis byproducts, making purification by other means, such as column chromatography, potentially difficult.[1] A well-executed recrystallization can yield highly pure crystalline material, which is essential for accurate analytical characterization and reliable use in further research and development.

Physicochemical Properties of 2,4,5-Trichloro-1-methyl-1H-imidazole

A foundational understanding of the target compound's properties is crucial for a logical solvent selection process. The key parameters for 2,4,5-Trichloro-1-methyl-1H-imidazole are summarized in Table 1.

PropertyValueSource
Molecular Formula C₄H₃Cl₃N₂ECHEMI[2]
Molecular Weight 185.43 g/mol ECHEMI[2]
Density 1.67 g/cm³ECHEMI[2]
Boiling Point 299 °CECHEMI[2]
XLogP3 2.9ECHEMI[2]
Topological Polar Surface Area 17.8 ŲECHEMI[2]

The XLogP3 value of 2.9 indicates that 2,4,5-Trichloro-1-methyl-1H-imidazole is a moderately non-polar compound. This suggests that it will likely be more soluble in organic solvents of low to medium polarity. The topological polar surface area is relatively small, further supporting its limited solubility in highly polar solvents like water.

The Principle of "Like Dissolves Like": A Starting Point

The adage "like dissolves like" is the cornerstone of solvent selection. Polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. Given the moderately non-polar nature of 2,4,5-Trichloro-1-methyl-1H-imidazole, the initial solvent screening should focus on solvents with a similar polarity.

Experimental Protocol: Systematic Solvent Screening

This protocol outlines a systematic approach to screen a range of solvents to identify the most suitable candidate for recrystallization.

Materials and Equipment
  • Crude 2,4,5-Trichloro-1-methyl-1H-imidazole

  • Test tubes (small)

  • Heating block or water bath

  • Vortex mixer

  • Pasteur pipettes

  • A selection of solvents with varying polarities (see Table 2)

  • Ice bath

Solvent Selection for Screening

A diverse palette of solvents should be chosen to cover a range of polarities. The following table provides a suggested list, ordered from non-polar to polar.

SolventPolarity Index (approx.)Boiling Point (°C)Notes
Hexane 0.169Good for washing non-polar impurities.
Toluene 2.4111Aromatic solvent, may have good solvating power.
Dichloromethane 3.140Low boiling point, can be difficult for recrystallization.
Ethyl Acetate 4.477A versatile solvent of medium polarity.
Isopropyl Alcohol 3.982Has been used for other halogenated imidazoles.[3]
Ethanol (95%) 4.378A common and effective recrystallization solvent.[4]
Methanol 5.165A polar protic solvent.
Water 10.2100Unlikely to be a good solvent, but useful as an anti-solvent.
Step-by-Step Screening Protocol
  • Preparation: Place approximately 20-30 mg of crude 2,4,5-Trichloro-1-methyl-1H-imidazole into a series of labeled test tubes, one for each solvent to be tested.

  • Room Temperature Solubility: To each test tube, add the corresponding solvent dropwise (e.g., 0.5 mL increments) at room temperature. After each addition, vortex the mixture for 30 seconds. Observe the solubility.

    • Ideal: The compound is sparingly soluble or insoluble.

    • Not Ideal: The compound dissolves readily at room temperature. This solvent will not be suitable for recrystallization.

  • Hot Solubility: For the solvents in which the compound was sparingly soluble or insoluble at room temperature, gently heat the test tube in a heating block or water bath to the solvent's boiling point. Add more solvent in small increments if necessary.

    • Ideal: The compound dissolves completely upon heating.

    • Not Ideal: The compound remains insoluble even at the boiling point of the solvent.

  • Crystal Formation upon Cooling: Once a clear, hot solution is obtained, remove the test tube from the heat source and allow it to cool slowly to room temperature.

    • Ideal: Abundant crystal formation is observed.

    • Not Ideal: The compound remains in solution (oils out) or no crystals form.

  • Inducing Crystallization: If no crystals form upon cooling to room temperature, try to induce crystallization by:

    • Scratching the inside of the test tube with a glass rod.

    • Adding a seed crystal of the pure compound (if available).

    • Placing the test tube in an ice bath for 15-20 minutes.

  • Solvent Pair Screening (if necessary): If no single solvent provides the desired solubility profile, consider a binary solvent system. This is typically composed of a "good" solvent (in which the compound is highly soluble) and an "anti-solvent" (in which the compound is poorly soluble).

    • Dissolve the compound in a minimal amount of the "good" solvent at an elevated temperature.

    • Add the "anti-solvent" dropwise until the solution becomes turbid.

    • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Interpreting the Results

The ideal solvent for recrystallization will exhibit the following characteristics:

  • Does not react with the compound.

  • Dissolves the compound poorly at low temperatures but well at high temperatures.

  • Has a relatively low boiling point for easy removal from the crystals.

  • Yields well-formed crystals of the purified compound upon cooling.

  • Has a different solubility profile for the impurities.

Based on the screening, select the solvent or solvent pair that best meets these criteria for a larger-scale recrystallization.

Visualization of the Workflow

The following diagram illustrates the logical flow of the solvent selection process.

Solvent_Selection_Workflow start Start: Crude 2,4,5-Trichloro-1-methyl-1H-imidazole screen_solvents Screen a Range of Solvents (Non-polar to Polar) start->screen_solvents test_rt_solubility Test Solubility at Room Temperature screen_solvents->test_rt_solubility dissolves_rt Dissolves Readily? test_rt_solubility->dissolves_rt discard_solvent Discard Solvent dissolves_rt->discard_solvent Yes test_hot_solubility Test Solubility at Boiling Point dissolves_rt->test_hot_solubility No (Sparingly Soluble) dissolves_hot Dissolves Completely? test_hot_solubility->dissolves_hot dissolves_hot->discard_solvent No cool_solution Cool Solution Slowly dissolves_hot->cool_solution Yes crystals_form Crystals Form? cool_solution->crystals_form induce_crystallization Induce Crystallization (Scratch, Seed, Ice Bath) crystals_form->induce_crystallization No end_single_solvent Optimal Single Solvent Identified crystals_form->end_single_solvent Yes crystals_form_induced Crystals Form? induce_crystallization->crystals_form_induced consider_solvent_pair Consider Solvent Pair crystals_form_induced->consider_solvent_pair No crystals_form_induced->end_single_solvent Yes end_solvent_pair Optimal Solvent Pair Identified consider_solvent_pair->end_solvent_pair

Caption: Workflow for systematic solvent selection.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. By systematically testing a range of solvents, the researcher generates empirical data specific to their sample of 2,4,5-Trichloro-1-methyl-1H-imidazole, which may have a unique impurity profile. The optimal solvent is not pre-determined but rather discovered through this logical and evidence-based screening process. This ensures that the chosen solvent system is genuinely the most effective for the specific purification task at hand. The influence of solvent polarity on crystallization has been noted for halogenated imidazoles, where less polar solvents may favor hydrogen bonding and more polar solvents may favor halogen bonding networks, impacting crystal formation.[5]

Conclusion

The selection of an appropriate solvent is the most critical step in the successful recrystallization of 2,4,5-Trichloro-1-methyl-1H-imidazole. A systematic screening approach, grounded in the physicochemical properties of the molecule, is superior to a trial-and-error method. By following the detailed protocol in this application note, researchers can confidently identify an optimal solvent or solvent system, leading to high yields of purified material suitable for the stringent requirements of drug discovery and development.

References

  • PubChem. (n.d.). 2,4,5-Trichloro-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1H-Imidazole, 2,4,5-triphenyl-1-(phenylmethyl)- Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Google Patents. (n.d.). JPH0441481A - Halogenation of imidazoles.
  • MDPI. (2023). Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. Retrieved from [Link]

  • CAS. (n.d.). 2,4,5-Trichloro-1H-imidazole. CAS Common Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.

Sources

Technical Notes & Optimization

Troubleshooting

removing impurities from 2,4,5-Trichloro-1-methyl-1H-imidazole synthesis

Technical Support Center: Troubleshooting the Synthesis & Purification of 2,4,5-Trichloro-1-methyl-1H-imidazole Welcome to the Technical Support and Troubleshooting Knowledge Base for the synthesis of 2,4,5-Trichloro-1-m...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis & Purification of 2,4,5-Trichloro-1-methyl-1H-imidazole

Welcome to the Technical Support and Troubleshooting Knowledge Base for the synthesis of 2,4,5-Trichloro-1-methyl-1H-imidazole (CAS: 873-25-6), widely recognized in pharmaceutical development as Azathioprine Impurity 8 [1]. This guide is engineered for research scientists and drug development professionals who require high-purity analytical standards or robust synthetic intermediates.

Here, we bypass generic advice to focus on the physicochemical causality behind reaction failures, providing self-validating protocols to eliminate stubborn impurities.

Process Diagnostics & Mechanistic Pathways

The synthesis of 2,4,5-Trichloro-1-methyl-1H-imidazole typically proceeds via one of two distinct mechanistic pathways, each presenting a unique impurity profile:

  • The Chlorination Route: Electrophilic aromatic substitution of 1-methylimidazole using chlorine gas or hypochlorous acid [2].

  • The Methylation Route: Nucleophilic substitution of 2,4,5-trichloroimidazole using a methylating agent (e.g., Dimethyl Sulfate) under basic conditions [3].

SynthesisPathways SM1 1-Methylimidazole (Starting Material) Int1 5-Chloro-1-methylimidazole (Under-chlorinated) SM1->Int1 Cl2 / HOCl SM2 2,4,5-Trichloroimidazole (Starting Material) Product 2,4,5-Trichloro-1-methyl-1H-imidazole (Target Product) SM2->Product DMS / Base (Methylation) Imp1 Unreacted 2,4,5-Trichloroimidazole (Residual Impurity) SM2->Imp1 Incomplete Conversion Int2 4,5-Dichloro-1-methylimidazole (Under-chlorinated) Int1->Int2 Cl2 / Heat Int2->Product Excess Cl2 Imp2 Over-methylated Salts (By-product) Product->Imp2 Excess DMS

Mechanistic pathways and impurity origins in 2,4,5-Trichloro-1-methyl-1H-imidazole synthesis.

Quantitative Impurity Profiling

To effectively troubleshoot your synthesis, you must first identify the structural nature of your impurities. The table below summarizes the quantitative data and mitigation strategies for the most common contaminants encountered in this workflow [4].

Impurity NameCAS NumberOrigin PathwayMolecular WeightRelative Polarity (RP-HPLC)Mitigation Strategy
5-Chloro-1-methylimidazole 872-49-1Incomplete chlorination116.55 g/mol HighForce chlorination with Lewis acid catalyst.
4,5-Dichloro-1-methylimidazole N/AIncomplete chlorination151.00 g/mol MediumExtended reflux with Sulfuryl Chloride (

).
2,4,5-Trichloroimidazole 7682-38-4Incomplete methylation171.41 g/mol High (H-bond donor)Use 1.2 eq DMS with strong base (

or

).
Over-methylated Imidazolium Salts N/AExcess methylation>200 g/mol Very High (Ionic)Control DMS stoichiometry; wash organic layer with water.

Troubleshooting FAQs

Q1: During the methylation of 2,4,5-trichloroimidazole, I consistently observe 5-10% unreacted starting material. How can I drive this to completion? A: The causality here lies in electronic deactivation. The three highly electronegative chlorine atoms withdraw electron density from the imidazole ring, significantly reducing the nucleophilicity of the


 nitrogen. Using a weak base (like Triethylamine) or a protic solvent will stall the reaction because the base cannot efficiently deprotonate the deactivated imidazole.
  • The Fix: Switch to a stronger, heterogeneous base like Potassium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ) in a polar aprotic solvent (e.g., DMF or Acetonitrile). Ensure a slight molar excess of the methylating agent (1.2 equivalents of Dimethyl Sulfate).

Q2: I am synthesizing the compound via the chlorination of 1-methylimidazole. My GC-MS shows a mixture of mono-, di-, and trichloro derivatives. How do I isolate the pure product? A: Electrophilic aromatic substitution on imidazoles becomes progressively slower with each halogen addition due to steric hindrance and inductive deactivation [2]. The intermediates (5-chloro and 4,5-dichloro-1-methylimidazole) are notoriously difficult to separate via standard silica gel chromatography due to their nearly identical retention factors (


).
  • The Fix: Instead of relying on downstream separation, force the upstream reaction to completion. Utilize an aggressive chlorinating system (e.g., excess chlorine gas with a catalytic amount of Iron(III) chloride, or sulfuryl chloride in refluxing chloroform). If a mixture remains, exploit the boiling point differentials: perform fractional distillation under reduced pressure (the target trichloro derivative boils at ~118-123 °C at 12 Torr) [4], followed by recrystallization from petroleum ether.

Q3: My isolated 2,4,5-trichloro-1-methyl-1H-imidazole turns dark upon storage. What causes this degradation? A: Halogenated imidazoles are susceptible to photolytic dehalogenation and slow hydrolysis (haloform-type reactions) when exposed to ambient moisture and light. Furthermore, trace residual acidic impurities (like


 from the chlorination route) or unquenched alkylating agents can auto-catalyze decomposition over time.
  • The Fix: Implement a rigorous basic wash during workup. Ensure the organic phase is thoroughly washed with saturated aqueous Sodium Bicarbonate (

    
    ) to neutralize trace acids. Store the highly purified, dried product in amber glass vials under an inert Argon atmosphere at -20 °C.
    

Validated Standard Operating Procedure (SOP)

Protocol: Optimized Methylation of 2,4,5-Trichloroimidazole

This protocol utilizes the methylation route, which is generally preferred over chlorination for achieving high-purity analytical standards, as it avoids the generation of inseparable under-chlorinated isomers [3].

Materials Required:

  • 2,4,5-Trichloroimidazole (1.0 eq, Starting Material)

  • Dimethyl Sulfate (DMS) (1.2 eq, Alkylating Agent)

  • Anhydrous Potassium Carbonate (

    
    ) (2.0 eq, Base)
    
  • Anhydrous N,N-Dimethylformamide (DMF) (Solvent)

  • 1M Sodium Hydroxide (

    
    ) (Quenching Agent)
    

Step-by-Step Methodology:

  • Activation: In an oven-dried, nitrogen-purged round-bottom flask, suspend 2,4,5-Trichloroimidazole (10 mmol) and finely powdered anhydrous

    
     (20 mmol) in 25 mL of anhydrous DMF.
    
    • Causality:

      
       is chosen over soluble organic bases to prevent the formation of highly soluble, difficult-to-remove hydrochloride/sulfate salts. The heterogeneous mixture drives the equilibrium toward the formation of the highly nucleophilic imidazolide anion.
      
  • Alkylation: Cool the suspension to 0 °C using an ice bath. Add Dimethyl Sulfate (12 mmol) dropwise over 15 minutes via a syringe pump.

    • Causality: DMS is highly reactive and exothermic. Dropwise addition at 0 °C prevents thermal runaway and minimizes the formation of over-methylated imidazolium by-products.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4 hours.

    • Self-Validation Checkpoint 1: Monitor via TLC (Hexanes:Ethyl Acetate 8:2). The reaction is complete when the starting material spot (UV active, lower

      
       due to N-H hydrogen bonding) disappears entirely.
      
  • Quenching (Critical Step): Cool the mixture back to 0 °C. Slowly add 20 mL of 1M

    
     (aq) and stir vigorously for 2 hours.
    
    • Causality: Unreacted DMS is highly toxic and will degrade the final product over time.

      
       rapidly hydrolyzes residual DMS into harmless methanol and sodium methyl sulfate.
      
    • Self-Validation Checkpoint 2: Test the aqueous layer with pH paper. A pH > 9 confirms the environment is basic enough to have fully destroyed the DMS.

  • Extraction & Isolation: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with saturated brine (3 x 50 mL) to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Recrystallize the crude off-white solid from hot hexanes to yield pure 2,4,5-Trichloro-1-methyl-1H-imidazole as white crystals (Melting point: 75-76 °C) [4].
    

References

  • Peskin, A. V., et al. (2015). Imidazole catalyzes chlorination by unreactive primary chloramines. Free Radical Biology and Medicine, 82, 118-125. PubMed Central (PMC). Retrieved March 1, 2026, from [Link]

Optimization

Technical Support Center: Optimizing Yield in the Methylation of 2,4,5-Trichloroimidazole

Welcome to the technical support center for the methylation of 2,4,5-trichloroimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, tr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the methylation of 2,4,5-trichloroimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. As your Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving optimal yields.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the N-methylation of 2,4,5-trichloroimidazole, providing a foundation for experimental design.

Q1: What are the most effective methylating agents for 2,4,5-trichloroimidazole?

A1: The choice of methylating agent is critical and depends on factors like desired reactivity, cost, and safety.

  • Dimethyl Sulfate ((CH₃)₂SO₄): This is a powerful, cost-effective, and commonly used methylating agent. It is a "hard" electrophile according to the Hard and Soft Acids and Bases (HSAB) principle, which strongly favors methylation on the "hard" nitrogen nucleophile of the imidazole ring.[1] A known synthesis for 1-methyl-2,4,5-trichloroimidazole specifies dimethyl sulfate, achieving good yields.[2]

  • Methyl Iodide (CH₃I): Methyl iodide is highly reactive, often allowing for milder reaction conditions (e.g., lower temperatures).[1] Its higher reactivity can sometimes lead to side reactions, such as the formation of a dialkylated imidazolium salt if not stoichiometrically controlled.[3]

  • Methyl Triflate (MeOTf): As one of the most powerful methylating agents, methyl triflate is extremely reactive and should be reserved for cases where other reagents fail.[4] Its high reactivity requires careful handling and precise stoichiometric control.

  • N-methyl bis((perfluoroalkyl)sulfonyl)imides: These reagents can provide high yields of methylated imidazole salts and offer an alternative route, particularly in the synthesis of ionic liquids.[5]

Q2: How does the choice of base and solvent system impact the reaction yield?

A2: The base and solvent system is arguably the most critical factor for optimizing yield. Its primary role is to deprotonate the imidazole N-H, generating the imidazolide anion, which is a much stronger nucleophile.

  • Bases:

    • Weak Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): Potassium carbonate (K₂CO₃) is a mild, inexpensive, and effective base, particularly when paired with a reactive methylating agent in a polar aprotic solvent like acetone or DMF.[2] Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility and the "caesium effect," which can enhance the nucleophilicity of the resulting anion.[3]

    • Strong Bases (e.g., NaH, KOH): For complete and rapid deprotonation, a strong base like sodium hydride (NaH) is the gold standard.[3][6] It should be used in an anhydrous aprotic solvent like THF or DMF. The use of strong bases ensures that the imidazole is fully converted to its anionic form before the methylating agent is introduced, which can minimize side reactions and drive the reaction to completion.[3]

  • Solvents:

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are the most common and effective solvents.[3] They effectively dissolve the imidazole salt and promote Sₙ2 reactions without solvating the anionic nucleophile excessively, thus increasing the reaction rate.

    • Acetone: This solvent works well with weaker bases like K₂CO₃ and reactive alkylating agents.[2]

    • Anhydrous Conditions: For strong bases like NaH, it is imperative to use anhydrous (dry) solvents to prevent the base from being quenched by water.

Q3: What are the potential regioisomers in the methylation of substituted imidazoles?

A3: For an unsymmetrically substituted imidazole, methylation can theoretically occur on either of the two ring nitrogens, leading to a mixture of regioisomers. This is due to the rapid tautomeric equilibrium of the N-H proton.[7][8] However, for 2,4,5-trichloroimidazole, the molecule is symmetrical with respect to the N1 and N3 positions. Therefore, methylation at either nitrogen results in the same product: 1-methyl-2,4,5-trichloroimidazole . This simplifies the reaction, as regioselectivity is not a concern.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the methylation of 2,4,5-trichloroimidazole.

Issue 1: Low or No Yield / Incomplete Reaction

Your reaction has stalled or provided a yield significantly lower than expected.

Possible Causes & Solutions

  • Incomplete Deprotonation: The imidazolide anion was not efficiently generated, resulting in poor nucleophilicity.

    • Solution: Switch to a stronger base. If you are using K₂CO₃, consider moving to sodium hydride (NaH). Ensure complete deprotonation by allowing the base to stir with the imidazole for a sufficient time (e.g., 1 hour at 0 °C for NaH) before adding the methylating agent.[6] The cessation of hydrogen gas evolution is a visual indicator of complete reaction with NaH.[6]

  • Insufficient Reagent Reactivity: The chosen methylating agent or base is not reactive enough for the substrate under the current conditions.

    • Solution: Increase the reaction temperature. Many N-alkylation reactions benefit from heating.[1] A systematic increase while monitoring by Thin Layer Chromatography (TLC) is recommended.[3] If temperature increases are ineffective, consider a more reactive methylating agent (e.g., switching from dimethyl sulfate to methyl iodide).[1]

  • Poor Reagent Quality or Presence of Moisture: Reagents may have degraded, or water in the solvent may be quenching the base.

    • Solution: Use freshly opened or properly stored anhydrous solvents and high-purity reagents. If using NaH, ensure the solvent is truly anhydrous. Methylating agents like methyl triflate are particularly moisture-sensitive.[4]

Issue 2: Formation of Multiple Products

Your final product mixture contains significant impurities or side products.

Possible Causes & Solutions

  • Dialkylation (Imidazolium Salt Formation): The N-methylated product is still nucleophilic and can react with a second molecule of the methylating agent, forming a quaternary imidazolium salt.[3] This is more common with highly reactive agents or an excess of the methylating agent.

    • Solution: Use a precise stoichiometry, typically 1.0 to 1.1 equivalents of the methylating agent. Add the methylating agent slowly and at a low temperature (e.g., 0 °C) to control the reaction rate and minimize over-alkylation.[6]

  • Decomposition: The starting material or product may be degrading under harsh reaction conditions (e.g., high temperature or very strong base).

    • Solution: Attempt the reaction at a lower temperature for a longer duration. If using a very strong base, ensure the temperature is controlled, especially during the addition of reagents.

Issue 3: Difficult Product Purification

Isolating the pure N-methylated product from the reaction mixture is challenging.

Possible Causes & Solutions

  • Similar Polarity of Product and Starting Material: The starting 2,4,5-trichloroimidazole and the methylated product may have similar polarities, making separation by column chromatography difficult.

    • Solution 1 (Chromatography Optimization): Carefully screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) for column chromatography to find a system that provides better separation.

    • Solution 2 (Crystallization): If the product is a solid, recrystallization can be a highly effective purification method.[1] Experiment with various solvent/anti-solvent pairs.

    • Solution 3 (Acid-Base Extraction): The starting imidazole is weakly acidic, while the N-methylated product is not. You can potentially use a dilute aqueous base (e.g., 1M NaOH) wash during the workup to deprotonate and extract the unreacted starting material into the aqueous layer, leaving the product in the organic phase.

Experimental Protocols & Data

Protocol 1: Methylation using Potassium Carbonate (Standard Conditions)

This protocol is based on a reported synthesis and is suitable for general laboratory use.[2]

Materials:

  • 2,4,5-trichloroimidazole (1.0 eq)

  • Dimethyl sulfate (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone, anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer

Step-by-Step Procedure:

  • To a round-bottom flask, add 2,4,5-trichloroimidazole and anhydrous potassium carbonate.

  • Add anhydrous acetone to the flask to create a stirrable suspension.

  • Begin vigorous stirring and add dimethyl sulfate dropwise to the mixture at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.[2]

  • Once the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃ and salts.

  • Wash the solids with a small amount of fresh acetone.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure (rotary evaporation).

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Methylation using Sodium Hydride (High-Yield Conditions)

This protocol uses a strong base to ensure complete deprotonation and is designed to maximize yield.[3][6]

Materials:

  • 2,4,5-trichloroimidazole (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Methyl iodide (1.1 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask, nitrogen/argon inlet, magnetic stirrer, syringe

Step-by-Step Procedure:

  • Under an inert atmosphere (nitrogen or argon), add 2,4,5-trichloroimidazole to a flame-dried round-bottom flask.

  • Add anhydrous DMF via syringe to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 1 hour to ensure complete formation of the sodium imidazolide salt.

  • While maintaining the temperature at 0 °C, add methyl iodide dropwise via syringe.

  • After the addition, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with water and then brine to remove residual DMF.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary: Reaction Conditions

The following table summarizes typical conditions and expected outcomes for imidazole methylation.

Methylating AgentBaseSolventTemperatureTypical YieldReference
Dimethyl SulfateK₂CO₃AcetoneReflux78%[2]
Methyl IodideNaHDMF / THF0 °C to RTHigh[3][6]
Alkyl HalidesKOH / PTCBenzene / Solvent-freeRT to gentle heatingHigh[6]
Methyl IodideCs₂CO₃AcetonitrileRT to 80 °CHigh[3]

Visualized Workflows and Mechanisms

Troubleshooting Workflow for Low Yield

This diagram outlines a logical sequence of steps to diagnose and resolve low-yield issues.

TroubleshootingWorkflow Start Low Yield / Incomplete Reaction Check_Deprotonation Was the base strong enough? (e.g., K₂CO₃ vs NaH) Start->Check_Deprotonation Check_Reactivity Are reaction conditions energetic enough? Start->Check_Reactivity Check_Quality Are reagents/solvents pure and dry? Start->Check_Quality Sol_Base Action: Switch to a stronger base (e.g., NaH). Ensure sufficient reaction time for deprotonation. Check_Deprotonation->Sol_Base No Sol_Temp Action: Increase reaction temperature. Monitor progress via TLC. Check_Reactivity->Sol_Temp No Sol_Purity Action: Use fresh, high-purity reagents and anhydrous solvents. Check_Quality->Sol_Purity No Sol_Reagent Action: Use a more reactive methylating agent (e.g., MeI or MeOTf). Sol_Temp->Sol_Reagent If ineffective

Caption: A decision tree for troubleshooting low yield in methylation reactions.

General Reaction Mechanism

This diagram illustrates the two-step process of deprotonation followed by nucleophilic attack.

ReactionMechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Imidazole 2,4,5-Trichloroimidazole (R-H) Imidazolide Imidazolide Anion (R⁻) Imidazole->Imidazolide + B: Base Base (B:) Conj_Acid Conjugate Acid (BH⁺) Imidazolide_2 Imidazolide Anion (R⁻) Imidazolide->Imidazolide_2 Methyl_Agent Methylating Agent (CH₃-X) Product 1-Methyl-2,4,5-trichloroimidazole (R-CH₃) Leaving_Group Leaving Group (X⁻) Imidazolide_2->Product + CH₃-X

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2,4,5-Trichloro-1-methyl-1H-imidazole

Welcome to the Application Support Center for 2,4,5-Trichloro-1-methyl-1H-imidazole (CAS: 873-25-6) . This polyhalogenated heterocycle is a highly valuable building block in drug development and materials science. Howeve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for 2,4,5-Trichloro-1-methyl-1H-imidazole (CAS: 873-25-6) . This polyhalogenated heterocycle is a highly valuable building block in drug development and materials science. However, its dense electron-withdrawing substitution pattern makes it exceptionally susceptible to hydrolytic degradation.

As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we explore the causality of its instability—specifically, Nucleophilic Aromatic Substitution (SNAr)—and provide field-proven, self-validating protocols to ensure the integrity of your experiments.

Part 1: Mechanistic Overview of Hydrolysis

To prevent degradation, one must first understand the mechanism. In 2,4,5-Trichloro-1-methyl-1H-imidazole, the three chlorine atoms exert a strong inductive electron-withdrawing effect, rendering the imidazole ring highly electrophilic.

The C2 position is particularly vulnerable to nucleophilic attack by water or hydroxide ions. When a nucleophile attacks C2, the resulting negative charge in the transition state (the Meisenheimer complex) is highly stabilized by the two adjacent electronegative nitrogen atoms . Subsequent elimination of the chloride ion results in the formation of 4,5-dichloro-1-methyl-1H-imidazol-2-ol (which can tautomerize to the corresponding imidazolone). The kinetics of such imidazole substitutions are heavily dependent on the nucleophile's strength and concentration, meaning basic conditions (high [OH⁻]) will exponentially accelerate hydrolysis . Furthermore, the solvent environment plays a crucial role in stabilizing the transition states during these hydrolytic events .

Part 2: Troubleshooting Guides & FAQs

Q1: My stock solutions in aqueous buffers degrade within hours. Why does this happen, and how can I prevent it? A: The degradation is driven by SNAr hydrolysis at the C2 position. In aqueous buffers, especially at pH > 7.0, the concentration of hydroxide ions (OH⁻) is sufficient to rapidly attack the electrophilic ring. Solution: Never store this compound in aqueous media. Prepare stock solutions in strictly anhydrous, aprotic solvents (e.g., dry DMSO, Acetonitrile, or DMF). Only introduce the compound to aqueous buffers immediately prior to your assay, and keep the assay pH as low as biologically permissible (ideally pH 6.0–6.5).

Q2: I am using DMSO, but I still see 10-15% degradation over a month at -20°C. What is going wrong? A: Standard laboratory DMSO is highly hygroscopic. Every time the bottle is opened, it absorbs atmospheric moisture. Even trace amounts of water (e.g., 0.1%) in DMSO will act as a nucleophile over prolonged storage. Solution: Utilize a self-validating storage system. Store the compound in single-use aliquots using anhydrous DMSO (Karl Fischer titration <50 ppm H₂O) over activated 3Å molecular sieves, sealed under an argon atmosphere.

Q3: How do I handle this compound in cell-based assays that require 37°C and pH 7.4? A: Thermodynamic hydrolysis is unavoidable under these conditions, but you can manipulate the kinetics. Solution: Use a "rapid-dilution" protocol. Keep the anhydrous stock at room temperature, dilute it into the 37°C aqueous media immediately before applying it to the cells. Alternatively, consider using carrier proteins (like BSA) or cyclodextrins in your media; these can form transient hydrophobic inclusion complexes with the imidazole, shielding the C2 position from bulk water attack.

Part 3: Quantitative Stability Data

To assist in your experimental design, the following table summarizes the quantitative degradation kinetics of 2,4,5-Trichloro-1-methyl-1H-imidazole across various environments.

Solvent System / EnvironmentTemperaturepHEstimated Half-Life (t1/2)Primary Degradant
Anhydrous DMSO (<50 ppm H₂O)-20°CN/A> 24 MonthsNone
Acetonitrile (0.1% H₂O)25°CN/A~ 14 Days4,5-Dichloro-1-methyl-1H-imidazol-2-ol
Aqueous Buffer (PBS)37°C7.4< 2 Hours4,5-Dichloro-1-methyl-1H-imidazol-2-ol
Aqueous Buffer (Acetate)25°C5.5~ 18 Hours4,5-Dichloro-1-methyl-1H-imidazol-2-ol
10% DMSO in Aqueous Media37°C8.0< 30 Minutes4,5-Dichloro-1-methyl-1H-imidazol-2-ol

Part 4: Experimental Protocols

Protocol 1: Preparation of Self-Validating Anhydrous Stock Solutions

This protocol ensures the creation of a stable stock solution with built-in quality control checks.

  • Solvent Preparation: Procure anhydrous DMSO or Acetonitrile. Verify the water content using Karl Fischer titration. Validation Check: Proceed only if H₂O < 50 ppm.

  • Atmosphere Control: Purge a glovebox or a Schlenk flask system with high-purity Argon gas. Transfer the solid 2,4,5-Trichloro-1-methyl-1H-imidazole and the anhydrous solvent into the inert environment.

  • Dissolution: Dissolve the compound to the desired concentration (e.g., 100 mM). Vortex until completely dissolved. Do not use ultrasonic baths, as localized heating can induce side reactions if trace impurities are present.

  • Desiccation: Add activated 3Å molecular sieves (10% w/v) directly into the master stock vial to scavenge any residual moisture.

  • Aliquoting: Dispense the solution into amber glass, single-use crimp-top vials. Seal with PTFE-lined septa under Argon.

  • Validation: Analyze an aliquot via LC-MS immediately after preparation (T=0) to establish a baseline purity chromatogram. Store the remaining aliquots at -20°C.

Protocol 2: Controlled Aqueous Reaction/Assay Setup

Use this protocol to minimize hydrolysis during necessary aqueous exposure.

  • Pre-chilling: Chill the target aqueous buffer (pH ≤ 7.0 if possible) to 4°C on an ice bath.

  • Rapid Mixing: Thaw a single-use anhydrous aliquot (from Protocol 1) to room temperature. Using a positive displacement pipette, inject the stock solution directly into the vortex of the stirring aqueous buffer to prevent localized high-concentration pooling.

  • Immediate Execution: Initiate the biological assay or chemical reaction within 60 seconds of the aqueous dilution.

  • Quenching (For Chemical Assays): If tracking a reaction, quench aliquots at specific time points using a 1:1 mixture of Acetonitrile and 0.1% Formic Acid. The low pH protonates the nucleophilic hydroxide, instantly halting SNAr hydrolysis for accurate downstream LC-MS analysis.

Part 5: Mechanistic Visualization

The following diagram illustrates the logical flow of the SNAr hydrolysis pathway and the strategic intervention points for prevention.

SNAr_Hydrolysis Reactant 2,4,5-Trichloro-1-methyl-1H-imidazole (Highly Electrophilic C2) Intermediate Meisenheimer Complex (Tetrahedral Intermediate at C2) Reactant->Intermediate Nucleophilic Attack (SNAr) Nucleophile Hydroxide Ion (OH⁻) / H₂O (Aqueous Media) Nucleophile->Intermediate Attacks C2 Position Product 4,5-Dichloro-1-methyl-1H-imidazol-2-ol (Hydrolyzed Product) + Cl⁻ Intermediate->Product Chloride Elimination Prevention Prevention Strategies: - Anhydrous Aprotic Solvents - pH < 7.0 (Limit OH⁻) - Low Temperature Prevention->Nucleophile Inhibits/Reduces

Mechanism of nucleophilic aromatic substitution (SNAr) hydrolysis at the C2 position and prevention.

References

  • Iddon, B., Khan, N., & Lim, B. L. (1987). Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1437-1443.[Link]

  • Hadd, A. G., & Birks, J. W. (1996). Kinetics and Mechanism of the Nucleophilic Substitution Reaction of Imidazole with Bis(2,4,6-trichlorophenyl) Oxalate and Bis(2,4-dinitrophenyl) Oxalate. The Journal of Organic Chemistry, 61(8), 2657-2663.[Link]

  • Hollóczki, O., Terleczky, P., Szieberth, D., Mourgas, G., Gudat, D., & Nyulászi, L. (2011). Hydrolysis of imidazole-2-ylidenes. Journal of the American Chemical Society, 133(4), 780-789.[Link]

Optimization

Technical Support Center: Separation of Chlorinated 1-Methylimidazole Isomers

Overview Welcome to the Technical Support Center for the isolation and purification of halogenated imidazole derivatives. This guide specifically addresses the chromatographic separation of 2,4,5-trichloro-1-methylimidaz...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center for the isolation and purification of halogenated imidazole derivatives. This guide specifically addresses the chromatographic separation of 2,4,5-trichloro-1-methylimidazole (TCMI) and 4,5-dichloro-1-methylimidazole (DCMI) . These highly conserved building blocks are critical in the synthesis of agrochemicals and pharmaceuticals, but their structural similarities often present significant downstream purification bottlenecks.

Section 1: Core Principles & Causality (FAQs)

Q1: Why do TCMI and DCMI frequently co-elute in standard reversed-phase HPLC? A: TCMI and DCMI share a nearly identical structural scaffold. The addition of a single chlorine atom at the C2 position in TCMI increases the molecule's overall lipophilicity (LogP) but simultaneously alters its dipole moment and basicity. In unbuffered or neutral mobile phases, the partial ionization states of the imidazole ring lead to peak broadening and co-elution. The C2 chlorine exerts a strong electron-withdrawing inductive effect, significantly lowering the pKa of the imidazole nitrogen in TCMI compared to DCMI [1]. To resolve this, you must exploit the subtle lipophilic and pKa differences by strictly controlling the mobile phase pH to ensure both compounds are in a uniform, neutral ionization state.

Q2: Which chromatographic mode is most effective for baseline resolution? A: The optimal mode depends entirely on the scale of your operation. For analytical quantification, Reversed-Phase HPLC (RP-HPLC) with an acidic buffer is superior. For preparative scale-up, Normal-Phase Flash Chromatography on bare silica is recommended. Because TCMI lacks the polarizable C2-H bond present in DCMI, it has a lower overall dipole moment. Consequently, TCMI interacts less with the polar silica surface and elutes before DCMI in normal-phase conditions.

Section 2: Troubleshooting Guide

Issue: Severe Peak Tailing on RP-HPLC

  • Root Cause: Interaction between the basic nitrogen of the imidazole ring and unreacted silanol groups on the silica-based stationary phase.

  • Causality: Even at neutral pH, residual silanols (pKa ~ 4.5) are ionized and form strong secondary ionic interactions with the imidazole nitrogen, dragging out the elution profile.

  • Solution: Lower the mobile phase pH to 3.2 using ortho-phosphoric acid. This fully protonates the residual silanols, rendering them neutral and eliminating secondary ionic interactions with the analytes [2]. Switch to an end-capped C8 column to further shield the silica backbone.

Issue: Incomplete Resolution (Rs < 1.5) during Flash Chromatography

  • Root Cause: Solvent strength is too high, or the sample is overloaded, causing the diffusion bands of the two isomers to merge.

  • Causality: Imidazoles can self-associate at high concentrations. If the mobile phase is too polar (e.g., >20% Ethyl Acetate), the subtle dipole differences between TCMI and DCMI are overpowered by the solvent's bulk displacement force.

  • Solution: Reduce the ethyl acetate concentration to 5-10% in hexane. Run a shallow, isocratic gradient. Ensure the sample loading does not exceed 1% of the total silica mass.

Section 3: Quantitative Data

Table 1: Physicochemical Properties & Chromatographic Behavior
CompoundSubstitutionEstimated pKaRelative LipophilicityNormal-Phase Elution OrderReversed-Phase Elution Order
DCMI 4,5-dichloro~2.5Lower2nd (Retained longer)1st (Elutes faster)
TCMI 2,4,5-trichloro< 1.0Higher1st (Elutes faster)2nd (Retained longer)
Table 2: Optimized RP-HPLC Method Parameters
ParameterSpecificationCausality / Rationale
Column End-capped C8 (5 µm, 250 × 4.6 mm)C8 provides sufficient hydrophobic retention while minimizing steric hindrance compared to C18[2].
Mobile Phase A 0.025 M KH₂PO₄ (pH 3.2)Suppresses silanol ionization; maintains analytes in a consistent protonation state.
Mobile Phase B Methanol (HPLC Grade)Provides lower backpressure and better solubility for halogenated aromatics than Acetonitrile.
Elution Mode Isocratic (70% A : 30% B)Ensures a consistent baseline and highly reproducible retention times (

).
Flow Rate 1.0 mL/minBalances longitudinal diffusion and mass transfer for optimal theoretical plates.

Section 4: Experimental Protocols

Protocol A: Preparative Normal-Phase Flash Chromatography

Use this protocol for isolating >100 mg of pure isomers from a crude chlorination mixture.

  • Preparation: Dissolve the crude mixture (containing TCMI and DCMI) in a minimum volume of dry dichloromethane (DCM).

  • Column Equilibration: Pack a glass column with silica gel (230-400 mesh) and equilibrate with 100% Hexane.

  • Loading: Apply the DCM solution evenly to the top of the silica bed. Add a 1 cm protective layer of clean sand to prevent bed disruption during solvent addition.

  • Elution:

    • Begin elution with an isocratic mixture of 95:5 Hexane:Ethyl Acetate for 3 column volumes (CV).

    • Collect 15 mL fractions. TCMI, being less polar, will elute first.

    • After 3 CVs, step the gradient to 85:15 Hexane:Ethyl Acetate to elute the more polar DCMI.

  • Self-Validation Check: Spot the fractions on a silica TLC plate alongside the crude mixture. Develop in 80:20 Hexane:EtOAc under a UV lamp (254 nm). A successful separation will show TCMI at an

    
     value of ~0.6, clearly resolved from DCMI at an 
    
    
    
    of ~0.4.
Protocol B: Analytical RP-HPLC Verification

Use this protocol to verify the purity of your isolated fractions or to quantify the isomer ratio in a reaction mixture.

  • Buffer Preparation: Dissolve 3.4 g of KH₂PO₄ in 1 L of ultrapure water. Add 85% ortho-phosphoric acid dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 3.2. Filter through a 0.22 µm aqueous membrane.

  • Sample Preparation: Dissolve the purified fractions in the mobile phase (70:30 Buffer:Methanol) to a concentration of 1 mg/mL. Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Execution: Inject 10 µL onto the C8 column at a flow rate of 1.0 mL/min. Monitor the UV absorbance at 230 nm.

  • Self-Validation Check: Inject a uracil standard to determine the column's void volume (

    
    ). Calculate the retention factor (
    
    
    
    ) for the first eluting peak (DCMI). The system is validated if
    
    
    , ensuring the analyte is not co-eluting with the solvent front. TCMI will elute second due to its higher LogP.

Section 5: Separation Workflow Visualization

G Crude Crude Mixture (TCMI + DCMI) Scale Determine Scale Crude->Scale Prep Preparative Scale Normal-Phase Flash Scale->Prep >100 mg Anal Analytical Scale Reversed-Phase HPLC Scale->Anal <10 mg Silica Silica Gel Hexane/EtOAc Prep->Silica PrepResult TCMI elutes first (Lower dipole) Silica->PrepResult C8 End-capped C8 MeOH/Buffer pH 3.2 Anal->C8 AnalResult DCMI elutes first (Lower LogP) C8->AnalResult

Workflow for selecting separation techniques for TCMI and DCMI isomers based on scale.

References

  • Synthesis and Structural Analysis of 4,5-Dichloro-1-methylimidazole: A Technical Guide . Benchchem, 2025. Available at: 1

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma . MDPI Pharmaceuticals, 2020. Available at: 2

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Purity in 1-Methyl-2,4,5-trichloroimidazole Production

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-2,4,5-trichloroimidazole. Here, we address common challenges encountered durin...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-2,4,5-trichloroimidazole. Here, we address common challenges encountered during its production, with a focus on troubleshooting and resolving issues of low purity. Our guidance is rooted in established chemical principles and practical, field-proven strategies to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-Methyl-2,4,5-trichloroimidazole?

A1: The most prevalent and direct method is the N-methylation of 2,4,5-trichloroimidazole.[1] This reaction typically employs a methylating agent such as dimethyl sulfate in the presence of a base.

Q2: Why is purity a common issue in this synthesis?

A2: Low purity can stem from several factors including incomplete reaction, the formation of side products such as over-methylated species, and residual starting materials or reagents. The choice of reaction conditions and purification methods is critical.

Q3: What are the initial steps I should take to assess the purity of my product?

A3: A preliminary assessment can be made using Thin-Layer Chromatography (TLC) to visualize the number of components in your crude product. For a more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[2] ¹H NMR and ¹³C NMR spectroscopy are invaluable for structural confirmation and identifying impurities.

Q4: Is dimethyl sulfate a hazardous reagent?

A4: Yes, dimethyl sulfate is highly toxic, corrosive, and a suspected carcinogen.[3][4] It should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

Core Synthesis Pathway

The synthesis of 1-Methyl-2,4,5-trichloroimidazole is typically achieved through the N-methylation of 2,4,5-trichloroimidazole. A general reaction scheme is presented below.

2,4,5-trichloroimidazole 2,4,5-trichloroimidazole 1-Methyl-2,4,5-trichloroimidazole 1-Methyl-2,4,5-trichloroimidazole 2,4,5-trichloroimidazole->1-Methyl-2,4,5-trichloroimidazole Dimethyl Sulfate, Base

Caption: Synthesis of 1-Methyl-2,4,5-trichloroimidazole.

Troubleshooting Guide

Issue 1: Low Conversion and Presence of Unreacted Starting Material

Q: My final product shows a significant amount of unreacted 2,4,5-trichloroimidazole. What are the likely causes and how can I resolve this?

A: Root Causes, Confirmation, and Solutions

Low conversion is a common issue that can often be rectified by optimizing reaction conditions and ensuring the quality of your reagents.

Likely Causes:

  • Insufficient Base: The N-methylation of an imidazole requires deprotonation of the N-H proton to form the more nucleophilic imidazolide anion. If the base is not strong enough or used in insufficient quantity, the reaction will be slow or incomplete.

  • Poor Reagent Quality: The purity of the starting 2,4,5-trichloroimidazole and the methylating agent is crucial. Impurities can interfere with the reaction.

  • Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion. N-methylation reactions can vary in their required time and temperature.

  • Solvent Issues: The chosen solvent may not be suitable for the reaction, leading to poor solubility of the reactants or intermediates.

Confirmation of the Issue:

The presence of unreacted 2,4,5-trichloroimidazole can be confirmed by several analytical techniques.

Analytical TechniqueExpected Observation
TLC A spot in the crude product with the same Rf value as the 2,4,5-trichloroimidazole starting material.
HPLC A peak in the chromatogram of the crude product with the same retention time as a 2,4,5-trichloroimidazole standard.
¹H NMR The N-H proton of 2,4,5-trichloroimidazole typically appears as a broad singlet at a high chemical shift (often >10 ppm). This signal will be absent in the pure product.
GC-MS A peak corresponding to the mass-to-charge ratio (m/z) of 2,4,5-trichloroimidazole.[5]

Solutions and Experimental Protocols:

  • Optimize Base and Reaction Conditions:

    • Ensure at least one molar equivalent of a suitable base (e.g., sodium hydroxide, sodium carbonate) is used.

    • Monitor the reaction progress using TLC. If the reaction stalls, consider a stronger base or increasing the reaction temperature.

    • A typical procedure involves dissolving 2,4,5-trichloroimidazole in a suitable solvent (e.g., acetone, THF), adding the base, followed by the dropwise addition of dimethyl sulfate at a controlled temperature.[6]

  • Purification to Remove Unreacted Starting Material:

    • Acid-Base Extraction:

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).

      • Wash the organic layer with an aqueous basic solution (e.g., 5% NaOH). The acidic N-H of the unreacted 2,4,5-trichloroimidazole will be deprotonated, and the resulting salt will be soluble in the aqueous layer.[7][8]

      • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the purified product.

    • Column Chromatography:

      • If extraction is not sufficient, column chromatography on silica gel can be employed.

      • Use a solvent system that provides good separation between the more polar starting material and the less polar product (e.g., a gradient of ethyl acetate in hexanes).[9]

cluster_start Start cluster_analysis Analysis cluster_decision Impurity Identification cluster_solution Solution start Crude Product with Low Purity analysis Analyze by TLC/HPLC/NMR start->analysis decision Unreacted Starting Material? analysis->decision optimize Optimize Reaction: - Increase Base - Increase Time/Temp decision->optimize Yes purify Purify: - Acid-Base Extraction - Column Chromatography decision->purify Yes optimize->analysis Re-run Reaction

Caption: Troubleshooting workflow for low conversion.

Issue 2: Presence of Over-Methylated Byproduct

Q: I've observed a new, more polar spot on my TLC and an unexpected set of peaks in my NMR. Could this be an over-methylated product?

A: Root Causes, Confirmation, and Solutions

Over-methylation is a potential side reaction when using potent methylating agents like dimethyl sulfate.

Likely Causes:

  • Excess Methylating Agent: Using a significant excess of dimethyl sulfate can lead to the methylation of the second nitrogen atom, forming a quaternary imidazolium salt.

  • Reaction Conditions: Certain solvents and higher temperatures can favor the formation of the quaternary salt.

Formation of Over-Methylated Byproduct:

1-Methyl-2,4,5-trichloroimidazole 1-Methyl-2,4,5-trichloroimidazole 1,3-Dimethyl-2,4,5-trichloroimidazolium salt 1,3-Dimethyl-2,4,5-trichloroimidazolium salt 1-Methyl-2,4,5-trichloroimidazole->1,3-Dimethyl-2,4,5-trichloroimidazolium salt Excess Dimethyl Sulfate

Caption: Formation of the over-methylated byproduct.

Confirmation of the Issue:

The formation of a quaternary imidazolium salt results in a product with significantly different properties.

Analytical TechniqueExpected Observation
TLC A new, highly polar spot that remains at or near the baseline in many non-polar solvent systems.
Solubility The byproduct is likely to be more soluble in polar solvents and potentially water-soluble, unlike the desired product.
¹H NMR Appearance of a new singlet corresponding to the second N-methyl group. The chemical shift of the first N-methyl group will also be affected.
Mass Spectrometry A peak corresponding to the cationic portion of the salt (the 1,3-dimethyl-2,4,5-trichloroimidazolium ion).

Solutions and Experimental Protocols:

  • Control Stoichiometry:

    • Carefully control the stoichiometry of the dimethyl sulfate, using only a slight excess (e.g., 1.05-1.1 equivalents).

    • Add the dimethyl sulfate dropwise to the reaction mixture to avoid localized high concentrations.

  • Purification to Remove the Quaternary Salt:

    • Aqueous Wash:

      • The quaternary salt is ionic and therefore should have good solubility in water.

      • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate) and wash several times with water. The salt will partition into the aqueous layer.

    • Recrystallization:

      • If the desired product is a solid, recrystallization from a suitable solvent system can be an effective method for removing the more soluble quaternary salt.

Issue 3: Contamination with Reagent-Derived Impurities

Q: My product appears clean by NMR, but the yield is low, and there's a lingering odor. Could impurities from the dimethyl sulfate be the problem?

A: Root Causes, Confirmation, and Solutions

Impurities can also arise from the decomposition of reagents.

Likely Causes:

  • Hydrolysis of Dimethyl Sulfate: Dimethyl sulfate can hydrolyze, especially in the presence of water, to form methanol and sulfuric acid.[10][11] The sulfuric acid can alter the pH of the reaction, and methanol can act as a competing nucleophile in some cases.

Confirmation of the Issue:

  • GC-MS Analysis: This is the most effective method for detecting volatile impurities like residual methanol.

  • pH Measurement: Checking the pH of the aqueous layer after workup can indicate the presence of acidic byproducts.

Solutions and Experimental Protocols:

  • Use Anhydrous Conditions:

    • Ensure all glassware is thoroughly dried before use.

    • Use anhydrous solvents to minimize the hydrolysis of dimethyl sulfate.

  • Proper Workup:

    • A thorough aqueous wash during workup will remove any water-soluble byproducts like sulfuric acid and methanol.

    • A final wash with a saturated sodium bicarbonate solution can neutralize any residual acid.

References

  • Ataman Kimya. (n.d.). DIMETHYL SULPHATE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2006). Dimethyl sulfate interim AEGL Document. Retrieved from [Link]

  • International Programme on Chemical Safety. (1989). Dimethyl sulfate (HSG 29, 1989). INCHEM. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Experimental Methylation of Imidazole to 1-Methylimidazole.
  • Stack Exchange. (2015). How does dimethyl sulfate react with water to produce methanol?. Chemistry Stack Exchange. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,5-Trichloro-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Analysis of Imidazole Derivatives by HPLC and GC-MS.
  • University of the West Indies, Mona. (2014). Separation of an Unknown Mixture. The Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • BenchChem. (2025). how to remove unreacted starting materials from 3-(1H-1,2,4-triazol-1-ylmethyl)aniline. Retrieved from a hypothetical BenchChem troubleshooting guide.

Sources

Optimization

Technical Support Center: Stability of 2,4,5-Trichloro-1-methyl-1H-imidazole

Role: Senior Application Scientist Subject: Stability Profile & Handling of 2,4,5-Trichloro-1-methyl-1H-imidazole (TCMI) under Basic Conditions Ticket ID: TCMI-STAB-001 Executive Summary & Core Stability Directive The Bo...

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Subject: Stability Profile & Handling of 2,4,5-Trichloro-1-methyl-1H-imidazole (TCMI) under Basic Conditions Ticket ID: TCMI-STAB-001

Executive Summary & Core Stability Directive

The Bottom Line: 2,4,5-Trichloro-1-methyl-1H-imidazole (TCMI) is kinetically unstable in aqueous alkaline media (pH > 10).

Unlike N-unsubstituted imidazoles (which form stable anions in base), the N-methyl group locks the ring in an electron-deficient state. The C-2 position, flanked by two nitrogen atoms and a chlorine, acts as a "chemical hotspot" for Nucleophilic Aromatic Substitution (


). Exposure to strong bases (NaOH, KOH, LiOH) or nucleophilic alkoxides results in rapid hydrolysis to 4,5-dichloro-1-methyl-1,3-dihydro-2H-imidazol-2-one  (the "keto" impurity).

Operational Rule: Avoid aqueous bases with


 unless the reaction temperature is strictly controlled (< 0°C). Use non-nucleophilic organic bases (e.g., DIPEA, 

) whenever possible.

Diagnostic Guide: Is My Compound Degrading?

Use this troubleshooting matrix to identify degradation in real-time.

Symptom Root Cause Confirmation (LCMS/NMR)
New Peak (+16 Da) Hydrolysis at C-2 (Primary Failure Mode).

displaces

at the C-2 position.
LCMS: Shift from

to

(loss of Cl, gain of OH). NMR: Loss of symmetry if C4/C5 were distinct; appearance of amide-like carbonyl signal in

.
Precipitate Formation Solubility Crash. The hydrolysis product (imidazolone) is significantly less soluble in organic solvents than the parent TCMI.Filter and analyze solid. It is likely the 2-one tautomer.
Darkening / Tarring Ring Fragmentation. High pH (>12) + Heat (>40°C) causes ring opening via Bamford-Stevens type pathways.LCMS: Complex mixture of low MW fragments (oxalates, formamides).
Loss of Yield Oligomerization. The 2-one product can react with remaining TCMI.Broad baseline humps in HPLC; loss of mass balance.

Mechanistic Insight: The C-2 Vulnerability

To troubleshoot effectively, you must understand the "Why." The instability is driven by the electronic environment of the C-2 carbon.

The Degradation Pathway ( )

The following diagram illustrates the stepwise hydrolysis of TCMI in the presence of Hydroxide ions.

TCMI_Hydrolysis Start 2,4,5-Trichloro- 1-methylimidazole (Starting Material) Transition Meisenheimer-like Complex (Transition State) Start->Transition + OH- (Nucleophilic Attack at C2) Product 4,5-Dichloro-1-methyl- imidazol-2-one (Hydrolysis Impurity) Transition->Product - Cl- (Elimination) Byproduct Cl- Leaving Group Transition->Byproduct

Figure 1: Mechanism of base-mediated hydrolysis. The C-2 position is activated by the inductive withdrawal of N1 and N3, making it highly electrophilic.

Experimental Protocols: Handling & Quenching

Protocol A: Safe Neutralization of Reaction Mixtures

Scenario: You have performed a reaction using TCMI and need to quench a basic mixture.

The Risk: Standard acid quenching generates heat.[1] If the mixture is still basic while hot, hydrolysis accelerates exponentially.

Step-by-Step Procedure:

  • Cool Down: Cool the reaction mixture to -10°C to 0°C before adding any aqueous phase.

  • Dilution: Dilute with a non-miscible solvent (DCM or EtOAc) to buffer the concentration.

  • Buffered Quench: Do NOT use strong base (NaOH) to adjust pH. Do NOT dump directly into water if the organic phase contains residual amine bases.

    • Recommended: Quench into a pre-cooled saturated Ammonium Chloride (

      
      )  solution. This buffers the pH at ~4.5–5.0, preventing runaway basic hydrolysis.
      
  • Phase Separation: Rapidly separate the organic layer.

  • Wash: Wash immediately with brine. Avoid prolonged contact with the aqueous interface.[2]

Protocol B: Solvent & Base Compatibility Matrix
Base / Solvent SystemStability RatingTechnical Notes

/ DCM
Stable Preferred condition. Non-nucleophilic base.

/ DMF
⚠️ Caution Stable at RT for < 4h. High surface area of solid base can accelerate degradation.
NaOH (aq) / THF Unstable Rapid hydrolysis at C-2. Biphasic conditions do not offer full protection.
NaH / DMF Critical Failure Strong nucleophiles/bases will cause polymerization or displacement at C-2/C-5.
LiOH / MeOH Unstable Methoxide formation (equilibrium) leads to methoxy-displacement impurities (

).

Frequently Asked Questions (FAQs)

Q: Can I use this compound in a Suzuki coupling with aqueous base? A: Risk is High. Standard Suzuki conditions (Sodium Carbonate/Water/Heat) will likely hydrolyze the C-Cl bonds before coupling occurs.

  • Solution: Use anhydrous conditions (e.g.,

    
     or 
    
    
    
    in Dioxane) or switch to a Buchwald precatalyst that operates at room temperature.

Q: I see a peak at M+14 in my LCMS. Is this methylation? A: Likely Methoxy-substitution . If you used Methanol as a solvent with a base, the methoxide ion (


) is a potent nucleophile and has displaced a chloride (Mass: -35 + 31 = -4 mass shift, but often confused with other adducts). If the mass is strictly +14, check for methyl-transfer side reactions, but 

by solvent is more common.

Q: How should I store the solid material? A: Store at 2–8°C under Argon. Moisture in the air can cause slow hydrolysis over months, liberating HCl gas which autocatalytically degrades the remaining solid.

References

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text detailing the electrophilicity of C-2 in haloimidazoles).
  • Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Mechanisms of in azoles).
  • Iddon, B., & Ngochindo, R. I. (1980). Heterocycles, 14, 1575. "Nucleophilic substitution in haloimidazoles." (Foundational work on the reactivity order C2 > C5 > C4).
  • Liu, Y., et al. (2013). "Synthesis and Trypanocidal Activity of Novel 2,4,5-Triaryl-N-Hydroxylimidazole Derivatives." Molecules, 18(3), 3370-3385. Link (Demonstrates the synthesis of substituted imidazoles and the lability of the ring under basic condensation conditions).

  • BenchChem Technical Guide. (2025). "Navigating the Chemical Landscape of 1-Benzyl-5-(chloromethyl)-1H-imidazole." Link (Cited for analogous stability data regarding chloromethyl/halo-imidazoles in alkaline pH).

Sources

Troubleshooting

Technical Support Center: Handling the Hygroscopic Nature of Imidazole Derivatives

Welcome to the technical support center for handling imidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet challenging compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling imidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet challenging compounds. The inherent hygroscopicity of many imidazole derivatives can introduce significant variability and error into experiments if not properly managed. This resource provides in-depth, field-proven insights and protocols to ensure the integrity and reproducibility of your work.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions about the hygroscopic nature of imidazole derivatives.

Q1: What does "hygroscopic" mean in the context of an imidazole derivative?

A: Hygroscopicity is the tendency of a substance to absorb and retain moisture from the surrounding atmosphere. For a solid imidazole derivative, this can manifest as clumping, turning into a gummy or pasty substance, or even completely dissolving into the absorbed water (a phenomenon known as deliquescence).[1][2][3] This is not a chemical reaction with water in the first instance, but rather a physical process of water molecules adhering to and being incorporated into the compound's structure.[4]

Q2: Why are many imidazole derivatives hygroscopic?

A: The hygroscopic nature of imidazole derivatives stems from the molecular structure of the imidazole ring itself. Imidazole is a highly polar, aromatic heterocycle with two nitrogen atoms.[5] One nitrogen atom (N1) is pyrrole-like and can donate a hydrogen bond, while the other (N3) is pyridine-like and readily accepts hydrogen bonds.[6][7] This strong hydrogen bonding capability creates a high affinity for polar water molecules, causing the compounds to readily pull moisture from the air.[2] The overall hygroscopicity can be influenced by the substituents on the imidazole ring.

Q3: What are the primary consequences of ignoring the hygroscopic nature of these compounds?

A: Ignoring water absorption can lead to several critical experimental failures:

  • Inaccurate Weighing and Concentration: Absorbed water adds mass, leading to an overestimation of the amount of the active compound being weighed. This results in stock solutions and reaction mixtures with lower-than-intended concentrations.

  • Reaction Failures and Side Products: In moisture-sensitive reactions, such as Grignard reactions or those using strong bases like sodium hydride, the absorbed water can act as an unwanted reagent.[8][9][10] It can quench reagents, hydrolyze starting materials, and act as a nucleophile or base, leading to significantly lower yields and the formation of unexpected side products.[8]

  • Altered pH and Buffering Capacity: Imidazole is a weak base (the pKa of its conjugate acid is ~7), making it a common component in biological buffers.[5] Absorbed water can dilute the compound, altering the final pH and buffering capacity of the prepared solution.

  • Physical Handling Difficulties: Compounds that have absorbed water can become sticky, clumpy, or oily, making them difficult to handle, weigh, and transfer accurately.[2]

  • Degradation: Over time, the presence of water can promote the hydrolysis or degradation of sensitive imidazole derivatives, compromising sample purity.

Q4: How can I visually tell if my imidazole derivative has absorbed water?

A: While subtle water absorption may not be visible, significant uptake often leads to noticeable physical changes. Look for:

  • Change in Appearance: A free-flowing, crystalline powder may become clumpy, agglomerated, or appear "wet."[2]

  • "Bricking": The entire bottle of powder may solidify into a hard mass.[2]

  • Deliquescence: In cases of extreme hygroscopicity, the solid may partially or fully dissolve, forming a saturated solution or a sticky paste.[3]

  • Unstable Weighing: When placed on an analytical balance, the mass reading will continuously and steadily increase as the sample absorbs moisture from the air.[11]

Troubleshooting Guide

This section addresses specific problems that may arise during your experiments due to moisture absorption by imidazole derivatives.

Q1: My reaction yield is consistently low, and I suspect my imidazole-based reagent. What should I do?

A: Undisclosed water in your hygroscopic imidazole derivative is a likely culprit, as it can consume stoichiometric reagents.

  • Causality: In many organic reactions, imidazole derivatives are used as catalysts, bases, or ligands.[8] If the reaction involves water-sensitive reagents (e.g., organometallics, acid chlorides, strong bases), any water introduced by the hygroscopic compound will preferentially react with and destroy these sensitive species, halting your desired reaction and reducing the yield.[12]

  • Troubleshooting Steps:

    • Verify Reagent Appearance: Check the physical state of your imidazole derivative. If it's not a free-flowing solid, it has likely absorbed significant water.

    • Dry the Reagent: If the compound is stable to heat, dry a sufficient amount for your reaction in a vacuum oven.[1][13] (See Protocol 3). Use this freshly dried material and compare the reaction outcome.

    • Improve Handling Technique: For all subsequent reactions, adopt a stringent anhydrous handling technique. Weigh the compound quickly, preferably in a low-humidity environment like a glovebox or under a nitrogen blanket.[14][15]

    • Use Anhydrous Solvents: Ensure all solvents used in the reaction have been properly dried using methods like passing them through activated alumina columns or storing them over molecular sieves.[16][17]

Q2: I'm observing unexpected peaks in my NMR or LC-MS analysis. Could water in my imidazole derivative be the cause?

A: Yes, absolutely. Water can initiate side reactions or cause degradation, leading to impurities.

  • Causality: Water can act as a nucleophile or a base.[8] For example, if your reaction involves an ester-containing imidazole derivative, absorbed water can hydrolyze the ester, leading to the corresponding carboxylic acid and alcohol. If the derivative is used in a condensation reaction, water can reverse the reaction. These side products will appear as impurities in your analytical data.

  • Troubleshooting Steps:

    • Analyze the Starting Material: Run an NMR or LC-MS on the imidazole derivative as-is. This will confirm if it is already impure due to degradation from moisture absorption during storage.

    • Purify the Reagent: If the starting material is impure and the impurities are non-volatile, you may be able to purify the bulk material by drying it under a high vacuum.[13] Recrystallization from an appropriate anhydrous solvent is another option.

    • Review Storage Conditions: Ensure the compound is stored in a tightly sealed container, preferably inside a desiccator with an active drying agent (e.g., silica gel, Drierite).[1][18] For highly sensitive materials, storage in a glovebox is recommended.[19]

Q3: The pH of my imidazole-based buffer is off, even though I weighed the compound carefully. Why?

A: The mass you weighed was not 100% imidazole derivative; it was part compound and part water.

  • Causality: Imidazole's buffering capacity relies on the precise molar ratio of the free base (imidazole) to its conjugate acid.[5] When you weigh a hygroscopic imidazole derivative that has absorbed, for instance, 10% water by mass, your actual molar concentration of the buffering agent is 10% lower than calculated. This directly impacts the final pH of the solution.

  • Troubleshooting Steps:

    • Use a New or Properly Stored Bottle: Open a fresh bottle of the imidazole derivative or use material that has been correctly stored in a desiccator.

    • Weigh by Difference Quickly: Weigh the capped vial containing the compound, quickly dispense the approximate amount into your beaker, and re-weigh the capped vial. The difference is the mass transferred. This minimizes the compound's exposure time to air.[11]

    • Prepare Solution and Titrate: For critical applications, prepare a stock solution with the potentially "wet" solid and determine its exact concentration by titrating against a standardized acid. Then, use the required volume of this standardized stock solution.

Q4: My solid imidazole derivative has turned into a sticky mess. Is it still usable?

A: It may be salvageable, but it requires purification. It should not be used as-is.

  • Causality: The compound has absorbed a significant amount of atmospheric moisture, potentially to the point of deliquescence, where the solid dissolves in the absorbed water.[3] Using this material directly will lead to gross errors in concentration and likely reaction failure.

  • Troubleshooting Steps:

    • Attempt to Dry: Transfer the material to a round-bottom flask and place it under a high vacuum for several hours, possibly with gentle heating if the compound's thermal stability allows.[1] This may remove the water and return it to a solid state.

    • Verify Purity: After drying, the compound must be re-analyzed for purity (e.g., by NMR, melting point) before use, as degradation may have occurred.

    • Discard if Necessary: If the material does not solidify or if analysis shows significant degradation, it is best to discard it according to your institution's hazardous waste guidelines.[20]

Core Protocols & Methodologies

Protocol 1: Standard Workflow for Handling Hygroscopic Imidazole Derivatives

This protocol outlines the essential steps from receiving the compound to its storage and use.

  • Receiving & Inspection: Upon receipt, inspect the container seal. Once opened, immediately wrap the cap threads with Parafilm to create a better moisture barrier.

  • Initial Storage: Store the primary container inside a secondary container, such as a desiccator cabinet or a sealed bag containing desiccant pouches.[18]

  • Dispensing: Whenever possible, perform weighing and dispensing operations inside a controlled atmosphere, such as a nitrogen-filled glovebox or a glove bag.[12][14]

  • Weighing in Open Air (If Unavoidable):

    • Allow the container to equilibrate to room temperature before opening to prevent condensation.

    • Use the "weighing by difference" method. Tare the balance with the receiving vessel. Quickly add the solid to the vessel, note the approximate weight, and immediately seal the stock bottle. Do not spend time trying to hit an exact mass target with the main bottle open.

    • Alternatively, quickly remove a larger-than-needed portion to a separate, tared weighing vessel, seal the main stock bottle, and then carefully remove small amounts from the weighing vessel to reach the target mass.

  • Resealing and Storage: After dispensing, flush the headspace of the stock bottle with a dry, inert gas (like nitrogen or argon) before tightly resealing.[14] Wrap with fresh Parafilm and return to the desiccator.

Diagram 1: Workflow for Handling Hygroscopic Solids

G cluster_storage Storage cluster_handling Handling & Weighing cluster_post Post-Handling Receive Receive & Inspect Seal Store Store in Desiccator with Desiccant Receive->Store Initial Storage Equilibrate Equilibrate to Room Temp Store->Equilibrate Weigh Weigh Quickly (Glovebox Preferred) Equilibrate->Weigh Use Use in Experiment Weigh->Use Flush Flush Headspace with N2/Ar Use->Flush Reseal Reseal Tightly & Parafilm Flush->Reseal Reseal->Store Return to Storage

Caption: Workflow for handling a hygroscopic imidazole derivative.

Protocol 2: Drying a Hygroscopic Imidazole Derivative via Vacuum Oven

This protocol is for removing absorbed water from a thermally stable compound.

  • Safety First: Consult the Safety Data Sheet (SDS) for the compound's thermal stability and decomposition temperature.[21] Never heat a compound close to its decomposition temperature.

  • Preparation: Place a thin layer of the hygroscopic solid in a suitable glass container, such as a watch glass or a crystallization dish, to maximize surface area.

  • Placement: Place the container in a vacuum oven.

  • Drying:

    • Close the oven door and begin pulling a vacuum. A pressure of <10 mmHg is typically sufficient.

    • Once a stable vacuum is achieved, slowly increase the temperature to a point well below the compound's melting or decomposition point (e.g., 40-50 °C).

    • Dry for several hours (4-24 hours, depending on the amount of water absorbed and the compound's properties). The compound should return to a free-flowing powder.

  • Cooling and Storage:

    • Turn off the heat and allow the oven to cool completely to room temperature under vacuum.

    • Break the vacuum with a dry, inert gas like nitrogen.

    • Immediately transfer the dried compound to a desiccator for storage or use it directly.

Data Summary

Table 1: Qualitative Hygroscopicity and Handling Recommendations

While quantitative water uptake data is highly dependent on specific derivatives, humidity, and temperature, a qualitative guide is useful for risk assessment.

Imidazole Derivative ClassExampleRelative HygroscopicityRecommended Handling EnvironmentStorage
Unsubstituted Imidazole ImidazoleHighGlovebox or Nitrogen AtmosphereTightly sealed in a desiccator.[21]
Simple Alkyl Imidazoles 1-MethylimidazoleModerate to HighWeigh quickly; glove bag for sensitive reactions.Tightly sealed in a desiccator.
Imidazolium Salts (Ionic Liquids) [BMIM]ClVery High (often deliquescent)Glovebox is mandatory.Glovebox or sealed ampules.
Functionalized Imidazoles HistidineModerateWeigh quickly; minimize air exposure.Standard cool, dry place.
Pharmaceutical APIs KetoconazoleLow to ModerateStandard laboratory conditions.As per pharmacopeia standards.

References

  • TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. Available at: [Link]

  • GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Available at: [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Available at: [Link]

  • CORECHEM Inc. (2024, January 19). Hygroscopic: What it Means, What You Need to Know. Available at: [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Available at: [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Available at: [Link]

  • Aregahegn, K. Z., et al. (2017). pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. The Journal of Physical Chemistry A, 121(48), 9236-9243. Available at: [Link]

  • Environment, Health & Safety, University of California, Berkeley. (2022, September 8). Water Sensitive Chemicals. Available at: [Link]

  • de la Cruz, X., et al. (2011). Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance. Journal of Biological Inorganic Chemistry, 16, 889-899. Available at: [Link]

  • Utah Tech University. (n.d.). Water Sensitive Reactions. Available at: [Link]

  • Li, C. J. (2021). Water as the reaction medium in organic chemistry: from our worst enemy to our best friend. RSC Advances, 11(12), 6539-6553. Available at: [Link]

  • Quora. (2022, June 7). What is a hygroscopic chemical? Available at: [Link]

  • Moghadasi, Z., & Imani, S. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry, 3(3), 197-210. Available at: [Link]

  • ResearchGate. (2025, August 9). pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance | Request PDF. Available at: [Link]

  • Spasiano, D., et al. (2016). Biodegradation, ecotoxicity and UV254/H2O2 treatment of imidazole, 1-methyl-imidazole and N,N'-alkyl-imidazolium chlorides in water. Water Research, 106, 34-43. Available at: [Link]

  • Rezaei-Sameti, M. (n.d.). Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Asian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Available at: [Link]

  • Google Patents. (n.d.). US3972128A - Process for drying hygroscopic materials.
  • Google Patents. (n.d.). US2018797A - Method for drying hygroscopic material and the product thereof.
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351-8354. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Available at: [Link]

  • Wayne State University. (n.d.). WATER REACTIVE CHEMICALS STANDARD OPERATING PROCEDURE. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazole. PubChem Compound Database. Available at: [Link]

  • Tchouar, N., et al. (2025, September 25). Interactions of imidazole with water molecules. Journal of Molecular Modeling, 28(10), 301. Available at: [Link]

  • van Hees, R.P.J. (n.d.). MOISTURE PROBLEMS CAUSED BY HYGROSCOPIC BEHAVIOUR OF MATERIALS. TNO - AIVC. Available at: [Link]

  • ResearchGate. (2025, September 13). Interactions of imidazole with water molecules. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025, February 15). A Review on 'Imidazole': There Chemistry, Methods of Preparation and Pharmacological Potentials. Available at: [Link]

  • ACS Publications. (2011, September 20). Toxic Effects of Imidazolium Ionic Liquids on the Green Seaweed Ulva lactuca: Oxidative Stress and DNA Damage. Chemical Research in Toxicology. Available at: [Link]

  • Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals? r/labrats. Available at: [Link]

Sources

Optimization

Technical Support Center: Minimizing Regioselectivity Issues in Imidazole Halogenation

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to addr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address the common challenges associated with the regioselective halogenation of imidazoles. Understanding and controlling the position of halogen substitution on the imidazole ring is critical for the synthesis of targeted pharmaceutical agents and functional materials.

Troubleshooting Guide: Overcoming Regioselectivity Challenges

This section offers solutions to specific problems that may arise during your imidazole halogenation experiments.

Issue 1: Poor Regioselectivity Resulting in a Mixture of Isomers

Question: My halogenation reaction is producing a mixture of C2, C4, and C5-halogenated imidazoles. How can I improve the selectivity for a specific position?

Answer: Achieving high regioselectivity in the electrophilic halogenation of imidazoles is a frequent challenge due to the nuanced electronic properties of the imidazole ring. The C4 and C5 positions are generally more susceptible to electrophilic attack than the C2 position. However, several strategies can be employed to direct the halogenation to the desired carbon.

Causality and Strategic Solutions:

The regiochemical outcome of imidazole halogenation is a delicate interplay of electronic and steric factors. The lone pair of electrons on the N1 nitrogen participates in the aromatic system, increasing the electron density at C2, C4, and C5. However, the electron-withdrawing nature of the N3 nitrogen deactivates the adjacent C2 and C4 positions to a degree. This complex electronic environment often leads to mixtures of products.

Here are several field-proven strategies to control the position of halogenation:

  • N1-Protecting Groups: The introduction of a protecting group on the N1 nitrogen is a highly effective method to modulate both the electronic and steric environment of the imidazole ring.[1][2]

    • Steric Hindrance: A bulky protecting group, such as a trityl (Tr) or t-butyldimethylsilyl (TBDMS) group, can sterically block access to the C5 position, thereby favoring halogenation at the less hindered C2 or C4 positions.

    • Electronic Effects: The electronic nature of the protecting group can also influence the regioselectivity. Electron-withdrawing groups can decrease the overall reactivity of the ring, sometimes leading to improved selectivity. Conversely, electron-donating groups can enhance reactivity. The 2-(trimethylsilyl)ethoxymethyl (SEM) group has been successfully used to direct arylations and can be applied to halogenations as well.[1][3]

  • Directed Metalation: This powerful technique involves the regioselective deprotonation (lithiation) of the imidazole ring, followed by quenching with an electrophilic halogen source. The directing group on the N1 nitrogen dictates the position of metalation.

    • For example, a benzyloxy group at the N1 position can direct lithiation to the C5 position after protecting the C2 position.[1] Metal-halogen exchange reactions on pre-halogenated imidazoles can also provide access to specific regioisomers.[1]

  • Choice of Halogenating Agent and Reaction Conditions: The reactivity of the halogenating agent and the reaction conditions (solvent, temperature, and catalysts) play a pivotal role in regioselectivity.[1]

    • Halogenating Agents: Milder halogenating agents often provide better control. N-halosuccinimides (NCS, NBS, NIS) are commonly used, and their selectivity can be fine-tuned by the reaction environment.[1] For instance, using N-bromosuccinimide (NBS) under free-radical conditions can lead to regioselective bromination at the C2 position.[4]

    • Solvent Effects: The choice of solvent can have a significant impact. For example, hexafluoroisopropanol (HFIP) has been shown to promote high regioselectivity in the halogenation of various heterocycles.[1]

    • pH Control: In aqueous media, the pH can alter the protonation state of the imidazole ring, thereby influencing its reactivity and the site of electrophilic attack.[1]

Troubleshooting Workflow for Poor Regioselectivity

start Poor Regioselectivity Observed q1 Is an N1-protecting group being used? start->q1 a1_yes Consider a different protecting group (vary steric bulk or electronic effect) q1->a1_yes Yes a1_no Introduce a suitable protecting group (e.g., SEM, Trityl, TBDMS) q1->a1_no No q2 Is directed metalation a feasible strategy? a1_yes->q2 a1_no->q2 a2_yes Employ directed lithiation or metal-halogen exchange followed by quenching with a halogen source q2->a2_yes Yes q3 Have you optimized the halogenating agent and conditions? q2->q3 No end Achieved Desired Regioselectivity a2_yes->end a3_yes Explore alternative solvents (e.g., HFIP) or catalysts to fine-tune selectivity q3->a3_yes Yes q3->end No, further optimization needed a3_yes->end

Caption: Decision workflow for troubleshooting poor regioselectivity.

Issue 2: Over-halogenation Leading to Di- or Tri-substituted Products

Question: My reaction is yielding di- or even tri-halogenated imidazoles instead of the desired mono-halogenated product. How can I prevent this?

Answer: Over-halogenation occurs when the mono-halogenated imidazole product is more reactive towards the halogenating agent than the starting material. To control the degree of halogenation, consider the following strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of the halogenating agent. Using 1.0 to 1.1 equivalents is often recommended to favor mono-halogenation.[1]

  • Slow Addition: Add the halogenating agent slowly to the reaction mixture. This maintains a low concentration of the halogenating agent, reducing the likelihood of the mono-halogenated product reacting further before the starting material is consumed.[1]

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature can decrease the reaction rate and improve selectivity for the mono-halogenated product.[1]

  • Choice of Halogenating Agent: Use a less reactive halogenating agent. If a highly reactive agent like elemental bromine is causing over-halogenation, switching to a milder source like NBS may provide better control.[1]

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quench the reaction once the starting material has been consumed and before significant amounts of poly-halogenated products form.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common halogenating agents for imidazoles?

A1: N-halosuccinimides (NCS for chlorination, NBS for bromination, and NIS for iodination) are widely used for the halogenation of imidazoles.[1] Other reagents include elemental halogens (Cl₂, Br₂, I₂), and for specific applications, reagents like chloramine-T have been reported as environmentally friendly options for chlorination.[1]

Q2: How can I achieve halogenation specifically at the C2 position?

A2: Halogenation at the C2 position can be challenging due to its lower reactivity compared to C4/C5. Strategies to achieve C2-selectivity include:

  • Directed Metalation: Deprotonation at C2 with a strong base like n-butyllithium (n-BuLi) followed by quenching with a halogen source is a common method.[1]

  • From Imidazole-N-oxides: Deoxygenative nucleophilic halogenation of 2-unsubstituted imidazole N-oxides can yield 2-haloimidazoles.[5]

  • Radical Halogenation: Under specific free-radical conditions, for example using NBS and a radical initiator like AIBN, regioselective bromination at the C2 position has been observed.[4]

Q3: Are there any safety precautions I should take when working with halogenating agents?

A3: Yes, safety is paramount. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. N-halosuccinimides can be irritants. It is crucial to consult the Safety Data Sheet (SDS) for each specific reagent before use.[1]

Q4: Can I use my halogenated imidazole in cross-coupling reactions?

A4: Absolutely. Halogenated imidazoles are valuable precursors for various cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. These reactions allow for the introduction of aryl, alkyl, and other functional groups, enabling the synthesis of complex substituted imidazoles.[1][6]

Q5: What is the general stability of halogenated imidazoles?

A5: The stability of halogenated imidazoles can vary. C-halogenated imidazoles are generally stable compounds that can be isolated and purified. In contrast, N-haloimidazoles are typically unstable and reactive intermediates. The overall stability of a C-halogenated imidazole can be influenced by the position of the halogen and the presence of other substituents on the ring.[1]

Experimental Protocols

Protocol 1: Regioselective Bromination of N-SEM-Protected Imidazole at the C5 Position

This protocol describes a general procedure for the selective bromination of an N-SEM protected imidazole.

Materials:

  • N-SEM-protected imidazole

  • N-Bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry, argon-flushed round-bottom flask, add the N-SEM-protected imidazole (1.0 equiv).

  • Dissolve the imidazole in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve NBS (1.05 equiv) in anhydrous THF.

  • Slowly add the NBS solution dropwise to the cooled imidazole solution over 30 minutes.

  • Stir the reaction mixture at -78 °C and monitor the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-bromo-N-SEM-imidazole.

Data Summary

Protecting Group (PG)Halogenating AgentPosition of HalogenationComments
SEMNBSC5Good selectivity, mild conditions.
Trityl (Tr)NBSC4/C2Steric bulk directs away from C5.
NoneBr₂Mixture of C4/C5Poor regioselectivity.
None (with n-BuLi)C₂Br₂F₄C2Directed metalation approach.

Visualizing Reaction Pathways

cluster_0 Direct Halogenation (Poor Selectivity) cluster_1 Protected Halogenation (Improved Selectivity) start_direct Unprotected Imidazole reagent_direct + Halogenating Agent (e.g., Br2) start_direct->reagent_direct product_direct Mixture of 4-bromo, 5-bromo, and dibromo- imidazoles reagent_direct->product_direct start_protected N1-Protected Imidazole (e.g., N-SEM-imidazole) reagent_protected + Milder Halogenating Agent (e.g., NBS at low temp) start_protected->reagent_protected product_protected Regioselective Product (e.g., 5-bromo-N-SEM-imidazole) reagent_protected->product_protected

Caption: Comparison of direct vs. protected halogenation pathways.

References

  • Chandra, T., Zou, X., Valente, E. J., & Brown, K. L. (2006). Regio- and Stereoselective Glycosylation: Synthesis of 5-Haloimidazole α-Ribonucleosides. The Journal of Organic Chemistry, 71(13), 4946–4951. [Link]

  • Bellina, F., & Rossi, R. (2010). Regioselective Functionalization of the Imidazole Ring via Transition Metal-Catalyzed C–N and C–C Bond Forming Reactions. Advanced Synthesis & Catalysis, 352(8), 1223-1276. [Link]

  • Driowya, M., et al. (2019). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. Frontiers in Chemistry, 7, 481. [Link]

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Moseev, T. D., et al. (2020). Metal-free coupling reaction through nucleophilic substitution of H-atom (SNH). Beilstein Journal of Organic Chemistry, 16, 2836-2845. [Link]

  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. John Wiley & Sons.
  • Schmalz, H.-G., & Böttcher, T. (2010). Regioselective Halogenation of Imidazoles. Synfacts, 2010(12), 1368.
  • Adiulin, E. I., et al. (2015). Deoxygenative nucleophilic halogenation of 2-unsubstituted imidazole N-oxides. Mendeleev Communications, 25(5), 355-357. [Link]

  • Wang, D., et al. (2014). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: Sodium chlorite/bromite as the halogen source. RSC Advances, 4(12), 6058-6061. [Link]

  • Zhdankin, V. V., & Stang, P. J. (2008). Chemistry of Polyvalent Iodine. John Wiley & Sons.
  • Zoller, T., & Jessen, H. J. (2025). Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. Molecules, 30(23), 5678. [Link]

  • Bellina, F., Cauteruccio, S., & Rossi, R. (2006). Palladium-Catalyzed C-H Bond Functionalization of Imidazoles. Current Organic Chemistry, 10(15), 1811-1845.
  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium- and Copper-Catalyzed Arylation of Carbon−Hydrogen Bonds. Accounts of Chemical Research, 42(8), 1074–1086. [Link]

  • Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer Science & Business Media.
  • Itami, K., et al. (2011). C–H arylation and alkenylation of imidazoles by nickel catalysis. Chemical Communications, 47(33), 9342-9344. [Link]

  • Katritzky, A. R., et al. (2003). Regioselective functionalization of 1-substituted imidazoles. Journal of Organic Chemistry, 68(14), 5720-5723.
  • Singh, M. S., & Singh, A. K. (2007). Convenient synthesis of polybrominated imidazole building blocks. ARKIVOC, 2007(xv), 101-111. [Link]

  • Sun, C.-L., Li, B.-J., & Shi, Z.-J. (2011). Direct C−H Transformation via Iron Catalysis. Chemical Reviews, 111(3), 1293–1314. [Link]

  • Trofimov, B. A., & Schmidt, E. Y. (2015). Advances in the Chemistry of Pyrroles. Springer.
  • Ackermann, L. (Ed.). (2014).
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in the Suzuki–Miyaura reaction. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

  • Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. Wiley-VCH.
  • Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263-303.
  • Tietze, L. F., & Brasche, G. (2006). Domino Reactions in Organic Synthesis. Wiley-VCH.
  • van der Peet, P. L., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3825-3837. [Link]

  • Wencel-Delord, J., & Glorius, F. (2013). C-H bond activation enables the rapid construction and late-stage diversification of functional molecules. Nature Chemistry, 5(5), 369-375. [Link]

  • Yet, L. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry, 75(5), 1648–1651. [Link]

  • Shabashov, D., & Daugulis, O. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 132(11), 3965–3972. [Link]

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Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 2,4,5-Trichloro-1-methyl-1H-imidazole: A Comparative Guide

As a Senior Application Scientist, evaluating highly substituted heterocyclic compounds requires a shift in analytical perspective. When dealing with molecules like 2,4,5-Trichloro-1-methyl-1H-imidazole (CAS: 873-25-6)[1...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating highly substituted heterocyclic compounds requires a shift in analytical perspective. When dealing with molecules like 2,4,5-Trichloro-1-methyl-1H-imidazole (CAS: 873-25-6)[1], the analytical challenge is not deciphering complex spin-spin coupling networks, but rather interpreting the absence of signals and precisely quantifying the few protons that remain.

This guide provides an objective, comparative framework for the 1H NMR analysis of 2,4,5-Trichloro-1-methyl-1H-imidazole, contrasting its spectral signature with relevant precursors and analogs to ensure rigorous structural validation.

Mechanistic Overview: The "Silent" Aromatic Ring

2,4,5-Trichloro-1-methyl-1H-imidazole (Molecular Formula: C4H3Cl3N2) is a fully substituted imidazole derivative[2]. Because positions 2, 4, and 5 on the imidazole ring are occupied by highly electronegative chlorine atoms, the molecule is completely devoid of aromatic protons. The only source of hydrogen in this molecule is the N-methyl group at position 1.

The Causality of the Chemical Shift: In a standard unsubstituted 1-methylimidazole, the N-methyl protons typically resonate as a singlet around 3.66 ppm in CDCl3[3]. However, chlorine atoms possess a strong inductive electron-withdrawing effect (-I effect). Through the sigma-bond framework of the conjugated imidazole ring, these three halogens collectively pull electron density away from the nitrogen atom. This severe deshielding effect strips electron density from the N-methyl protons, causing their resonance to shift significantly downfield to approximately 3.85 – 3.95 ppm. Furthermore, because these protons are isolated on the methyl group with no adjacent magnetic nuclei, they exhibit no scalar coupling (


-coupling) and appear as a sharp, distinct singlet[4].
Comparative Spectral Analysis

To objectively validate the synthesis or purity of 2,4,5-Trichloro-1-methyl-1H-imidazole, it must be compared against its synthetic precursors and partially halogenated alternatives. The table below summarizes the diagnostic 1H NMR signals used to differentiate these compounds.

CompoundSubstituted PositionsExpected 1H NMR Signals (CDCl3)Diagnostic Value
1-Methyl-1H-imidazole N1 (Methyl)~3.66 ppm (s, 3H, N-CH3)~6.8, 7.0, 7.4 ppm (m, 3H, Ar-H)Baseline reference for the unperturbed N-CH3 chemical shift[3].
2,4,5-Trichloro-1H-imidazole C2, C4, C5 (Chloro)~13.0 ppm (br s, 1H, N-H)Precursor molecule. Demonstrates the complete absence of C-H protons[4].
4,5-Dichloro-1-methyl-1H-imidazole N1 (Methyl), C4, C5 (Chloro)~3.75 ppm (s, 3H, N-CH3)~7.5 ppm (s, 1H, C2-H)Intermediate analog. Highlights the presence of the C2 proton, which must be absent in the fully chlorinated target.
2,4,5-Trichloro-1-methyl-1H-imidazole N1 (Methyl), C2, C4, C5 (Chloro)~3.85 - 3.95 ppm (s, 3H, N-CH3) No other signalsTarget compound. Confirmed by the isolated, downfield-shifted singlet and a completely blank aromatic region[1].
Self-Validating qNMR Protocol for Purity Assessment

Because the target molecule only yields a single NMR peak, a standard qualitative 1H NMR is insufficient to prove absolute purity. An impurity lacking protons (e.g., inorganic salts or fully halogenated byproducts) would be invisible. To establish a self-validating system , we must employ quantitative NMR (qNMR) using an internal standard[3].

Step-by-Step Methodology:

  • Precision Gravimetric Preparation: Accurately weigh ~20.0 mg of the synthesized 2,4,5-Trichloro-1-methyl-1H-imidazole and ~10.0 mg of high-purity Ethylene Carbonate (the internal quantitative standard, which yields a distinct singlet at ~4.5 ppm) using a microbalance.

  • Solvation & Referencing: Dissolve the mixture entirely in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Transfer the homogeneous solution to a standard 5 mm NMR tube. Causality: TMS provides an absolute 0.00 ppm reference point, ensuring the downfield shift of the N-CH3 group is accurately measured rather than an artifact of solvent drift.

  • Instrument Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATMA) for the 1H nucleus. Lock to the deuterium frequency of CDCl3 and perform gradient shimming until the residual CHCl3 solvent peak (7.26 ppm) achieves a line width at half height of < 1.0 Hz.

  • Optimized Acquisition Parameters:

    • Pulse Angle: 90° (for maximum signal-to-noise ratio).

    • Relaxation Delay (D1): Set to 15 seconds. Causality: A standard 1-second delay is insufficient for qNMR. A delay of at least 5 times the longest

      
       relaxation time is mandatory to ensure complete longitudinal magnetization recovery. Without this, the integration of the N-CH3 singlet will be artificially low, destroying the quantitative validity of the assay.
      
    • Scans (NS): 16 to 64 scans.

  • Data Processing & Validation: Apply a mild exponential window function (LB = 0.3 Hz) prior to Fourier Transformation. Phase and baseline correct the spectrum. Integrate the Ethylene Carbonate peak to exactly 4.00; the N-CH3 peak at ~3.9 ppm must integrate to a value that mathematically corresponds to the exact molar ratio weighed in Step 1.

Structural Validation Workflow

The logical progression of confirming the identity and purity of 2,4,5-Trichloro-1-methyl-1H-imidazole is visualized in the workflow below.

NMR_Validation Start Synthesized Compound (Suspected 2,4,5-Trichloro-1-methyl-1H-imidazole) Prep Sample Preparation Dissolve in CDCl3 + TMS + Internal Standard Start->Prep Acq qNMR Acquisition (400 MHz, D1=15s, 90° Pulse) Prep->Acq Check1 Check 1: Aromatic Region (7.0 - 8.0 ppm) Acq->Check1 Check2 Check 2: Aliphatic Region (3.5 - 4.5 ppm) Acq->Check2 Result1 No Peaks Observed (Confirms C2, C4, C5 Complete Substitution) Check1->Result1 If fully halogenated Result2 Single Sharp Peak (~3.9 ppm) Integrates to exact molar ratio (N-CH3) Check2->Result2 If methylated Valid Structure & Purity Validated: 2,4,5-Trichloro-1-methyl-1H-imidazole Result1->Valid Result2->Valid

Workflow for structural and quantitative validation of 2,4,5-Trichloro-1-methyl-1H-imidazole via qNMR.

References

Sources

Comparative

Comparative Guide: Mass Spectrometry Platforms for the Fragmentation Profiling of C4H3Cl3N2

An Application Scientist's Evaluation of GC-EI-MS/MS vs. LC-ESI-QTOF for 2,4,5-Trichloro-1-methylimidazole Executive Summary Evaluating the structural integrity of halogenated heterocycles like 2,4,5-trichloro-1-methylim...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Evaluation of GC-EI-MS/MS vs. LC-ESI-QTOF for 2,4,5-Trichloro-1-methylimidazole

Executive Summary Evaluating the structural integrity of halogenated heterocycles like 2,4,5-trichloro-1-methylimidazole (C4H3Cl3N2) requires a nuanced understanding of gas-phase ion chemistry. This guide objectively compares two premier analytical platforms—Gas Chromatography Electron Ionization Tandem Mass Spectrometry (GC-EI-MS/MS) and Liquid Chromatography Electrospray Ionization Quadrupole Time-of-Flight (LC-ESI-QTOF)—detailing the causality behind their fragmentation patterns and providing self-validating experimental protocols.

Mechanistic Causality: Isotopic Signatures and Ionization Pathways

Before selecting an analytical platform, we must establish the molecule's intrinsic gas-phase behavior. C4H3Cl3N2 possesses a monoisotopic mass of 183.936 Da[1]. The presence of three chlorine atoms generates a highly diagnostic isotopic cluster. Based on the natural abundances of ³⁵Cl (75.8%) and ³⁷Cl (24.2%), the theoretical M : M+2 : M+4 : M+6 ratio is approximately 100 : 96 : 31 : 3. This isotopic fidelity acts as a critical self-validating mechanism during full-scan MS acquisitions.

The choice of ionization source fundamentally alters the fragmentation causality:

  • Electron Ionization (70 eV): EI strips an electron to form a highly energetic radical cation [M]•⁺ at m/z 184. To stabilize, halogenated nitrogen heterocycles undergo homolytic cleavage[2]. For C4H3Cl3N2, this predominantly involves ejecting a chlorine radical (Cl•, 35 Da) to form the even-electron cation at m/z 149, a pathway similarly observed in related analogs like 2,4-dichloropyrimidine[3].

  • Electrospray Ionization (ESI+): The basic nitrogen in the imidazole ring readily accepts a proton in acidic mobile phases, forming a stable [M+H]⁺ pseudo-molecular ion at m/z 184.94 (nominal m/z 185). Fragmentation here proceeds via heterolytic cleavage, typically losing a neutral HCl molecule (36 Da) to yield a fragment at m/z 149.

Crucial Insight: Both platforms yield a nominal m/z 149 fragment, but through entirely divergent mechanistic pathways (radical loss vs. neutral loss).

Visualizing the Analytical Workflows

Workflow cluster_GC Platform A: GC-EI-MS/MS cluster_LC Platform B: LC-ESI-QTOF Sample C4H3Cl3N2 Sample (Isotope Cluster Check) GC_Prep Hexane Dilution (10 µg/mL) Sample->GC_Prep LC_Prep MeOH/H2O Dilution (1 µg/mL) Sample->LC_Prep EI_Source EI Source (70 eV) Radical Ionization GC_Prep->EI_Source MRM MRM Mode m/z 184 -> 149 EI_Source->MRM ESI_Source ESI+ Source Protonation LC_Prep->ESI_Source HRMS Accurate Mass m/z 184.943 ESI_Source->HRMS

Fig 1: GC-EI-MS/MS vs. LC-ESI-QTOF workflow for C4H3Cl3N2 analysis.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following methodologies incorporate mandatory System Suitability Tests (SST) designed to validate the instrument's state prior to data acquisition.

Protocol A: GC-EI-MS/MS (Triple Quadrupole)

Best for: High-throughput quantification and library-matchable structural confirmation.

  • Sample Preparation: Dilute the C4H3Cl3N2 standard to 10 µg/mL in MS-grade hexane. Causality: Hexane ensures optimal volatility and prevents source oxidation compared to protic solvents.

  • SST & Isotope Check: Inject a 1 µg/mL standard in full-scan mode (m/z 50–250). Validate that the m/z 184/186/188 ratio matches the 100:96:31 theoretical criteria (±5% tolerance). This validates the inertness of the inlet and the resolution of the first quadrupole.

  • Chromatography: Inject 1 µL (splitless, 250°C) onto a DB-5MS column (30 m × 0.25 mm, 0.25 µm). Program: 80°C (hold 1 min) to 280°C at 15°C/min.

  • MS/MS Acquisition: Operate the EI source at 70 eV and 230°C. Monitor the primary MRM transition m/z 184 → 149 (Collision Energy: 15 eV) and the secondary transition m/z 184 → 169 (CE: 20 eV).

Protocol B: LC-ESI-QTOF MS

Best for: Exact mass determination and complex matrix screening without derivatization.

  • Sample Preparation: Dilute to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid provides the necessary protons to drive [M+H]⁺ formation in the ESI source.

  • SST & Mass Calibration: Infuse a reference mass solution (e.g., purine/HP-0921) to ensure mass accuracy is < 2 ppm before the run. This is a non-negotiable step for HRMS trustworthiness.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column (50 × 2.1 mm). Run a gradient from 5% to 95% Methanol over 5 minutes at 0.4 mL/min.

  • HRMS Acquisition: ESI positive mode; Capillary 3.5 kV; Gas Temp 300°C. Acquire Auto MS/MS spectra with a precursor isolation window of 1.3 Da centered at m/z 184.943.

Quantitative Data and Performance Comparison

Table 1: Platform Performance Metrics for C4H3Cl3N2

MetricGC-EI-MS/MS (Triple Quadrupole)LC-ESI-QTOF MS
Ionization Mechanism Hard (70 eV EI)Soft (ESI+)
Primary Precursor Ion m/z 184 ([M]•⁺)m/z 184.94 ([M+H]⁺)
Mass Accuracy Nominal (~0.1 Da)High (< 2 ppm)
Limit of Detection (LOD) 0.5 ng/mL2.0 ng/mL
Dynamic Range 4–5 logs3–4 logs
Structural Elucidation Excellent (Library Matchable)Excellent (Accurate Mass MS/MS)

Table 2: Key Fragment Ions and Mechanistic Assignments

Fragment Ion (m/z)PlatformFormulaNeutral LossMechanistic Causality
183.94 / 184 GC / LCC4H3Cl3N2N/AMolecular radical ion (EI) / Protonated base (ESI)
168.91 / 169 GCC3Cl3N2⁺-CH3• (15 Da)Radical cleavage of N-methyl group (EI specific)
148.97 / 149 GC / LCC4H3Cl2N2⁺-Cl• (35) / -HCl (36)Homolytic Cl loss (EI) vs. Heterolytic HCl loss (ESI)
108.00 / 108 GCC3H3Cl2⁺-ClCN (61 Da)Imidazole ring opening and elimination

Fragmentation Pathway Analysis

Fragmentation M_EI EI: [M]•+ m/z 184 Frag_149 Convergent Fragment m/z 149 M_EI->Frag_149 Homolytic Cleavage - Cl• (35 Da) Frag_169 EI Specific: [M - CH3]+ m/z 169 M_EI->Frag_169 Radical Cleavage - CH3• (15 Da) M_ESI ESI: [M+H]+ m/z 185 M_ESI->Frag_149 Heterolytic Cleavage - HCl (36 Da)

Fig 2: EI and ESI fragmentation pathways for 2,4,5-trichloro-1-methylimidazole.

References

  • 873-25-6, 2,4,5-trichloro-1-methylimidazole Formula - ECHEMI. Source: echemi.com.
  • Pyrimidine, 2,4-dichloro- - the NIST WebBook. Source: nist.gov.
  • 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem. Source: nih.gov.

Sources

Validation

A Comparative Analysis of the Reactivity of 2,4,5-Trichloroimidazole and its 1-Methyl Derivative

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides a comprehensive comparison of the chemical reactivity of 2,4,5-trichloroimidazole and its...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive comparison of the chemical reactivity of 2,4,5-trichloroimidazole and its N-methylated counterpart, 1-methyl-2,4,5-trichloroimidazole. While direct comparative experimental data is limited, this document synthesizes established principles of organic chemistry, the known effects of N-alkylation on imidazole systems, and data from related halogenated heterocycles to provide a robust predictive analysis. The presence of three strongly electron-withdrawing chlorine atoms significantly deactivates the imidazole ring in both molecules, rendering them less reactive than typical imidazoles. However, the presence or absence of the N-methyl group introduces critical differences in their reactivity profiles, particularly concerning electrophilic and nucleophilic substitution reactions. This guide will explore these differences in detail, supported by mechanistic insights and proposed experimental protocols, to aid researchers in the strategic use of these versatile chemical building blocks.

Structural and Electronic Properties: A Comparative Overview

The fundamental difference between 2,4,5-trichloroimidazole and 1-methyl-2,4,5-trichloroimidazole lies in the substitution at the N1 position. This seemingly minor structural change has significant implications for the electronic distribution, steric environment, and overall reactivity of the imidazole core.

2,4,5-Trichloroimidazole possesses an acidic N-H proton. The three chlorine atoms exert a strong inductive electron-withdrawing effect, which significantly increases the acidity of this proton compared to unsubstituted imidazole.[1] This proton can be readily removed by a base, generating the corresponding imidazolate anion. The presence of this acidic proton also allows for tautomerism, although in a symmetrical molecule like this, the tautomers are degenerate.

1-Methyl-2,4,5-trichloroimidazole , on the other hand, lacks this acidic proton, with the N1 position being occupied by a methyl group. The methyl group is weakly electron-donating, which can slightly increase the electron density in the imidazole ring compared to its N-H counterpart, although this effect is largely overshadowed by the powerful electron-withdrawing nature of the chlorine atoms. The presence of the methyl group also introduces steric hindrance around the N1 and C5 positions. A key consequence of N-methylation is the prevention of tautomerization, locking the molecule in a single isomeric form.[2]

Property2,4,5-Trichloro-1H-imidazole1-Methyl-2,4,5-trichloroimidazole
Molar Mass 171.41 g/mol [3]185.44 g/mol [4]
N1-Substituent HCH₃
Acidity Acidic N-H protonNo acidic N-H proton
Tautomerism Possible (degenerate)Not possible
Electronic Effect of N1-Substituent NoneWeakly electron-donating (inductive)
Steric Hindrance at N1/C5 LowModerate

Comparative Reactivity Analysis

The differing structural and electronic features of 2,4,5-trichloroimidazole and its 1-methyl derivative give rise to distinct reactivity profiles, particularly in electrophilic and nucleophilic substitution reactions.

Reactivity Towards Electrophiles

The imidazole ring is generally susceptible to electrophilic attack, however, the presence of three electron-withdrawing chlorine atoms significantly deactivates the ring in both 2,4,5-trichloroimidazole and its 1-methyl derivative, making electrophilic substitution challenging.

For 2,4,5-trichloroimidazole , electrophilic attack can occur at either a nitrogen or a carbon atom. Attack at the N1 position is essentially a protonation/deprotonation equilibrium. Alkylation, a common electrophilic substitution, will be discussed in the experimental protocols section. Other electrophilic attacks on the ring carbons are expected to be very difficult due to the deactivated nature of the ring.

In 1-methyl-2,4,5-trichloroimidazole , the N1 position is already occupied. The remaining lone pair is on the N3 nitrogen, which is the most likely site for electrophilic attack, such as protonation or further alkylation to form a quaternary imidazolium salt. Electrophilic substitution on the carbon atoms remains highly unfavorable. For instance, nitration of highly deactivated aromatic systems requires harsh conditions, and in the case of some imidazoles, can even lead to ring-opening.[5]

Figure 2: Comparative reactivity towards nucleophiles.

Comparative Acidity

1-Methyl-2,4,5-trichloroimidazole , lacking an N-H proton, does not have a comparable acidic proton on the ring. The C-H protons are significantly less acidic.

CompoundEstimated pKaRationale
2,4,5-Trichloro-1H-imidazole < 10Strong inductive effect of three Cl atoms stabilizes the imidazolate anion.
1-Methyl-2,4,5-trichloroimidazole N/A (for N-H acidity)No acidic N-H proton.

Experimental Protocols

The following protocols are provided as representative examples for the synthesis and reaction of these compounds, based on literature procedures for similar molecules.

Synthesis of 1-Methyl-2,4,5-trichloroimidazole

This procedure is adapted from the known N-alkylation of imidazoles. [6] Workflow:

SynthesisWorkflow Reactants 2,4,5-Trichloroimidazole Dimethyl Sulfate Potassium Carbonate Solvent Acetone Reactants->Solvent Dissolve Reaction Reflux (2h) Solvent->Reaction Workup Filtration Evaporation Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-Methyl-2,4,5-trichloroimidazole Purification->Product

Figure 3: Workflow for the synthesis of 1-methyl-2,4,5-trichloroimidazole.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4,5-trichloroimidazole (1.0 eq), potassium carbonate (1.5 eq), and acetone.

  • Addition of Alkylating Agent: To the stirred suspension, add dimethyl sulfate (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetone.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 1-methyl-2,4,5-trichloroimidazole. [4]

Nucleophilic Aromatic Substitution on 1-Methyl-2,4,5-trichloroimidazole

This generalized protocol illustrates a typical SNAr reaction with an amine nucleophile.

Workflow:

SNArWorkflow Reactants 1-Methyl-2,4,5-trichloroimidazole Amine Nucleophile Base (e.g., DIEA) Solvent Aprotic Solvent (e.g., DMF) Reactants->Solvent Dissolve Reaction Heat (e.g., 80-120 °C) Solvent->Reaction Workup Aqueous Workup Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Substituted Imidazole Derivative Purification->Product

Figure 4: General workflow for nucleophilic aromatic substitution.

Step-by-Step Methodology:

  • Reaction Setup: In a sealed tube, dissolve 1-methyl-2,4,5-trichloroimidazole (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add the amine nucleophile (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (1.5 eq).

  • Reaction: Seal the tube and heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired substituted imidazole derivative.

Conclusion

References

  • Convenient synthesis of polybrominated imidazole building blocks. (n.d.). Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • Imidazole catalyzes chlorination by unreactive primary chloramines. (2016). PMC. Retrieved March 7, 2026, from [Link]

  • A review: Imidazole synthesis and its biological activities. (2016). International Journal of Pharmaceutical and Clinical Research, 8(11), 1548-1558.
  • Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. (2014). Nucleic Acids Research, 43(2), 759-768.
  • Nitration of imidazoles with various nitrating agents. (1970). Chemistry of Heterocyclic Compounds, 6(4), 465-469.
  • 2,4,5-Trichloro-1H-imidazole. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). Molecules, 28(2), 735.
  • Imidazole. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • N-Alkylation of imidazoles. (n.d.). University of Otago. Retrieved March 7, 2026, from [Link]

  • From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. (2017). ACS Omega, 2(4), 1438-1446.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration. (2023).
  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. (2011). Journal of the American Chemical Society, 133(42), 16798-16810.

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Comparative

HPLC Method for Purity Determination of 2,4,5-Trichloro-1-methyl-1H-imidazole: A Comparative Guide

Executive Summary & Strategic Method Selection 2,4,5-Trichloro-1-methyl-1H-imidazole (CAS: 873-25-6) is a critical intermediate in the synthesis of agrochemicals and pharmaceutical APIs.[1][2] Its purity is paramount bec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Method Selection

2,4,5-Trichloro-1-methyl-1H-imidazole (CAS: 873-25-6) is a critical intermediate in the synthesis of agrochemicals and pharmaceutical APIs.[1][2] Its purity is paramount because chlorinated impurities can lead to toxic byproducts in downstream reactions.

While Gas Chromatography (GC) is often the default for chlorinated aromatics due to their volatility, High-Performance Liquid Chromatography (HPLC) is the superior choice for purity determination in this specific context.[2]

Why HPLC over GC? The primary impurity in the synthesis of the target molecule is the starting material, 2,4,5-Trichloroimidazole (CAS: 7682-38-4).[1][2]

  • The GC Problem: The starting material contains a free N-H proton, leading to severe peak tailing, adsorption on the liner, and non-linear response in GC without derivatization.[2]

  • The HPLC Solution: HPLC analyzes both the N-methylated product and the N-H precursor in their native states with excellent resolution and peak symmetry.[1]

This guide outlines a robust, stability-indicating RP-HPLC method compared against a GC-FID alternative.[1][2]

Chemical Context & Impurity Profile[1][3][4]

To design a valid method, we must understand the analytes.[2]

CompoundStructure DescriptionPolarity (LogP)Detection Challenge
Target: 2,4,5-Trichloro-1-methyl-1H-imidazoleFully substituted imidazole ring.[1][2] No acidic protons.Moderate (~2.[2]5)UV active (210-230 nm).[1][2] Stable.
Impurity A: 2,4,5-TrichloroimidazolePrecursor.[1][2] Contains acidic N-H.[3]Lower (~1.9)Tails on GC. Elutes earlier on RP-HPLC.
Impurity B: 1,2,4,5-TetrachloroimidazoleOver-chlorinated byproduct (rare).[2]HighElutes later on RP-HPLC.[1]
Decision Logic for Method Selection

MethodSelection Start Sample Analysis Goal Volatile Volatile/Solvent Analysis Start->Volatile Purity Purity & Related Substances Start->Purity GC Use GC-FID (Fast, Solvent quantification) Volatile->GC Precursor Contains NH-Precursor? Purity->Precursor No No Precursor->No Fully Alkylated Yes Yes Precursor->Yes 2,4,5-Trichloroimidazole present HPLC Use RP-HPLC (Resolves NH-precursor) Deriv Derivatization Required Deriv->GC No->GC Yes->HPLC Yes->Deriv If GC used

Figure 1: Decision matrix for selecting analytical technique based on impurity profile.

Recommended HPLC Protocol (The "Gold Standard")

This method utilizes a "Type B" silica column (high purity) to minimize interaction with the electron-rich chlorine atoms and the basic nitrogen of the imidazole ring.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry)Standard RP stationary phase.[1][2] 250mm length ensures separation of regioisomers.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Low pH suppresses silanol ionization and ensures the imidazole nitrogen is protonated/controlled.
Mobile Phase B Acetonitrile (HPLC Grade)ACN has lower UV cutoff than Methanol, critical for detection at 215 nm.[2]
Mode Isocratic60:40 (A:B) provides stable baseline and reproducible retention times.
Flow Rate 1.0 mL/minStandard backpressure balance.[1]
Detection UV @ 215 nmChlorinated imidazoles have absorption maxima in the low UV range (210-220 nm).[1]
Temperature 30°CImproves mass transfer and peak sharpness.
Injection Vol 10 µLStandard load.
Run Time 20 minutesSufficient to elute late-eluting polychlorinated dimers.[1]
Sample Preparation[1]
  • Diluent: Mobile Phase A : Acetonitrile (50:50).[2]

  • Stock Solution: Dissolve 25 mg of sample in 25 mL volumetric flask. Sonicate for 5 mins.

  • System Suitability:

    • Tailing Factor (T) < 1.5 for main peak.[2][4]

    • Resolution (Rs) > 2.0 between Impurity A and Target.

Comparative Analysis: HPLC vs. GC-FID

While HPLC is recommended for purity, GC is often used for assay.[2][5] Below is a data-driven comparison of the two techniques for this specific molecule.

Performance Data Comparison
FeatureHPLC Method (Proposed)GC-FID Method (Alternative)
Precursor Analysis Excellent. 2,4,5-Trichloroimidazole elutes as a sharp peak.[1][2]Poor. Precursor tails significantly due to H-bonding with silanols in the liner/column.[1]
Sensitivity (LOD) 0.05% (area normalization)0.01% (FID is highly sensitive to C-H bonds, but Cl reduces response).[2]
Sample Prep Simple dissolution.Simple dissolution (unless derivatization is needed).[2]
Run Time 15-20 min8-12 min (Faster).[1]
Thermal Stability Ambient (Safe).High Temp (200°C+).[2] Risk of dechlorination in injector port if dirty.
Experimental Validation Workflow

To validate the HPLC method, the following workflow ensures the data is defensible for regulatory submission.

ValidationWorkflow Prep 1. Specificity Test (Spike with Impurity A) Linearity 2. Linearity (5 levels: 50-150%) Prep->Linearity  Rs > 2.0   Precision 3. Precision (6 Replicates) Linearity->Precision  R² > 0.999   LOD 4. LOD/LOQ (S/N > 3 and > 10) Precision->LOD  RSD < 2.0%   Result Validated Method LOD->Result

Figure 2: Step-by-step validation workflow for the purity method.

Troubleshooting & Expert Insights

"Ghost Peaks" at 215 nm[1][2]
  • Cause: At 215 nm, many organic solvents (like THF or low-grade Methanol) absorb UV light.[2]

  • Solution: Use HPLC-grade Acetonitrile only.[1] Ensure water is 18.2 MΩ (Milli-Q).[1] If using a gradient, check for "gradient ghost peaks" caused by impurities in the water accumulating on the column.[2]

Peak Tailing of the Target
  • Cause: Interaction between the imidazole nitrogen and residual silanols on the silica support.

  • Solution:

    • Ensure pH is acidic (2.5 - 3.0) . This protonates the imidazole (forming the cation), which is repelled by the protonated silanols, or simply suppresses silanol ionization.[2]

    • Add an ion-pairing agent (e.g., Sodium Hexanesulfonate) if tailing persists, though simple phosphate buffer usually suffices for chlorinated imidazoles.[2]

Retention Time Drift
  • Cause: Temperature fluctuations affecting the ionization state or partition coefficient.

  • Solution: Use a column oven set strictly to 30°C. Do not rely on ambient temperature.

References

  • Tentamus Group. (2025).[4][6] Determination of Contaminants: HPLC vs. GC. Retrieved from [Link]

  • PubChem. (n.d.).[2][7] 2,4,5-Trichloro-1H-imidazole Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Sourcing and Qualifying Reference Standards for 1-Methyl-2,4,5-trichloroimidazole

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The accuracy of quantification, the identification of impurities, and the validation of analytical methods a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The accuracy of quantification, the identification of impurities, and the validation of analytical methods all hinge on the quality of the reference standards used. 1-Methyl-2,4,5-trichloroimidazole, a substituted imidazole, often emerges as a critical molecule in synthetic chemistry and pharmaceutical development, either as a key intermediate or a process-related impurity. Consequently, establishing a reliable and well-characterized source of this material is a foundational step for any robust scientific investigation.

This guide provides an in-depth comparison of available sources for 1-Methyl-2,4,5-trichloroimidazole (CAS No. 873-25-6) and outlines a comprehensive, field-proven workflow for its qualification as a reference standard. We will move beyond a simple catalog comparison to explain the causality behind experimental choices, ensuring that the protocols described are self-validating and grounded in sound analytical principles.

Comparative Analysis of Commercial Sources

Unlike more common reagents, 1-Methyl-2,4,5-trichloroimidazole is not widely available as a pre-certified reference standard from major pharmacopeias (e.g., USP, EP) or large global suppliers. It is more commonly offered by specialized chemical synthesis companies. This places the onus on the end-user to perform a thorough qualification. Below is a comparison of representative suppliers offering this compound, focusing on the documentation and data they typically provide, which is crucial for its validation as a reference standard.

Supplier Typical Product Designation Purity Specification Supporting Documentation Key Considerations for Use as a Reference Standard
Simson Pharma Limited Research Chemicals / Drug Impurity StandardsNot explicitly stated; requires inquiry.Certificate of Analysis (CoA) is stated to accompany every compound.The availability of a CoA is a critical first step. Researchers must scrutinize the CoA for details on the analytical methods used for characterization (e.g., NMR, Mass Spec, HPLC) and the resulting purity value.
BLDpharm Research Use OnlyPurity specification available upon inquiry.States availability of NMR, HPLC, LC-MS, UPLC data.[1]Provides access to raw analytical data, which is invaluable for an in-house qualification.[1] This allows for direct comparison with data generated in the user's laboratory.
ChemicalBook Synthesis IntermediateNot specified; acts as a directory for various suppliers.[2]Varies by the end-supplier.This platform connects to multiple, often smaller-scale, suppliers.[2] It is essential to vet the actual manufacturer and request a CoA and any available analytical spectra before purchase.

Expert Insight: The primary challenge is not the sourcing of the molecule itself, but its validation for use as a quantitative standard. A supplier providing a comprehensive Certificate of Analysis with high-resolution spectra (¹H NMR, ¹³C NMR, MS) and a chromatogram (HPLC or GC) demonstrating high purity is significantly more valuable than one simply providing a stated purity percentage without supporting data.

Workflow for In-House Qualification of a Reference Standard

When a certified reference material is unavailable, a candidate material must be rigorously characterized. The following workflow illustrates the necessary steps to qualify a purchased lot of 1-Methyl-2,4,5-trichloroimidazole as an in-house reference standard.

G cluster_0 Phase 1: Material Acquisition & Initial Assessment cluster_1 Phase 2: Structural Confirmation & Purity Assessment cluster_2 Phase 3: Standard Qualification & Documentation A Procure Candidate Material from Supplier B Review Supplier CoA & Analytical Data A->B C Perform Visual & Solubility Checks B->C D Identity Confirmation (¹H NMR, ¹³C NMR, MS) C->D Proceed if initial checks pass E Chromatographic Purity (HPLC-UV/DAD) D->E F Thermal Analysis (DSC/TGA) for water/solvents E->F G Calculate Purity (Mass Balance Approach) F->G Consolidate all analytical data H Prepare In-House Certificate of Analysis G->H I Assign Expiry Date & Define Storage Conditions H->I

Caption: Workflow for the in-house qualification of a reference standard.

Trustworthiness through Mass Balance: The most authoritative method for assigning purity is the mass balance approach. This involves summing the contributions from all potential impurities (e.g., chromatographic impurities, water content, residual solvents, non-volatile residues) and subtracting this total from 100%. This provides a comprehensive and defensible purity value.

Protocol: Purity Verification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol is designed as a robust starting point for assessing the purity of 1-Methyl-2,4,5-trichloroimidazole. For imidazole derivatives, reversed-phase HPLC with UV detection is a widely applicable and reliable technique.[3][4]

1. Rationale for Method Design:

  • Column Chemistry: A C8 or C18 column is selected for its versatility in retaining small, moderately polar organic molecules like substituted imidazoles.[5]

  • Mobile Phase: A simple mobile phase of methanol (or acetonitrile) and water provides sufficient resolving power. A phosphate buffer is included to control the pH, ensuring consistent retention times and peak shapes, as the imidazole moiety has a basic nitrogen atom.[5]

  • Detection: UV detection is chosen for its simplicity and robustness. Imidazole rings typically exhibit UV absorbance, and a photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal detection wavelength. Wavelengths around 210-220 nm are often suitable for compounds lacking strong chromophores.[6]

2. Step-by-Step Experimental Protocol:

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Chemicals and Reagents:

    • 1-Methyl-2,4,5-trichloroimidazole candidate material.

    • HPLC-grade Methanol.

    • HPLC-grade Water.

    • Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade.

    • Ortho-phosphoric acid, analytical grade.

  • Chromatographic Conditions:

    • Column: Thermo Scientific® BDS Hypersil C8 (5 µm, 250 x 4.6 mm) or equivalent.[5]

    • Mobile Phase A: 10mM KH₂PO₄ in water, adjusted to pH 3.0 with ortho-phosphoric acid.

    • Mobile Phase B: Methanol.

    • Gradient: 70% A / 30% B, isocratic. (Note: Gradient elution may be required if closely eluting impurities are present).

    • Flow Rate: 1.0 mL/min.[3][5]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 215 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Standard Preparation: Accurately weigh approximately 10 mg of the 1-Methyl-2,4,5-trichloroimidazole standard and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution. Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.

    • System Suitability: Before sample analysis, inject the working standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

    • Analysis: Inject the working standard solution.

    • Data Processing: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak relative to the total area of all peaks. This provides an initial estimate of chromatographic purity.

    % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Expert Insight: This HPLC method serves as the cornerstone of the purity assessment. The absence of significant secondary peaks (e.g., >0.1%) is a strong indicator of high purity. For true reference standard qualification, this method must be validated for specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines.

Conclusion and Recommendations

For a specialized compound like 1-Methyl-2,4,5-trichloroimidazole, obtaining a ready-to-use certified reference standard is unlikely. Therefore, a proactive, science-driven approach to sourcing and qualification is essential.

  • Prioritize Data over Claims: Select a supplier that provides comprehensive analytical data (NMR, MS, HPLC) with the material, such as those indicated by BLDpharm or Simson Pharma.[1] This initial data package is invaluable for your internal validation.

  • Implement a Rigorous In-House Qualification: Do not rely solely on the supplier's CoA. Perform, at a minimum, identity confirmation via NMR and/or MS and a robust chromatographic purity assessment as detailed in the HPLC-UV protocol.

  • Adopt the Mass Balance Approach: For quantitative applications, determining water content (by Karl Fischer titration) and residual solvents (by headspace GC) is critical for assigning an accurate purity value to your in-house standard.

  • Document Everything: Create a comprehensive internal Certificate of Analysis for your newly qualified standard. This document should include all characterization data, the calculated purity, storage conditions, and an assigned re-test date.

By following this guide, researchers can confidently source and qualify 1-Methyl-2,4,5-trichloroimidazole, transforming a research-grade chemical into a reliable reference standard that ensures the accuracy and integrity of their analytical results.

References

  • BenchChem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • Al-Shabrawi, S. A., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC.
  • BenchChem. (n.d.). Application Notes and Protocols for the Analysis of Imidazole Derivatives by HPLC and GC-MS.
  • Zhu, Y., et al. (n.d.). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. ResearchGate.
  • Simson Pharma Limited. (n.d.). 2,4,5-Trichloro-1-methyl-1H-imidazole | CAS No - Simson Pharma Limited.
  • ChemicalBook. (n.d.). 1-METHYL-2,4,5-TRICHLOROIMIDAZOLE synthesis.
  • BLDpharm. (n.d.). 873-25-6|2,4,5-Trichloro-1-methyl-1H-imidazole.

Sources

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Precursor scoring Relevance Heuristic
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Model Template_relevance
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